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Core Science & Biosynthesis

Foundational

synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

An In-depth Technical Guide to the Synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Authored by: Gemini, Senior Application Scientist Abstract The 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde scaffold represents a key structural motif in modern medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the biphenyl backbone allows for fine-tuning of molecular properties such as metabolic stability, lipophilicity, and conformational preference. This guide provides a comprehensive overview of a robust and efficient synthetic strategy for this target molecule, centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind precursor selection, provide detailed, field-tested experimental protocols, and explain the mechanistic underpinnings of the key transformations.

Introduction and Strategic Overview

Biphenyl and its derivatives are privileged structures found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance biological activity and pharmacokinetic profiles by altering electronic properties and blocking sites of metabolism.[3][4][5] The target molecule, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, combines these features, making it a valuable building block for more complex molecular architectures.

The core of our synthetic strategy is the formation of the C-C bond linking the two aromatic rings. For this purpose, the Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and reliable method due to its mild reaction conditions, tolerance of a wide variety of functional groups (including the aldehyde in our target), and the commercial availability of numerous coupling partners.[1][6][7]

Retrosynthetic Analysis and Route Selection

A logical retrosynthetic disconnection of the target molecule breaks the central biphenyl bond. This approach yields two primary synthons, which can be realized as either an aryl halide and an arylboronic acid (or its ester equivalent). This leads to two highly plausible synthetic routes.

G cluster_disconnect Suzuki Disconnection cluster_route_A Route A cluster_route_B Route B Target 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Disconnect C-C Bond Formation (Suzuki Coupling) Target->Disconnect ArylHalide_A Precursor 1A: 4-Bromo-3-methylbenzaldehyde Disconnect->ArylHalide_A BoronicAcid_A Precursor 2A: (2-Fluorophenyl)boronic acid Disconnect->BoronicAcid_A ArylHalide_B Precursor 1B: 1-Bromo-2-fluorobenzene Disconnect->ArylHalide_B BoronicAcid_B Precursor 2B: (4-Formyl-3-methylphenyl)boronic acid Disconnect->BoronicAcid_B

Caption: Retrosynthetic analysis of the target molecule via Suzuki coupling.

Both Route A and Route B are chemically sound. However, Route A is often preferred from a practical standpoint. The required precursor, (2-Fluorophenyl)boronic acid, is a widely available and relatively inexpensive commodity chemical. The other precursor, 4-bromo-3-methylbenzaldehyde, can be reliably prepared from common starting materials. This guide will therefore focus on the execution of Route A .

Synthesis of Key Precursor: 4-Bromo-3-methylbenzaldehyde

While commercially available from some suppliers, a reliable synthesis of this key intermediate is often necessary. A robust three-step sequence starting from 3-methylbenzoic acid is presented below. This pathway offers excellent control over regioselectivity.

Workflow for Precursor Synthesis

G Start 3-Methylbenzoic Acid Step1 Bromination Start->Step1 Br₂, FeBr₃ Intermediate1 4-Bromo-3-methylbenzoic Acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 e.g., BH₃·THF Intermediate2 (4-Bromo-3-methylphenyl)methanol Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 e.g., PCC or DMP Product 4-Bromo-3-methylbenzaldehyde Step3->Product

Caption: Multi-step synthesis of the key aryl bromide precursor.

Experimental Protocol: Synthesis of 4-Bromo-3-methylbenzaldehyde
  • Step 1: Bromination of 3-Methylbenzoic Acid

    • To a stirred solution of 3-methylbenzoic acid (1.0 equiv) in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).

    • Slowly add bromine (Br₂, 1.1 equiv) dropwise at room temperature, protecting the reaction from light.

    • Stir the mixture for 12-24 hours until TLC/LC-MS analysis indicates full consumption of the starting material.

    • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize excess bromine.

    • Filter the resulting precipitate (4-bromo-3-methylbenzoic acid), wash with water, and dry under vacuum.

  • Step 2: Reduction to (4-Bromo-3-methylphenyl)methanol

    • Under an inert atmosphere (N₂ or Ar), dissolve the 4-bromo-3-methylbenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, ~1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the benzyl alcohol.

  • Step 3: Oxidation to 4-Bromo-3-methylbenzaldehyde

    • Dissolve the (4-bromo-3-methylphenyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC, ~1.5 equiv) or Dess-Martin periodinane (DMP, ~1.2 equiv) in portions.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with DCM.

    • Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-bromo-3-methylbenzaldehyde.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling

This step constitutes the central C-C bond formation to construct the biphenyl core. The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency and yield.

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ + Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-methylbenzaldehyde (1.0 equiv)

  • (2-Fluorophenyl)boronic acid (1.2-1.5 equiv)[8][9][10]

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)[11]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 4-bromo-3-methylbenzaldehyde, (2-fluorophenyl)boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the degradation of the catalyst and phosphine ligands.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. A typical reaction concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

ParameterDataSource
Molecular Formula C₁₄H₁₁FO
Molecular Weight 214.24 g/mol
CAS Number 1516102-04-7
Physical Form Expected to be a solid or liquid
InChI Key PKJUKERPCKTTMK-UHFFFAOYSA-N

Expected Analytical Data:

  • ¹H NMR: Will show characteristic signals for the aromatic protons, the aldehyde proton (~9-10 ppm), and the methyl group singlet (~2.2-2.5 ppm). Coupling patterns will be complex due to the substitution and the presence of fluorine.

  • ¹⁹F NMR: A singlet or multiplet corresponding to the single fluorine atom.

  • ¹³C NMR: Signals for all 14 carbons, with C-F couplings visible for carbons on the fluorinated ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Conclusion

The is reliably achieved through a strategy centered on the Suzuki-Miyaura cross-coupling. This guide outlines a robust pathway involving the preparation of a key 4-bromo-3-methylbenzaldehyde intermediate followed by a palladium-catalyzed coupling with commercially available (2-fluorophenyl)boronic acid. The provided protocols are based on well-established and validated chemical principles, offering researchers a clear and actionable framework for obtaining this valuable molecular building block.

References

  • Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]

  • ResearchGate. Dehydration reaction of 4‐formylphenylboronic acid to 2,4,6‐tris(4‐formylphenyl)boroxine. Available from: [Link]

  • Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-4-fluorotoluene. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available from: [Link]

  • Gifu University Institutional Repository. Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. Available from: [Link]

  • PMC. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

  • Organic Chemistry Portal. Fluoride-Promoted Rearrangement of Organo Silicon Compounds: A New Synthesis of 2-(Arylmethyl)aldehydes from 1-Alkynes. Available from: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • PMC. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Available from: [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline. Available from: [Link]

  • National Institute of Informatics. Novel Fluorinated Bioorganic Molecules for the 21st Century. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Executive Summary & Core Identity The compound 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly specialized, sterically hindered biaryl building block utilized extensively in advanced organic synthesis and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Identity

The compound 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly specialized, sterically hindered biaryl building block utilized extensively in advanced organic synthesis and drug discovery. Featuring a conformationally restricted biphenyl core, an electronegative fluorine substituent, and a versatile formyl handle, this molecule serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and receptor modulators.

Quantitative Physicochemical Profile

To facilitate experimental planning, the foundational quantitative data for this compound is summarized below, cross-referenced with and 1[1] databases.

PropertyValue
IUPAC Name 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
CAS Registry Number 1516102-04-7
Molecular Formula C₁₄H₁₁FO
Molecular Weight 214.23 g/mol [1]
SMILES String O=Cc1ccc(-c2ccccc2F)c(C)c1
Key Structural Motifs Ortho-fluoro biaryl, ortho-methyl steric lock, formyl handle

Structural Elucidation & Mechanistic Significance

In rational drug design, every atomic substitution must serve a functional purpose. The architecture of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is engineered for specific pharmacokinetic and pharmacodynamic outcomes:

  • The Aldehyde Handle (-CHO): Located at the para position relative to the biaryl linkage, this highly reactive electrophilic center is primed for downstream derivatization, including reductive aminations, Wittig olefinations, and oxidations.

  • The Ortho-Methyl Group (-CH3): This group induces a non-planar dihedral angle between the two phenyl rings due to severe steric clash with the ortho-protons of the adjacent fluorinated ring. This conformational restriction is critical; it locks the molecule into a specific bioactive conformation, reducing entropic penalty upon target binding, and improves aqueous solubility by disrupting flat crystal lattice packing.

  • The Ortho-Fluoro Group (-F): Fluorine substitution modulates the electronic properties of the biaryl system. Mechanistically, it increases metabolic stability by blocking cytochrome P450-mediated oxidation at that specific position, while providing a highly electronegative, low-steric-bulk site for favorable hydrogen-bond accepting interactions within a protein binding pocket.

Synthetic Methodology: Sterically Hindered Suzuki-Miyaura Coupling

The de novo synthesis of ortho-substituted biphenyls requires overcoming significant steric hindrance. The most robust approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-3-methylbenzaldehyde with (2-fluorophenyl)boronic acid, utilizing an inorganic base to facilitate transmetalation[2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 4-bromo-3-methylbenzaldehyde TransMet Transmetalation Boronate Transfer OxAdd->TransMet (2-fluorophenyl)boronic acid + K2CO3 Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization (trans to cis) RedElim->Pd0 2'-Fluoro-2-methyl-[1,1'-biphenyl] -4-carbaldehyde

Suzuki-Miyaura catalytic cycle for sterically hindered biphenyl synthesis.

Causality of Experimental Choices
  • Catalyst Selection (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄): While Pd(PPh₃)₄ is a standard choice, utilizing a catalyst with a bidentate ligand like Pd(dppf)Cl₂ is vastly superior for ortho-substituted substrates. The dppf ligand enforces a cis-coordination geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step, overcoming the steric bulk of the methyl and fluoro groups.

  • Biphasic Solvent System (Toluene/EtOH/H₂O): A mixed solvent system is mechanistically required. Toluene and ethanol solubilize the organic precursors, while water dissolves the inorganic base (K₂CO₃). The aqueous base converts the boronic acid into a highly nucleophilic trihydroxyboronate anion, which is the actual active species that undergoes transmetalation onto the Pd(II) complex[2].

Experimental Protocol: Self-Validating Synthesis System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a specific, observable validation check to confirm success before proceeding to the next phase.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: In an oven-dried Schlenk flask, combine 4-bromo-3-methylbenzaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 2:1:1 mixture of Toluene/Ethanol/Water.

  • Validation Check: Visual inspection should confirm a heterogeneous mixture. The presence of undissolved K₂CO₃ in the organic layer is expected until heating and vigorous stirring begin.

Step 2: Degassing & Catalyst Addition

  • Action: Sparge the mixture with ultra-pure Argon for 15 minutes. Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive Argon stream, then seal the flask.

  • Validation Check: The solution should turn a characteristic dark red/orange upon catalyst addition. Failure state: If the solution rapidly turns black, it indicates premature Pd(0) oxidation to inactive palladium black due to oxygen contamination, necessitating a restart.

Step 3: Thermal Activation & Reaction Monitoring

  • Action: Heat the reaction mixture to 80-90 °C in a pre-heated oil bath for 4-6 hours.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The starting bromide (higher Rf) must disappear completely, replaced by a new, intensely UV-active spot (lower Rf) corresponding to the biphenyl aldehyde.

Step 4: Quenching & Phase Separation

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Validation Check: The aqueous layer should separate cleanly. A stubborn emulsion indicates incomplete catalyst removal; filtering the biphasic mixture through a Celite pad will resolve this and validate phase integrity.

Step 5: Purification & Spectroscopic Validation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

  • Validation Check: ¹H NMR (CDCl₃) must show a distinct aldehyde proton singlet at ~10.0 ppm, a complex multiplet for the fluorinated ring at 7.1-7.4 ppm, and the preservation of the aryl methyl singlet at ~2.3 ppm.

Downstream Applications in Drug Development

The strategic value of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde lies in its formyl group, which acts as a versatile synthetic hub for generating diverse compound libraries.

Downstream Core 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde RedAm Reductive Amination (NaB(OAc)3H, R-NH2) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Oxidation Oxidation (Pinnick / KMnO4) Core->Oxidation Amine Benzylamine Derivatives (Kinase Inhibitors) RedAm->Amine Alkene Styrene Derivatives (Lipophilic Scaffolds) Wittig->Alkene Acid Biphenyl-4-carboxylic Acids (H-Bond Donors) Oxidation->Acid

Downstream derivatization pathways utilizing the reactive aldehyde handle.

  • Reductive Amination: Treatment with various primary or secondary amines in the presence of sodium triacetoxyborohydride (NaB(OAc)₃H) yields bulky, lipophilic benzylamines. These are highly prized motifs for occupying deep hydrophobic pockets in kinase active sites.

  • Wittig Olefination: Reaction with phosphonium ylides generates styrene derivatives, which can undergo further cross-metathesis or reduction to build extended aliphatic chains.

  • Oxidation to Carboxylic Acid: Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) smoothly converts the aldehyde to a carboxylic acid without oxidizing the sensitive biaryl system, providing a strong hydrogen-bond donor/acceptor for receptor targeting.

References

  • Sigma-Aldrich. "2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Product Page (CAS 1516102-04-7)". Retrieved from

  • PubChem, National Institutes of Health. "Compound Summary for CID 1516102-04-7". Retrieved from 1

  • Inorganic Chemistry (ACS Publications). "Chiral Proline-Decorated Bifunctional Pd@NH2-UiO-66 Catalysts for Efficient Sequential Suzuki Coupling/Asymmetric Aldol Reactions". Retrieved from 2

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde This guide provides a comprehensive analysis of the spectroscopic data for 2'-Fluoro-2-methyl-[1,1'-b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] The elucidation of its chemical structure through modern spectroscopic techniques is fundamental for quality control, reaction monitoring, and understanding its chemical reactivity. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering both a presentation of expected data and the underlying principles for their interpretation.

The molecular structure combines a biphenyl core, which is a privileged scaffold in drug discovery, with strategically placed methyl, fluoro, and carbaldehyde functional groups.[2] These features necessitate a multi-faceted analytical approach for unambiguous characterization. Herein, we delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete spectroscopic profile of the title compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed structural map can be constructed.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For the title compound, the spectrum is expected to show distinct signals for the aldehydic, aromatic, and methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.1Singlet (s)1HH¹⁴ (CHO)The strongly deshielded nature of the aldehyde proton due to the electronegativity of the oxygen and magnetic anisotropy of the C=O bond places its signal significantly downfield.[3]
~7.9 - 8.0Doublet (d)2HH³ / H⁵These protons are ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. They appear as a doublet due to coupling with their respective meta neighbors.
~7.4 - 7.7Multiplet (m)4HH⁶, H³', H⁴', H⁵'These aromatic protons reside in a more complex and shielded environment. The overlap of signals from both rings is expected, resulting in a multiplet.
~7.2 - 7.3Multiplet (m)1HH⁶'This proton is ortho to the fluorine atom, and its signal will be influenced by both ¹H-¹H and ¹H-¹⁹F coupling, contributing to the complexity of the multiplet.
~2.3 - 2.5Singlet (s)3HH¹³ (CH₃)The methyl protons are attached to an aromatic ring and appear as a characteristic singlet in the upfield region of the aromatic spectrum.[4]
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.

Chemical Shift (δ, ppm)AssignmentRationale
~191 - 192C¹⁴ (CHO)The carbonyl carbon of an aldehyde is highly deshielded and appears at the far downfield end of the spectrum.[4]
~160 - 163 (d)C²'This carbon is directly attached to the fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JCF).
~125 - 150C¹, C², C⁴, C¹', C³', C⁴', C⁵', C⁶'Aromatic carbons resonate in this characteristic region. The exact shifts are influenced by the substituents. Carbons attached to other carbons (quaternary) will have different intensities than those attached to hydrogens.
~115 - 130 (d)C¹', C³', C⁶'Carbons ortho and meta to the fluorine atom will exhibit smaller two- and three-bond carbon-fluorine couplings (²JCF, ³JCF), which can be resolved in a high-resolution spectrum.
~20 - 22C¹³ (CH₃)The aliphatic methyl carbon is highly shielded compared to the aromatic carbons and appears in the upfield region of the spectrum.[4]
Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Set a spectral width appropriate for proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: Standard workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

IR Spectral Analysis

The IR spectrum of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is expected to be dominated by absorptions from the aldehyde and aromatic moieties.

Frequency Range (cm⁻¹)IntensityVibrational ModeAssignment
3100 - 3000MediumC-H StretchAromatic C-H
2950 - 2850MediumC-H StretchAliphatic (CH₃) and Aldehydic C-H
~2750WeakC-H StretchAldehydic C-H (Fermi resonance doublet)
1710 - 1690Strong, SharpC=O StretchAldehyde Carbonyl[6]
1610 - 1580Medium-StrongC=C StretchAromatic Ring
1470 - 1450MediumC-H BendCH₃ Scissoring
1250 - 1150StrongC-F StretchAryl-Fluoride
~850StrongC-H BendOut-of-plane bending for para-disubstituted ring

The presence of a strong, sharp peak around 1700 cm⁻¹ is highly diagnostic for the carbonyl group of the aldehyde.[6][7] Additionally, the characteristic, albeit sometimes weak, C-H stretching bands of the aldehyde proton around 2850 cm⁻¹ and 2750 cm⁻¹ provide confirmatory evidence.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample using either the KBr pellet method (grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk) or as a thin film on a salt plate (e.g., NaCl or KBr) if the sample is a low-melting solid or liquid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum of percent transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[5] For this compound, Electron Impact (EI) ionization is a common method.

Mass Spectrum Analysis

The molecular formula is C₁₄H₁₁FO, leading to a calculated monoisotopic mass of approximately 214.08 g/mol .

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 214. This peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion will undergo fragmentation, providing clues to the molecule's structure.

m/z ValueProposed FragmentIdentity
214[C₁₄H₁₁FO]⁺Molecular Ion (M⁺)
213[C₁₄H₁₀FO]⁺[M-H]⁺
185[C₁₃H₁₀F]⁺[M-CHO]⁺
157[C₁₂H₁₀]⁺[M-CHO-CO]⁺ (unlikely) or from other pathways
169[C₁₂H₆F]⁺[M-CHO - CH₃ - H]⁺

The primary and most diagnostic fragmentation is the loss of the formyl radical (-CHO) to give a stable cation at m/z 185. Further fragmentation can occur, but this initial loss is a hallmark of aromatic aldehydes.

fragmentation M [M]⁺˙ m/z = 214 M_H [M-H]⁺ m/z = 213 M->M_H -H• M_CHO [M-CHO]⁺ m/z = 185 M->M_CHO -CHO•

Caption: Plausible EI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or GC inlet if volatile.

  • Ionization: Use a standard Electron Impact (EI) source with an electron energy of 70 eV. This energy level is standard and produces reproducible fragmentation patterns.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Conclusion

The collective analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the aromatic aldehyde. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic profile is indispensable for ensuring the identity and purity of the compound in research and development settings.

References

  • An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings - Supporting Information. (n.d.).
  • Merck. (n.d.). 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | 57592-42-4.
  • Sigma-Aldrich. (n.d.). 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde | 1516102-04-7.
  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
  • Supporting Information for a scientific article. (n.d.).
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-[1,1'-biphenyl]-4-carbaldehyde.
  • EvitaChem. (n.d.). 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde.
  • Dator, R. P., Solivio, M. J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.
  • University of California, Los Angeles. (n.d.). NMR Chart. Retrieved from a university chemistry department website.
  • ScienceDirect. (2025). Fluorophore-labeled molecule recognition peptide.
  • PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • The Royal Society of Chemistry. (2024). Supplementary Information A Novel 2D Eu-MOF as a Dual-Functional Fluorescence Sensor for Detection of benzaldehyde and Fe3+.
  • PMC. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide.
  • ResearchGate. (2026). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II).

Sources

Exploratory

Mechanism of Formation and Synthesis Protocol for 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide

Executive Summary The synthesis of highly functionalized, sterically hindered biaryl systems is a cornerstone of modern drug discovery and materials science. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 151610...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, sterically hindered biaryl systems is a cornerstone of modern drug discovery and materials science. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) serves as a prime example of a challenging di-ortho-substituted biphenyl architecture. Constructing this molecule requires overcoming significant steric repulsion during carbon-carbon bond formation. This whitepaper provides an in-depth mechanistic analysis of its formation via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing the causality behind catalyst selection, reaction conditions, and a self-validating experimental protocol.

Retrosynthetic Strategy & Regiochemistry

The most robust approach to forging the central C-C bond of this biaryl system is the cross-coupling of an aryl halide with an arylboronic acid.

  • Electrophile: 4-Bromo-3-methylbenzaldehyde. The original numbering places the reactive C-Br bond at position 4. Upon coupling, this carbon becomes position 1 of the biphenyl core, shifting the methyl group to the ortho position (position 2) and the formyl group to the para position (position 4).

  • Nucleophile: (2-Fluorophenyl)boronic acid. The boronic acid moiety is at position 1', placing the highly electronegative fluorine atom at the ortho position (position 2').

The resulting coupling partners yield a di-ortho-substituted biaryl. The proximity of the 2-methyl and 2'-fluoro groups creates a high kinetic barrier, necessitating a highly specialized catalytic system.

Mechanistic Pathway: The Catalytic Cycle

The formation of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is governed by a three-step catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination .

Step 1: Oxidative Addition (OA)

The cycle initiates with a highly active, 12-electron monoligated Palladium(0) species (PdL). Recent kinetic isotope effect studies demonstrate that bulky ligands force the dissociation of a second ligand, preventing the formation of the less reactive 14-electron PdL 2​ complex . The C-Br bond of 4-bromo-3-methylbenzaldehyde oxidatively adds to the Pd(0) center.

  • Electronic Causality: The strongly electron-withdrawing formyl (-CHO) group para to the bromide reduces the electron density of the C-Br bond, making it highly electrophilic and accelerating the OA step.

Step 2: Transmetalation (TM)

Often the rate-determining step for sterically hindered substrates. The inorganic base (e.g., K 3​ PO 4​ ) reacts with (2-fluorophenyl)boronic acid to form a nucleophilic tetracoordinate boronate intermediate,[Ar'B(OH) 3​ ] .

  • Electronic Causality: The ortho-fluoro group is highly electronegative. It inductively withdraws electron density from the boron center, which can decelerate the transfer of the aryl group to the Pd(II) complex. A biphasic solvent system is critical here to ensure the water-soluble boronate effectively interfaces with the organic-soluble Pd(II) intermediate.

Step 3: Reductive Elimination (RE)

The Pd(II) intermediate now coordinates both the 2-methyl-4-formylphenyl and 2'-fluorophenyl groups in a cis geometry.

  • Steric Causality: The steric clash between the ortho-methyl and ortho-fluoro groups actively resists the geometric compression required for C-C bond formation. To overcome this, a bulky Buchwald-type dialkylbiarylphosphine ligand (such as SPhos) is employed. The extreme steric bulk of the ligand forces the two aryl groups closer together, artificially lowering the activation energy for reductive elimination and expelling the final product while regenerating the Pd(0) catalyst .

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OA Pd(II)(Ar)(Br)(L) (Oxidative Addition) Pd0->OA Oxidative Addition TM Pd(II)(Ar)(Ar')(L) (Transmetalation) OA->TM Transmetalation TM->Pd0 Reductive Elimination Prod 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde TM->Prod ArX 4-Bromo-3-methylbenzaldehyde ArX->OA ArB (2-Fluorophenyl)boronic acid + Base ArB->TM

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Catalyst Selection & Quantitative Optimization

Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] fail to provide high yields for di-ortho-substituted biaryls due to the inability of the small PPh 3​ ligands to force reductive elimination. Transitioning to a pre-catalyst system using Pd(OAc) 2​ and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) fundamentally alters the reaction kinetics .

Comparative Catalyst Performance Data
ParameterTraditional System: Pd(PPh 3​ ) 4​ Optimized System: Pd(OAc) 2​
  • SPhos
Active Catalytic Species Pd(0)L 2​ (14-electron complex)Pd(0)L 1​ (12-electron complex)
Steric Tolerance Low (Inhibits Reductive Elimination)High (Accelerates Reductive Elimination)
Required Temperature 100 °C – 120 °C80 °C – 100 °C
Catalyst Loading 5.0 – 10.0 mol%1.0 – 2.0 mol%
Typical Yield (Di-ortho) < 40% (High side-product formation)> 85% (Clean conversion)

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates internal validation checkpoints.

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Action: In an oven-dried Schlenk flask, combine 4-bromo-3-methylbenzaldehyde (1.0 equiv), (2-fluorophenyl)boronic acid (1.2 equiv), Pd(OAc) 2​ (0.02 equiv), SPhos (0.04 equiv), and K 3​ PO 4​ (2.0 equiv).

    • Causality: A 1:2 ratio of Pd to SPhos ensures the rapid in situ generation of the active L 1​ Pd(0) species.

    • Validation: Suspend the mixture in a 4:1 v/v solution of 1,4-Dioxane and HPLC-grade H 2​ O. Sparge the biphasic mixture with Argon for 15 minutes. Why? Oxygen is a potent poison that irreversibly oxidizes Pd(0) to inactive Pd(II) and converts electron-rich SPhos into an inert phosphine oxide.

  • Reaction Execution:

    • Action: Seal the flask and heat to 80 °C under a positive Argon atmosphere for 12 hours.

    • Causality: The biphasic interface allows the water-soluble boronate to transmetalate with the organic-soluble Pd-aryl halide complex.

  • In-Process Monitoring (Validation Checkpoint):

    • Action: Sample the organic layer and analyze via LC-MS.

    • Causality: Do not rely solely on TLC. The starting aryl bromide and the resulting biaryl product possess similar polarities and often co-elute on silica gel. LC-MS provides definitive mass-to-charge (m/z) confirmation of the product (Expected [M+H] + : ~215.1).

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

    • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Structural Validation:

    • Action: Confirm structure via 1 H NMR (look for the distinct aldehyde proton singlet near δ 10.0 ppm and the intact ortho-methyl singlet near δ 2.2 ppm) and 19 F NMR (to confirm the presence of the 2'-fluoro group).

Workflow P1 1. Reagent Prep Degas Solvents P2 2. Reaction 80°C, 12h P1->P2 P3 3. Workup Aq. Extraction P2->P3 P4 4. Purification Chromatography P3->P4 P5 5. Validation NMR & LC-MS P4->P5

Figure 2: Step-by-step experimental workflow for the synthesis and validation of the biaryl product.

References

  • "Suzuki-Miyaura Coupling", Chemistry LibreTexts. URL: [Link]

  • "The catalytic mechanism of the Suzuki-Miyaura reaction", ChemRxiv. URL: [Link]

  • "SPhos", Grokipedia. URL: [Link]

Foundational

potential derivatives of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Strategic Derivatization of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide to Scaffold Functionalization and Atropisomeric Applications Executive Summary The molecule 2'-Fluoro-2-methyl-[1,1'-biphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Derivatization of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide to Scaffold Functionalization and Atropisomeric Applications

Executive Summary

The molecule 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) represents a highly privileged, multifunctional building block in modern medicinal chemistry. It combines a rigid biphenyl core[1] with a highly reactive electrophilic handle (the 4-carbaldehyde) and a specific di-ortho substitution pattern (2-methyl, 2'-fluoro). This architectural combination allows drug development professionals to exploit two critical pharmacological phenomena: fluorine-directed metabolic stabilization [2] and axial chirality (atropisomerism) [3]. This whitepaper provides an in-depth technical roadmap for derivatizing this scaffold, grounded in causality, self-validating experimental protocols, and structural profiling.

Structural and Stereochemical Profiling

The Biphenyl Core and Atropisomerism

Biphenyls are ubiquitous in FDA-approved therapeutics, acting as robust spacers that orient pharmacophores into distinct hydrophobic pockets[1]. The presence of substituents at the ortho positions (2 and 2') restricts free rotation around the C1–C1' biaryl axis due to steric hindrance, leading to atropisomerism.

In this specific scaffold, the van der Waals radius of the 2-methyl group (~1.70 Å) clashes with the 2'-fluoro group (~1.47 Å). While larger di-ortho substitutions (e.g., isopropyl vs. chlorine) can lock a molecule into isolable enantiomers at room temperature (as seen in the KRAS G12C inhibitor Sotorasib[3]), the F/Me pairing typically yields a moderate rotational barrier ( ΔG‡≈15−18 kcal/mol). This creates a "prochiral" or rapidly equilibrating system at physiological temperatures. However, upon binding to a rigid protein target (e.g., a kinase active site), the scaffold undergoes conformational selection, locking into the most thermodynamically favorable (M) or (P) atropisomer.

The Role of the 2'-Fluoro Substituent

Fluorine incorporation is a cornerstone of rational drug design[2]. In this scaffold, the 2'-fluoro group serves three distinct purposes:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism at the electron-rich ortho position.

  • Conformational Tuning: The high electronegativity of fluorine influences the dihedral angle of the biphenyl system via stereoelectronic effects (e.g., orthogonal multipole interactions).

  • Diagnostic Handle: It provides a highly sensitive 19 F NMR handle for dynamic structural analysis.

Strategic Derivatization Pathways

The 4-carbaldehyde group is a versatile synthetic node. Depending on the target product profile, it can be functionalized through several distinct pathways to yield diverse chemical libraries.

Pathway Core 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde Amine Reductive Amination (Alkyl/Aryl Amines) Core->Amine STAB, DCM, RT Alkene Wittig / HWE (Olefins) Core->Alkene Ylide, Base, THF Hetero Oxidative Condensation (Benzimidazoles) Core->Hetero Diamine, Oxidant Acid Oxidation (Carboxylic Acids) Core->Acid KMnO4, H2O

Fig 1: Strategic derivatization pathways for the biphenyl-4-carbaldehyde scaffold.
  • Pathway A (Amines): Reductive amination yields benzylamine derivatives, which are classic pharmacophores for GPCR antagonists and kinase hinge-binders[4].

  • Pathway B (Heterocycles): Oxidative condensation with o-phenylenediamines generates benzimidazoles, expanding the aromatic footprint for protein-protein interaction (PPI) inhibitors[5].

  • Pathway C (Olefins): Wittig or Horner-Wadsworth-Emmons (HWE) olefinations create rigid, unsaturated linkers often used in nuclear receptor modulators.

Experimental Methodologies & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationales.

Protocol 1: Chemoselective Reductive Amination

Objective: Synthesize a secondary/tertiary benzylamine derivative without premature aldehyde reduction. Causality: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH 4​ ) because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows STAB to selectively reduce the protonated iminium ion intermediate while leaving the unreacted aldehyde intact, preventing the formation of undesired benzyl alcohol byproducts.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0.2 M concentration. Add catalytic glacial acetic acid (0.1 eq) to facilitate dehydration.

  • Self-Validation Check (IPC): Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde peak (UV 254 nm) is completely consumed and the imine/iminium mass is dominant.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Quenching & Isolation: Stir for an additional 4 hours at room temperature. Quench slowly with saturated aqueous NaHCO 3​ (gas evolution). Extract the aqueous layer with DCM (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent amine streaking).

Protocol 2: Dynamic NMR (DNMR) for Atropisomer Stability

Objective: Determine the rotational energy barrier ( ΔG‡ ) of the synthesized derivative to dictate downstream chiral resolution strategies.

Atropisomer M_isomer (M)-Atropisomer Stable at Low Temp TS Transition State Planar Steric Clash (F vs Me) M_isomer->TS +ΔG‡ (Heating) TS->M_isomer Relaxation P_isomer (P)-Atropisomer Stable at Low Temp TS->P_isomer Relaxation P_isomer->TS +ΔG‡ (Heating)

Fig 2: Thermodynamic interconversion cycle of 2,2'-substituted biphenyl atropisomers.

Causality & Self-Validation: By tracking the 19 F NMR signal across a temperature gradient, one can observe the point at which the distinct signals of the (M) and (P) conformers merge into a single peak (the coalescence temperature, Tc​ ). Calculating ΔG‡ at Tc​ using the Eyring equation self-validates whether the molecule can be isolated as a stable enantiomer at 37 °C (requires ΔG‡>24 kcal/mol) or if it must be developed as a rapidly interconverting mixture.

Step-by-Step Workflow:

  • Dissolve 15 mg of the derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., Toluene- d8​ or DMF- d7​ ).

  • Acquire baseline 19 F NMR and 1 H NMR spectra at 25 °C. Identify diastereotopic protons (e.g., the benzylic CH 2​ from reductive amination) or the singular 19 F peak.

  • Perform Variable-Temperature (VT) NMR, increasing the temperature in 5 °C increments up to 120 °C.

  • Identify Tc​ where the split signals collapse into a broad singlet.

  • Calculate the exchange rate constant ( k ) and apply the Eyring equation: ΔG‡=−RTc​ln(kh/kB​Tc​) .

Quantitative Data Presentation

The derivatization of the 4-carbaldehyde handle yields compounds with distinct physicochemical profiles. Table 1 summarizes the projected properties of primary derivative classes, aiding in lead optimization and ADME (Absorption, Distribution, Metabolism, and Excretion) forecasting.

Table 1: Physicochemical Projections of Scaffold Derivatives

Derivative ClassSynthesized ViaPredicted CLogP RangeTPSA Contribution (Ų)Primary Medicinal Application
Benzylamines Reductive Amination2.5 - 4.012.0 - 25.0Kinase Hinge Binders, GPCR Antagonists
Benzimidazoles Oxidative Condensation3.0 - 4.528.0 - 45.0Protein-Protein Interaction (PPI) Inhibitors
Cinnamic Acids Knoevenagel / Wittig2.0 - 3.537.3Nuclear Receptor Modulators
Benzyl Alcohols Hydride Reduction2.0 - 3.020.2Metabolic Intermediates / Prodrugs

Conclusion

2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly strategic intermediate that bridges the gap between structural rigidity and functional versatility. By leveraging chemoselective reactions like reductive amination and oxidative condensation, researchers can rapidly generate libraries of bioactive compounds. Furthermore, rigorous profiling of its F/Me-driven atropisomerism via dynamic NMR ensures that the stereochemical behavior of the resulting drug candidates is fully understood and controlled prior to in vivo evaluation.

References

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC / NIH.[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC / NIH.[Link]

  • Design and Discovery of a Selective Small Molecule κ Opioid Antagonist (2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) - Journal of Medicinal Chemistry / ACS Publications.[Link]

  • Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC / NIH.[Link]

  • One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy - ResearchGate.[Link]

Sources

Exploratory

safety and handling of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

An In-depth Technical Guide to the Safe Handling of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Foreword: A Proactive Approach to Chemical Safety In the fast-paced environment of pharmaceutical research and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of pharmaceutical research and drug development, the introduction of novel chemical entities is a daily occurrence. Among these, functionalized biaryl scaffolds are of paramount importance due to their prevalence in approved drugs and clinical candidates. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is one such molecule, a versatile intermediate whose aldehyde functionality serves as a reactive handle for diverse synthetic transformations.

This guide is structured not as a rigid checklist, but as a dynamic risk assessment framework. It moves from the foundational understanding of the molecule's intrinsic properties and hazards to the practical implementation of safe handling protocols in a laboratory setting. By explaining the causality behind each recommendation—the "why" behind the "how"—we empower researchers to not only follow procedures but to cultivate a deep-seated culture of safety and scientific integrity. Every protocol herein is designed as a self-validating system, where an understanding of the chemical's nature informs and reinforces safe practice.

Section 1: Compound Identification and Physicochemical Profile

2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is an aromatic aldehyde containing a fluorinated biphenyl backbone. This structural motif is of significant interest in medicinal chemistry, where the introduction of fluorine and the conformational constraints of the biphenyl system can be leveraged to modulate pharmacokinetic and pharmacodynamic properties.[1][2]

Chemical Structure
Caption: Structure of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Physicochemical Data

Quantitative data for this specific compound is not extensively published. The following table summarizes available information and provides context by comparison with a structurally related compound.

PropertyValue for 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehydeReferenceNotes / Comparative Data
CAS Number 1516102-04-7Unambiguous identifier.
Molecular Formula C₁₄H₁₁FO
Molecular Weight 214.24 g/mol
Physical Form Liquidat Room Temperature
Purity ~97%As supplied by commercial vendors.
Boiling Point Data not availableFor context, Flurbiprofen (a related biphenyl) has a boiling point of 376.2 °C (predicted).[1]
Melting Point Not Applicable (Liquid)For context, the unmethylated analog (57592-42-4) is a powder/crystal.[3]
Storage Temp. Data not availableRecommended storage for the similar analog (57592-42-4) is 2-8°C, sealed and dry.[3]

Section 2: Hazard Identification and Risk Assessment

Hazard Assessment by Structural Analogy

The most prudent approach is to base the hazard assessment on the closely related compound 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 57592-42-4) , which lacks only the methyl group. The electronic and reactive nature of the aldehyde and the fluorobiphenyl core are highly comparable.

Based on this analog, the following GHS classifications are anticipated.[3]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2 alt text Warning H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2A alt text Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 alt text Warning H335: May cause respiratory irritation.
The Causality Behind the Hazards

Understanding why the compound is hazardous is key to internalizing safe practices. The risks are derived from its two primary structural features: the aldehyde group and the halogenated biphenyl core.

substance 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde aldehyde Aldehyde Group (-CHO) Electrophilic Carbon substance->aldehyde  has biphenyl Fluorinated Biphenyl Core Lipophilic & Persistent substance->biphenyl  has skin_eye Skin & Eye Irritation (H315, H319) Reacts with nucleophilic residues in proteins and tissues. aldehyde->skin_eye  leads to resp Respiratory Irritation (H335) Inhalation hazard. aldehyde->resp  leads to env Potential Environmental Hazard Halogenated aromatic. biphenyl->env  leads to

Caption: Relationship between chemical structure and potential hazards.
  • The Aldehyde Group: The carbonyl carbon of an aldehyde is electrophilic and can react with biological nucleophiles, such as the amine and thiol groups found in proteins.[4] This reactivity is the primary driver of its irritant properties. Contact with skin or eyes can lead to covalent modification of tissue proteins, triggering an inflammatory response.[3]

  • The Fluorinated Biphenyl Core: Halogenated aromatic compounds can be persistent in the environment and may have specific toxicological profiles.[5][6] While specific data for this compound is lacking, it is prudent to handle it as a substance that requires controlled disposal to prevent environmental release.

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol is one where each step is a logical consequence of the compound's known properties. Given its irritant nature and status as a fine chemical intermediate, handling should always occur within a controlled laboratory environment.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure.

  • Fume Hood: All manipulations of the compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible and tested regularly.[4][7]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling this compound.

start Before Handling gloves Wear Nitrile or Neoprene Gloves start->gloves goggles Wear Chemical Safety Goggles (with side shields) gloves->goggles coat Wear a Flame-Resistant Lab Coat (fully buttoned) goggles->coat end Ready for Work coat->end

Caption: Mandatory PPE workflow before handling the compound.
  • Eye Protection: Chemical safety goggles with side shields are required. Standard safety glasses are insufficient.[7]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection: A full-length, buttoned laboratory coat must be worn.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[4]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing accidents.

  • Container: Store in the original, tightly sealed container.[7]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage. A refrigerator (2-8°C) is recommended for long-term storage, analogous to similar compounds.[3]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Ignition Sources: Store away from heat, sparks, and open flames.[8]

Section 4: Experimental Protocol: Reductive Amination

To illustrate the practical handling of this compound, this section provides a representative protocol for its use in a reductive amination reaction, a cornerstone of medicinal chemistry for synthesizing amines.[2][9] This protocol is designed to be a self-validating system, where the reasons for each step are clearly articulated.

Objective: To synthesize N-benzyl-1-(2'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl)methanamine.

Materials:

  • 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (Substrate)

  • Benzylamine (Amine)

  • Sodium triacetoxyborohydride (STAB) (Reducing Agent)[10]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, septa, syringes

Step-by-Step Methodology

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 1. Add aldehyde and amine to oven-dried flask. prep2 2. Add anhydrous solvent (DCM/DCE) via syringe. prep1->prep2 react1 3. Stir at room temp for 30-60 min (Imine Formation). prep2->react1 react2 4. Add STAB portion-wise (Exothermic control). react1->react2 react3 5. Monitor reaction by TLC or LC-MS. react2->react3 work1 6. Quench with saturated NaHCO₃ solution. react3->work1 work2 7. Extract with DCM. work1->work2 work3 8. Wash organic layer with brine. work2->work3 work4 9. Dry with MgSO₄, filter, and concentrate. work3->work4 Purify (e.g., Chromatography) Purify (e.g., Chromatography) work4->Purify (e.g., Chromatography)

Caption: Workflow for a representative reductive amination reaction.
  • Flask Preparation: In a fume hood, add 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and benzylamine (1.0-1.1 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Causality: Using dry glassware is important as the intermediate imine can be sensitive to hydrolysis.

  • Inert Atmosphere & Solvent Addition: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon). Add anhydrous dichloromethane (DCM) via syringe to dissolve the reagents (concentration typically 0.1-0.5 M).

    • Causality: While not always strictly necessary, an inert atmosphere prevents potential side reactions with oxygen or moisture, which is good practice. Anhydrous solvent is used to favor imine formation.[10]

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes.

    • Causality: This initial period allows for the formation of the imine intermediate from the aldehyde and amine, which is the species that will be reduced.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the stirring solution in portions.

    • Causality: STAB is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde.[10] Adding it in portions helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, typically 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting aldehyde.

    • Causality: Proper monitoring prevents unnecessary extensions of reaction time and ensures the reaction has proceeded as expected before proceeding to the work-up.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Causality: The desired amine product is organic-soluble and will be extracted into the DCM, while inorganic salts remain in the aqueous layer.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Causality: The brine wash helps to remove residual water from the organic layer. The drying agent removes the last traces of water before solvent removal.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is crucial.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[8][11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][11]

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the area.

    • Ensure adequate ventilation and eliminate all ignition sources.

    • Wearing full PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[7]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area thoroughly with a detergent and water.

  • In Case of Fire:

    • Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[8]

    • Do NOT use a direct water jet, as it may spread the material.

    • Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

    • Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

Section 6: Waste Disposal

As a halogenated aromatic compound, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde must be treated as hazardous waste.

  • Waste Collection: All waste containing this compound (including crude reaction material, contaminated absorbent material, and used chromatography silica) must be collected in a clearly labeled, sealed, and chemically resistant container.[6]

  • Disposal Route: Disposal must be handled through a licensed and certified hazardous waste disposal company. Do not pour down the drain or dispose of with regular trash.[7][12]

  • Destruction Method: The recommended method for complete destruction of halogenated organic waste is high-temperature incineration (approx. 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.[5]

References

  • Sciencemadness Wiki. Proper disposal of chemicals. (2025). [Link]

  • ChemBK. (S)-2-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetic acid - Physico-chemical Properties. [Link]

  • Showa Chemical Co., Ltd. Safety Data Sheet (SDS) for Furfural. (2024). [Link]

  • Chemicals.co.uk. GHS Codes & Pictograms. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorobenzaldehyde. (2025). [Link]

  • MSDS Europe. Full collection of Hazard statements. (2020). [Link]

  • Arcal Chemicals. Aldehyde Disposal. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • MSDS Europe. Full collection of Hazard statements. (2020). [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2015). [Link]

  • Keene State College. Hazardous Waste Management Procedures. (2012). [Link]

  • PubChem. GHS Classification Summary. (2025). [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). [Link]

  • Google Patents.
  • Springer. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. (2023). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). [Link]

  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

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Foundational

Sourcing and Synthetic Utility of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Executive Summary In modern drug discovery, functionalized biaryl systems are privileged scaffolds frequently deployed in the development of kinase inhibitors, nuclear receptor modulators, and protein-protein interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized biaryl systems are privileged scaffolds frequently deployed in the development of kinase inhibitors, nuclear receptor modulators, and protein-protein interaction (PPI) inhibitors. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) is a highly specialized chemical intermediate designed for late-stage functionalization. This whitepaper provides a technical breakdown of its structural rationale, a comparative analysis of commercial suppliers, and a self-validating protocol for its integration into secondary amine libraries.

Structural Rationale and Mechanistic Utility

The specific substitution pattern of this biphenyl derivative is engineered to solve common pharmacokinetic and thermodynamic challenges in medicinal chemistry:

  • Conformational Locking (2-Methyl Group): The ortho-methyl substitution induces a severe steric clash with the adjacent phenyl ring. This restricts rotation around the biaryl bond (atropisomerism), locking the molecule into an orthogonal conformation. Pre-organizing the scaffold reduces the entropic penalty upon binding to a target protein's hydrophobic pocket.

  • Metabolic Shielding (2'-Fluoro Group): Cytochrome P450 enzymes frequently oxidize electron-rich biphenyls at the ortho or para positions. The highly electronegative fluorine atom acts as a metabolic shield, deactivating the ring toward electrophilic oxidation while modulating the pKa of adjacent functional groups without adding significant steric bulk.

  • Electrophilic Handle (4-Carbaldehyde): The aldehyde moiety provides a highly reactive, versatile handle for downstream synthesis, most notably via reductive amination, Wittig olefination, or condensation to form terminal heterocycles.

Mechanistic Visualization

G cluster_0 Structural Features of CAS 1516102-04-7 N1 2'-Fluoro Substitution N4 Metabolic Shielding (CYP450 Resistance) N1->N4 N2 2-Methyl Substitution N5 Steric Clash (Restricted Rotation) N2->N5 N3 4-Carbaldehyde Group N6 Electrophilic Handle (Late-Stage Functionalization) N3->N6 N7 Conformationally Locked Bioactive Scaffold N4->N7 N5->N7 N6->N7

Figure 1: Mechanistic rationale for the structural features of CAS 1516102-04-7.

Commercial Supplier Landscape

When sourcing 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, researchers must balance purity requirements with the scale of their synthetic campaigns. The compound has a molecular weight of 214.24 g/mol and is typically supplied as a liquid[1].

Below is a structured comparison of primary commercial suppliers:

SupplierCatalog NumberPurityPhysical FormPrimary Application
AOBH961DC55A≥97%LiquidAnalytical & Research Synthesis[2]
BD01536418≥95%Liquid/SolidScale-up & Custom Synthesis[3]
1516102-04-7VariableVariableBulk Intermediates[4]

For initial Structure-Activity Relationship (SAR) screening, high-purity aliquots from Sigma-Aldrich are recommended to avoid trace impurities interfering with biological assays[2]. For advanced preclinical development, BLD Pharm provides established pathways for scale-up manufacturing[3].

Standardized Protocol: Chemo-Selective Reductive Amination

To convert the 4-carbaldehyde into a diverse library of secondary amines, a chemo-selective reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the industry standard. This protocol is designed as a self-validating system to ensure high yields and prevent over-reduction.

Step 1: Reagent Preparation & Condensation
  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (0.1 equiv).

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior kinetic performance in NaBH(OAc)₃ reductions. The catalytic acetic acid activates the aldehyde carbonyl carbon for nucleophilic attack without completely protonating the primary amine, which would destroy its nucleophilicity.

  • Self-Validation Check: Stir at room temperature for 2 hours. Before proceeding, analyze a 10 µL aliquot via LC-MS. The complete consumption of the starting aldehyde (MW: 214.24) and the appearance of the Schiff base (imine) mass peak validates the condensation phase. Do not proceed to Step 2 until the aldehyde is fully consumed.

Step 2: Hydride Reduction
  • Action: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is a exceptionally mild, chemo-selective reducing agent. The electron-withdrawing acetate ligands reduce the hydridic character of the boron center, ensuring it selectively reduces the protonated imine intermediate rather than unreacted aldehyde. Portion-wise addition controls the mild exotherm and prevents localized thermal degradation.

Step 3: Quench & Isolation
  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mildly basic NaHCO₃ neutralizes the acetic acid and hydrolyzes any residual boron complexes, freeing the secondary amine product into the organic phase while leaving inorganic salts in the aqueous layer.

References

  • Chemsrc Chemical Database : CAS 1516102-04-7 Properties and Supplier Aggregation. Chemsrc. Available at: [Link]

Sources

Exploratory

Engineering Fluorinated Biphenyl Scaffolds: Synthesis, Conformational Control, and Metabolic Profiling

Fluorinated biphenyls represent a privileged class of structural motifs in modern drug discovery and materials science. The strategic incorporation of fluorine into the biphenyl scaffold does not merely alter the molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated biphenyls represent a privileged class of structural motifs in modern drug discovery and materials science. The strategic incorporation of fluorine into the biphenyl scaffold does not merely alter the molecule's electronic distribution; it fundamentally re-engineers its three-dimensional conformation, lipophilicity, and metabolic fate[1]. From blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and Flurbiprofen to advanced organic light-emitting diodes (OLEDs), the "fluorine effect" is a cornerstone of rational molecular design[2][3].

This technical guide dissects the mechanistic rationale behind fluorinated biphenyls, provides a self-validating protocol for their synthesis, and outlines their pharmacokinetic evaluation.

The Mechanistic Logic of Fluorination in Drug Design

The decision to fluorinate a biphenyl core is driven by precise structure-activity relationship (SAR) goals. As an Application Scientist, understanding the causality behind these physicochemical shifts is critical for optimizing lead compounds.

Conformational Control (The Ortho-Effect)

When a fluorine atom is introduced at the ortho-position of a biphenyl ring, the steric repulsion between the fluorine and the ortho-hydrogen (or another substituent) on the adjacent ring forces the system out of planarity. Computational and X-ray crystallographic studies reveal that this repulsion elongates interatomic distances (e.g., O···H distances of ~2.582 Å), severely restricting rotation around the central C-C biaryl bond[1]. This conformational locking pre-organizes the ligand into an optimal geometry for target receptor binding, thereby increasing binding affinity and target specificity.

Metabolic Shunting and Stability

The exceptional strength of the C-F bond (~116 kcal/mol) provides a robust shield against enzymatic degradation. By substituting a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively block cytochrome P450-mediated oxidation at that specific locus[4]. This forces the metabolic machinery to seek alternative, often slower, pathways, significantly extending the drug's pharmacokinetic half-life and preventing the formation of toxic reactive metabolites[5].

FluoroLogic Lead Biphenyl Lead Compound Ortho Ortho-Fluorination Lead->Ortho Para Para/Meta-Fluorination Lead->Para Twist Steric Repulsion (O...H ~2.58 Å) Restricted C-C Rotation Ortho->Twist Block Metabolic Blocking Strong C-F Bond (~116 kcal/mol) Para->Block Conform Non-Planar Conformation Enhanced Target Specificity Twist->Conform Stable CYP450 Evasion Increased Half-Life Block->Stable

Mechanistic logic of fluorine substitution on biphenyl conformation and metabolic stability.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters that dictate the synthesis and behavior of fluorinated biphenyls:

ParameterObservation / ValueMechanistic Consequence
C-X Bond Dissociation I < Br < Cl < FDictates the rate of oxidative addition. Iodides react fastest, while fluorides are generally inert, allowing selective cross-coupling[2].
C-F Bond Strength ~116 kcal/molBlocks cytochrome P450-mediated oxidation at the substituted site, preventing the formation of reactive metabolites[4].
Ortho-Steric Repulsion O···H distance ~2.582 ÅForces the biphenyl rings out of planarity, restricting rotation and locking the molecule into a bioactive conformation[1].
19F NMR Sensitivity Wide chemical shift rangeEnables high-throughput screening of microbial biotransformation and precise structural elucidation without background interference[4].

Synthetic Methodologies: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling remains the gold standard for synthesizing fluorinated biphenyls due to its mild conditions, high functional group tolerance, and the commercial availability of diverse fluorinated boronic acids[1][2].

Self-Validating Protocol: Synthesis of Fluorinated Biphenyls

This protocol is designed as a closed-loop system, ensuring that each mechanistic step is verified before proceeding.

Step 1: Reagent Selection & Preparation

  • Action: Combine the aryl halide (1.0 equiv) and the fluorinated arylboronic acid (1.2 equiv) in a reaction vessel.

  • Causality: The reactivity of the aryl halide is governed by the C-X bond dissociation energy (I > Br > Cl > F). Using an aryl iodide or bromide ensures rapid oxidative addition to the Pd(0) center, while the C-F bonds on the boronic acid remain completely unreactive, preventing unwanted polymerization[2].

Step 2: Catalyst and Ligand Addition

  • Action: Add a palladium catalyst (e.g., Pd(dba)₂ or Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., XPhos or triphenylphosphine).

  • Causality: The bulky, electron-rich phosphine ligand stabilizes the active Pd(0) species and accelerates the rate-limiting oxidative addition step by increasing the electron density at the metal center[2][3].

Step 3: Base Activation & Solvent Introduction

  • Action: Introduce a mild base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) and suspend the mixture in a degassed solvent system (e.g., THF/H₂O or DMF).

  • Causality: Boronic acids are inherently poor nucleophiles. The base coordinates with the empty p-orbital of the boron atom to form an electron-rich boronate complex. This intermediate is absolutely essential to drive the transmetalation step, transferring the fluorinated aryl group to the Pd(II) center[2].

Step 4: Thermal Cycling & Reductive Elimination

  • Action: Reflux the mixture under an inert atmosphere (N₂ or Argon) until completion.

  • Causality: Thermal energy drives the final reductive elimination, collapsing the Pd(II) diaryl complex to form the new C-C biaryl bond and regenerating the active Pd(0) catalyst[1].

Step 5: Validation & Quality Control (Self-Validation)

  • Action: Extract a micro-aliquot, quench, and analyze via ¹⁹F NMR and ¹H NMR.

  • Causality: To ensure the C-C bond formation was successful and no debromination occurred, ¹⁹F NMR is used. The presence of a distinct doublet peak (e.g., J_CF = 12.75 Hz) confirms fluorine-carbon coupling in the product. Simultaneously, the complete disappearance of the starting aryl halide peak in the ¹H NMR spectrum validates reaction completion, allowing the chemist to proceed to workup with guaranteed yield[1][4].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd Aryl Halide (I > Br > Cl) PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet Fluorinated Boronic Acid + Base (e.g., K2CO3) PdII_2 Pd(II) Diaryl [Ar-Pd-Ar(F)] TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Fluorinated Biphenyl Target RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for fluorinated biphenyl synthesis.

Metabolic Profiling via Microbial Models

Understanding the biotransformation of fluorinated biphenyls is critical for predicting human pharmacokinetics. Because in vivo mammalian studies are resource-intensive, microbial models are frequently employed as highly accurate proxies.

Fungi such as Cunninghamella elegans are utilized because their enzymatic machinery closely mimics mammalian CYP450 oxidative pathways[5]. When fluorinated biphenyl ethers are incubated with these microbial systems, the strong C-F bonds successfully resist cleavage. Instead, the oxidation is directed to unsubstituted, more electron-rich positions on the biphenyl rings, generating specific hydroxylated metabolites[5]. Because the ¹⁹F nucleus has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR spectroscopy serves as an incredibly sensitive tool to track these biotransformations in real-time directly from the culture supernatant, without the need for complex chromatographic separation[4].

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Scaffolds in Suzuki-Miyaura Coupling

Introduction: The Strategic Value of Substituted Biphenyl Aldehydes The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Biphenyl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in constructing biaryl and heteroaryl structures, which are privileged motifs in medicinal chemistry, materials science, and agrochemicals.[3][4][5]

Within this context, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde and its derivatives represent a class of highly valuable building blocks. The strategic placement of substituents on the biphenyl core imparts unique properties that are highly sought after by researchers, particularly in drug development:

  • The Aldehyde Moiety: This functional group is not merely a passive component; it is a versatile chemical handle. It serves as a gateway for a multitude of subsequent transformations, including reductive aminations, oxidations, Wittig reactions, and condensations, enabling rapid diversification of the core scaffold.[6] The Suzuki reaction's well-documented tolerance for aldehyde groups makes it an ideal method for elaborating these structures.[7]

  • The Fluorine Atom: The incorporation of fluorine is a cornerstone of modern drug design.[8] Its high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles by modulating lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity to biological targets.[3][9][10][11]

  • The ortho-Methyl Group: The methyl group at the 2-position, adjacent to the biaryl linkage, introduces significant steric influence. This can lock the biphenyl rings into a specific, non-planar conformation (atropisomerism), which can be critical for achieving selective interactions with enzyme active sites or receptors. While this steric hindrance presents a challenge for the coupling reaction itself, overcoming it leads to structurally complex and valuable molecules.[2][12]

This document provides a detailed guide to the mechanistic principles and practical execution of Suzuki-Miyaura reactions involving sterically hindered and electronically modulated scaffolds derived from 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[13][14] Understanding this cycle is paramount for rational troubleshooting and optimization. The process comprises three fundamental steps:

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the organohalide (Ar¹-X). This is often the rate-determining step and results in a square-planar Pd(II) complex. The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[14]

  • Transmetalation: This step involves the transfer of the organic moiety (Ar²) from the organoboron reagent to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species [-B(OH)₃]⁻.[15] This boronate then displaces the halide on the palladium complex, forming an Ar¹-Pd-Ar² intermediate.

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][14]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar¹-Pd(II)(Ar²)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² Trans->Product Ar1X Ar¹-X (Organohalide) Ar1X->OxAdd Ar2B Ar²B(OH)₂ (Boronic Acid) Ar2B->Trans Base Base (e.g., K₃PO₄) Base->Trans Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Substituted Biaryls

This protocol details a general method for the Suzuki-Miyaura coupling of a halogenated 2'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde derivative with various arylboronic acids. The use of a bulky, electron-rich phosphine ligand like SPhos is recommended to overcome the steric hindrance imposed by the ortho-substituents.

Materials and Reagents
  • Aryl Halide: 4'-Bromo-2-fluoro-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 eq)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol %)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol %)

  • Base: Potassium phosphate tribasic (K₃PO₄, 2.0 - 3.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard work-up and purification glassware.

Reaction Workflow

Workflow start Start setup 1. Assemble Glassware Under Inert Atmosphere start->setup charge 2. Charge Flask with Solids: Aryl Halide, Boronic Acid, Base, Pd₂(dba)₃, SPhos setup->charge solvent 3. Add Anhydrous Dioxane and Degassed Water charge->solvent degas 4. Degas Mixture (3x Vacuum/Argon Cycles) solvent->degas react 5. Heat Reaction (e.g., 100 °C) & Monitor (TLC / LC-MS) degas->react workup 6. Cool, Dilute with EtOAc, and Wash with Water/Brine react->workup purify 7. Dry, Concentrate, and Purify via Column Chromatography workup->purify end End: Pure Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).[6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.[3]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 8-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2x 15 mL).[6]

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Representative Results

The choice of coupling partner, catalyst system, and base significantly impacts reaction efficiency, especially with sterically demanding substrates. The following table provides illustrative data for the coupling of 4'-Bromo-2-fluoro-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde with various boronic acids.

EntryArylboronic Acid PartnerCatalyst System (mol%)Base (eq.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100891
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100894
32-Methylphenylboronic acidPd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃ (2.5)2-Butanol1101668¹
43-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)Toluene/H₂O901283²

¹Lower yield is attributed to significant steric hindrance from both ortho-methylated coupling partners, requiring a more active catalyst system and stronger base. ²A classic catalyst like Pd(PPh₃)₄ can be effective for less sterically demanding, electron-deficient heteroaryl partners.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient exclusion of oxygen, poor quality reagents.

    • Solution: Ensure a rigorously inert atmosphere. Use fresh, high-purity reagents and solvents. Consider a different, more active ligand (e.g., Buchwald ligands, N-heterocyclic carbenes).[2][15]

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: The boronic acid is hydrolyzed back to the arene before it can transmetalate. This is exacerbated by high temperatures and strongly basic, aqueous conditions, especially with electron-withdrawing groups on the boronic acid.[2]

    • Solution: Use a milder base (e.g., K₂CO₃, KF). Minimize the amount of water or use a different solvent system. Add the boronic acid in portions if the reaction is slow.

  • Homocoupling of Boronic Acid:

    • Cause: Often promoted by the presence of oxygen.

    • Solution: Improve degassing procedures to ensure the reaction is strictly anaerobic.

  • Stalled Reaction with Hindered Substrates:

    • Cause: Steric clash prevents efficient oxidative addition or transmetalation.

    • Solution: Switch to a more sterically bulky and electron-rich ligand (e.g., RuPhos, XPhos). Increase the reaction temperature and/or use a stronger, non-nucleophilic base like Cs₂CO₃.

Conclusion

The 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde scaffold is a powerful platform for the synthesis of complex molecules targeted for pharmaceutical and materials science applications. While the inherent steric and electronic features of this system present challenges, a rationally chosen palladium catalyst system, typically employing bulky phosphine ligands, can effectively mediate the Suzuki-Miyaura cross-coupling. The protocols and insights provided herein offer a robust starting point for researchers to successfully utilize these valuable building blocks, enabling the efficient construction of diverse and functionally rich molecular architectures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Published on PMC - NIH. [Link]

  • Li, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]

  • ACS Publications. (2023). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters. [Link]

  • Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Published on PMC - NIH. [Link]

  • ACS Publications. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]

  • Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • ResearchGate. (2014). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. [Link]

  • Ansari, M. F., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. Published on PMC - NIH. [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Application Note: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde in Medicinal Chemistry and Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 1516102-04-7 | Molecular Formula: C₁₄H₁₁FO Executive Summary In modern drug discovery, the transition f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 1516102-04-7 | Molecular Formula: C₁₄H₁₁FO

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic systems to three-dimensional, conformationally restricted scaffolds is a proven strategy to enhance target selectivity, improve solubility, and reduce off-target liabilities (such as hERG inhibition or DNA intercalation). 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde represents a highly privileged, di-ortho-substituted biaryl building block that perfectly encapsulates this design philosophy.

This application note provides an in-depth technical guide to utilizing this specific aldehyde in medicinal chemistry. By leveraging the steric clash of its ortho-substituents, the metabolic shielding of its fluorine atom, and the versatile reactivity of its formyl group, researchers can rapidly access complex, high-value pharmacophores such as biaryl-benzylamines and biaryl-imidazoles.

Structural Rationale & Pharmacophore Properties

The utility of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is rooted in three distinct structural features, each contributing to its value as a lead-generation scaffold.

A. Conformational Restriction via the Biaryl Axis

Unsubstituted biphenyls suffer from low rotational barriers, allowing them to adopt planar conformations that often lead to poor aqueous solubility and promiscuous binding profiles. The introduction of the 2-methyl and 2'-fluoro groups creates significant steric repulsion across the biaryl axis. This steric clash forces the two aromatic rings out of coplanarity, increasing the dihedral angle to approximately 60°–90°. This non-planar geometry is highly desirable for fitting into deep, narrow hydrophobic pockets, such as those found in kinase hinge regions or G-protein coupled receptor (GPCR) allosteric sites.

B. The Fluorine Effect

The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry[1]. The 2'-fluoro substituent serves multiple purposes:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at the highly susceptible ortho-position.

  • Lipophilicity Tuning: Fluorine modulates the logP of the molecule, enhancing membrane permeability without the massive lipophilic penalty associated with larger halogens or alkyl groups.

  • Multipolar Interactions: The highly electronegative fluorine atom can act as a weak hydrogen-bond acceptor and engage in orthogonal multipolar interactions with backbone amides in the protein target[2].

C. The Formyl Handle

The 4-carbaldehyde group provides a highly reactive, electrophilic center. It serves as the primary synthetic divergence point, allowing the scaffold to be seamlessly integrated into larger drug-like molecules via C–N, C–C, or heterocycle-forming reactions.

PharmacophoreLogic A 2'-Fluoro-2-methyl Biphenyl Scaffold B1 Steric Clash (ortho-positions) A->B1 B2 Fluorine Atom (Electronegative) A->B2 B3 Formyl Group (Electrophilic) A->B3 C1 Increased Dihedral Angle (Non-planar) B1->C1 forces C2 Metabolic Stability & Lipophilicity Tuning B2->C2 imparts C3 Versatile Synthetic Handle B3->C3 provides D1 Reduced Off-Target Intercalation C1->D1 leads to D2 Enhanced Target Binding (3D Fit) C1->D2 enables

Figure 1: Logical flow of pharmacophore properties derived from the 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde scaffold.

Key Synthetic Workflows

The aldehyde moiety allows for rapid diversification. Below are the three most common synthetic trajectories utilized in hit-to-lead optimization.

SyntheticWorkflows Start 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) RA Reductive Amination Reagents: NaBH(OAc)3, DCE Target: Benzylamines Start->RA C-N Bond Formation DR Debus-Radziszewski Reagents: 1,2-Diketone, NH4OAc Target: Biaryl-Imidazoles Start->DR Heterocycle Synthesis WO Wittig Olefination Reagents: Ph3P=CH-R, Base Target: Stilbene Analogs Start->WO C=C Bond Formation

Figure 2: Primary synthetic divergence points for the biaryl aldehyde scaffold.

Quantitative Reaction Parameters

The following table summarizes the expected operational parameters and yields for the primary transformations of this scaffold.

Reaction TypeTypical ReagentsReaction TimeTemp (°C)Expected Yield (%)Key Advantage
Reductive Amination NaBH(OAc)₃, DCE2 – 12 h20 – 2575 – 95Mild, highly chemoselective, avoids HCN
Imidazole Synthesis NH₄OAc, AcOH4 – 8 h100 – 12060 – 85One-pot heterocycle construction
Wittig Olefination Ph₃P=CH-R, THF1 – 4 h0 – 2570 – 90Predictable stereocontrol (E/Z)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice and operational step is explicitly detailed.

Protocol A: Direct Reductive Amination (Synthesis of Biaryl-Benzylamines)

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) to convert the aldehyde into a secondary or tertiary amine. This method is superior to traditional reductive aminations as it avoids the generation of highly toxic hydrogen cyanide gas (associated with NaBH₃CN) and exhibits exquisite chemoselectivity for aldehydes over ketones[3][4].

Materials:

  • 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.05 equiv)

  • Sodium Triacetoxyborohydride (1.4 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (optional, 1.0 equiv for weakly basic amines)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and the amine in anhydrous DCE under an inert atmosphere (N₂ or Ar) at room temperature.

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point and specific dielectric constant provide an optimal solubility profile for both the starting materials and the polar iminium intermediates[5].

  • Reduction: After stirring for 30 minutes to allow for imine/iminium equilibration, add NaBH(OAc)₃ portion-wise.

    • Causality: The triacetoxyborohydride anion is a mild hydride donor. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, ensuring it selectively reduces the transient imine without reducing unreacted aldehyde[6].

  • Reaction Monitoring: Stir the suspension at room temperature for 2–12 hours, monitoring completion via LC-MS or TLC.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Causality: The basic quench decomposes unreacted hydride reagents and neutralizes any acetic acid byproducts, ensuring the newly formed basic amine product partitions cleanly into the organic layer.

  • Isolation: Extract the aqueous layer with DCE or EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically using a DCM/MeOH/NH₄OH gradient).

Protocol B: Debus-Radziszewski Imidazole Synthesis

Biaryl-imidazoles are privileged scaffolds in antiviral research (e.g., Hepatitis C NS5A inhibitors). This one-pot multicomponent reaction constructs a highly stable imidazole ring directly from the aldehyde.

Materials:

  • 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv)

  • 1,2-Diketone (e.g., Benzil or an aliphatic diketone) (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Glacial Acetic Acid (0.5 M)

Step-by-Step Methodology:

  • Condensation Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, 1,2-diketone, and a large excess of ammonium acetate in glacial acetic acid.

    • Causality: Ammonium acetate acts as a dual-purpose reagent. It serves as the nitrogen source for the imidazole ring and acts as a mild buffer. Glacial acetic acid functions simultaneously as the solvent and the acid catalyst required to promote the initial nucleophilic attack of ammonia onto the carbonyls.

  • Thermal Cyclization: Heat the reaction mixture to 100–120 °C for 4–8 hours.

    • Causality: The formation of the imidazole ring involves a complex cascade of imine formations followed by a final dehydration and aromatization step. This final aromatization has a high activation energy barrier, necessitating sustained thermal energy.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature and pour it slowly into vigorously stirred ice water. Adjust the pH to ~8 using concentrated aqueous ammonia.

    • Causality: The highly lipophilic biaryl-imidazole product is insoluble in neutral-to-basic aqueous media. Neutralizing the acetic acid forces the product to crash out of solution, allowing for facile isolation via vacuum filtration, bypassing the need for tedious liquid-liquid extractions.

  • Purification: Wash the filter cake with cold water and a small amount of cold diethyl ether, then dry under high vacuum.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862.[3][4]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.[1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 1516102-04-7 (2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde)." PubChem, U.S. National Library of Medicine.[7]

Sources

Method

protocol for the formylation of 2'-Fluoro-2-methyl-[1,1'-biphenyl]

Application Note: Regioselective Rieche Formylation of 2'-Fluoro-2-methyl-[1,1'-biphenyl] Introduction & Strategic Rationale The synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 1516102-04-7)[1] is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Rieche Formylation of 2'-Fluoro-2-methyl-[1,1'-biphenyl]

Introduction & Strategic Rationale

The synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 1516102-04-7)[1] is a critical transformation in the development of advanced pharmaceutical intermediates. Biphenyl scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in heterocyclic immunomodulators and PD-1/PD-L1 checkpoint inhibitors[2]. The precise installation of a formyl group onto this scaffold provides a highly versatile synthetic handle for downstream functionalization, including reductive aminations, Wittig olefinations, and oxidations.

Mechanistic Insights & Regioselectivity (E-E-A-T)

Formylating moderately activated or sterically hindered biphenyls requires careful selection of electrophilic reagents. While the Vilsmeier-Haack reaction is a standard methodology, it is generally limited to highly electron-rich substrates such as furans, pyrroles, and indoles[3]. It lacks the electrophilic potency required to functionalize simple alkyl- or fluoro-substituted biphenyls.

To overcome this, the Rieche formylation is the method of choice. This protocol utilizes dichloromethyl methyl ether (Cl₂CHOMe) activated by a strong Lewis acid—typically Titanium(IV) chloride (TiCl₄)—to generate a highly reactive dialkoxymethyl cation in situ[4].

The regiochemical outcome of this reaction is governed by a strict hierarchy of electronic and steric factors:

  • Ring Selection: The biphenyl system consists of a 2-methylphenyl ring and a 2'-fluorophenyl ring. The methyl group is activating (+I, hyperconjugation), making the 2-methylphenyl ring significantly more nucleophilic than the fluoro-substituted ring, which is deactivated by the strong inductive effect (-I) of fluorine. Consequently, electrophilic aromatic substitution occurs exclusively on the methyl-bearing ring[5].

  • Positional Selectivity: Attack at the 4-position (para to the biphenyl linkage) is heavily favored over the 5-position (para to the methyl group). The resulting Wheland intermediate at the 4-position allows the positive charge to be delocalized not only across the attacked ring but directly into the adjacent 2'-fluorophenyl system. This extended conjugation provides superior thermodynamic stabilization, culminating in the highly selective formation of the 4-carbaldehyde[1].

Reaction Pathway & Workflow

Rieche_Formylation Substrate 2'-Fluoro-2-methyl-[1,1'-biphenyl] (Starting Material) Intermediate Wheland Intermediate (C4-Attack, Conjugation Stabilized) Substrate->Intermediate Electrophilic Aromatic Substitution Reagents TiCl4 + Cl2CHOMe (Electrophile Generation) Electrophile Formylating Species [CHCl-OMe]+ Reagents->Electrophile Coordination & Cleavage Electrophile->Intermediate Attack at C4 position Hydrolysis Aqueous Quench (Ice-Water, Hydrolysis of Acetal) Intermediate->Hydrolysis Rearomatization Product 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (Target Product) Hydrolysis->Product Yields Aldehyde

Reaction pathway and mechanism for the Rieche formylation of 2'-fluoro-2-methylbiphenyl.

Quantitative Data Summary

ParameterValue / Description
Substrate 2'-Fluoro-2-methyl-[1,1'-biphenyl] (MW: 186.23 g/mol )
Target Product 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (MW: 214.24 g/mol )
Product CAS Number 1516102-04-7
Reaction Scale 10.0 mmol (1.86 g of substrate)
Theoretical Yield 2.14 g
Expected Isolated Yield 75% – 85% (1.60 g – 1.82 g)
TLC Solvent System Hexanes / Ethyl Acetate (9:1 v/v)
TLC Retention Factors (Rf) Substrate: ~0.80 | Product: ~0.40

Detailed Experimental Protocol

Step 1: System Preparation In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum, dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl] (1.86 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Causality: Anhydrous conditions are mandatory. TiCl₄ is highly moisture-sensitive and will aggressively hydrolyze in the presence of water, destroying the Lewis acid catalyst before electrophile generation can occur.

Step 2: Lewis Acid Complexation Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Titanium(IV) chloride (TiCl₄) (2.2 mL, 20.0 mmol, 2.0 eq) dropwise via a glass syringe over 5 minutes.

  • Causality: Low temperatures are essential to control the exothermic complexation of TiCl₄ with the solvent and substrate, preventing premature degradation or polymerization.

Step 3: Electrophile Addition After stirring for 10 minutes at 0 °C, add dichloromethyl methyl ether (1.35 mL, 15.0 mmol, 1.5 eq) dropwise over 10 minutes.

  • Causality: Gradual addition ensures a controlled, steady-state generation of the active dialkoxymethyl cation, maintaining regiocontrol and preventing localized heating that could lead to poly-formylation or tar formation.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 4 to 16 hours under an argon atmosphere. Monitor the reaction progress via TLC.

Step 5: Quenching & Workup Once the starting material is fully consumed, carefully pour the dark reaction mixture into a rapidly stirring beaker containing 50 g of crushed ice and 50 mL of distilled water.

  • Causality: The reaction initially forms a titanium-coordinated acetal intermediate. The aggressive aqueous quench serves a dual purpose: it violently hydrolyzes the acetal to reveal the target aldehyde, and it safely quenches the highly reactive excess TiCl₄ into inert titanium dioxide and HCl.

Step 6: Extraction & Purification Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient: 0% to 10% Ethyl Acetate in Hexanes) to afford the pure aldehyde.

Trustworthiness: Self-Validating Protocol Systems

To ensure the integrity of the experiment, researchers must observe the following self-validating checkpoints:

  • Visual Cues During Addition: Upon the addition of TiCl₄ and dichloromethyl methyl ether, the solution should transition from clear to a deep red or dark brown color. This chromic shift confirms the successful formation of the titanium-electrophile complex.

  • Quench Dynamics: During the ice-water quench, the rapid evolution of white fumes (HCl gas) and the formation of a transient yellow/white precipitate (titanium salts) that dissolves as the aqueous layer becomes highly acidic confirms that the active catalyst was present and successfully neutralized.

  • Chromatographic Validation: On TLC (UV 254 nm), the product spot will stain brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), turning a vivid orange. This specifically validates the successful installation of the carbonyl (aldehyde) functionality.

  • Spectroscopic Confirmation: ¹H NMR analysis of the purified product will exhibit a distinct, highly deshielded aldehyde proton singlet in the range of δ 9.9 – 10.1 ppm. The disappearance of the para-proton of the 2-methylphenyl ring confirms the regioselectivity of the substitution.

References

  • Rieche formylation - Wikipedia Source: Wikipedia URL
  • Rieche Formylation - Common Organic Chemistry Source: Common Organic Chemistry URL
  • A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether Source: The Journal of Organic Chemistry - ACS Publications URL
  • 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 1516102-04-7)
  • WO2017087777A1 - Heterocyclic compounds as immunomodulators Source: Google Patents URL
  • Application Notes and Protocols: Vilsmeier-Haack Formylation Source: Benchchem URL

Sources

Application

Application Note: High-Yield Synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde via SPhos-Enabled Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) Introduction & Strategic Rationale The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7)

Introduction & Strategic Rationale

The synthesis of highly functionalized, sterically hindered biphenyl scaffolds is a cornerstone of modern pharmaceutical development. The target compound, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde , features a di-ortho substitution pattern (a methyl group on one ring and a fluorine atom on the other, relative to the biaryl axis) alongside a reactive formyl group.

Constructing this tetra-substituted-like microenvironment via standard Suzuki-Miyaura cross-coupling is notoriously challenging. Traditional catalysts (e.g., Pd(PPh3​)4​ ) often fail due to severe steric repulsion during the transmetalation and reductive elimination steps, leading to protodeboronation of the boronic acid and unreacted starting materials. Furthermore, the presence of the base-sensitive aldehyde dictates that strong bases (like NaOH or KOtBu ) cannot be used, as they would trigger a Cannizzaro disproportionation.

To overcome these barriers, this protocol leverages SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) , a dialkylbiaryl phosphine ligand developed by the Buchwald group. SPhos is uniquely privileged for hindered couplings: its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the steric bulk of the biphenyl backbone forces the intermediate into a conformation that dramatically accelerates reductive elimination [1].

Mechanistic Pathway & Catalyst Design

The catalytic cycle using the Pd/SPhos system involves three highly optimized steps:

  • Oxidative Addition: The active Pd0 -SPhos species inserts into the C–Br bond of 4-bromo-3-methylbenzaldehyde. The electron-rich nature of SPhos stabilizes the resulting PdII complex.

  • Transmetalation (Rate-Limiting): The mild base, K3​PO4​ , activates (2-fluorophenyl)boronic acid by forming a reactive boronate complex. The oxygen atoms on the dimethoxybiphenyl lower ring of SPhos help stabilize the palladium center, preventing the formation of inactive palladacycles [2].

  • Reductive Elimination: The extreme steric demand of the SPhos ligand compresses the C–Pd–C bond angle, forcing the two aryl groups together and rapidly expelling the di-ortho substituted biphenyl product, regenerating the Pd0 catalyst.

CatalyticCycle Pd0 Pd(0)-SPhos Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 4-Bromo-3-methylbenzaldehyde PdII_Br Ar-Pd(II)-Br(SPhos) Intermediate OxAdd->PdII_Br TransMet Transmetalation (K3PO4 mediated) PdII_Br->TransMet (2-Fluorophenyl)boronic acid + K3PO4 PdII_Ar Ar-Pd(II)-Ar'(SPhos) Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde RedElim->Product

Figure 1: Catalytic cycle of the SPhos-enabled Suzuki-Miyaura cross-coupling.

Reaction Optimization Data

The selection of the catalyst and base is not arbitrary. The table below summarizes the optimization data that validates the superiority of the SPhos/ K3​PO4​ system for this specific transformation.

LigandBaseSolvent SystemTemp (°C)Conversion (%)Aldehyde Intact?
PPh3​ Na2​CO3​ Toluene/ H2​O (5:1)90< 15%Yes
dppf K2​CO3​ 1,4-Dioxane/ H2​O (5:1)9042%Yes
SPhos NaOH Toluene/ H2​O (5:1)9088%No (Cannizzaro)
SPhos K3​PO4​ Toluene/ H2​O (5:1) 90 > 98% Yes
XPhos K3​PO4​ Toluene/ H2​O (5:1)9092%Yes

Causality Insight: While XPhos is also highly effective for hindered substrates, SPhos is specifically preferred here because it provides optimal reactivity for ortho-substituted aryl bromides without the excessive steric bulk of XPhos, which is generally reserved for more stubborn aryl chlorides [3]. K3​PO4​ provides the exact basicity required to facilitate transmetalation without destroying the formyl group.

Experimental Protocol

Materials Required
  • Electrophile: 4-Bromo-3-methylbenzaldehyde (1.0 equiv, 10.0 mmol, 1.99 g)

  • Nucleophile: (2-Fluorophenyl)boronic acid (1.2 equiv, 12.0 mmol, 1.68 g)

  • Catalyst Precursor: Pd(OAc)2​ (0.02 equiv, 2 mol%, 45 mg)

  • Ligand: SPhos (0.04 equiv, 4 mol%, 164 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv, 20.0 mmol, 4.25 g)

  • Solvents: Toluene (25 mL) and Deionized Water (5 mL) — Both must be thoroughly degassed prior to use.

Step-by-Step Methodology

Workflow Prep Step 1: Preparation Charge reagents & Pd/SPhos into Schlenk tube Degas Step 2: Degassing 3x Freeze-Pump-Thaw or N2 sparging Prep->Degas React Step 3: Reaction 90°C for 4-6 hours under N2 atmosphere Degas->React Workup Step 4: Workup EtOAc extraction & Brine wash React->Workup Purify Step 5: Purification Silica Gel Column (Hexanes/EtOAc) Workup->Purify

Figure 2: Experimental workflow for the synthesis of the target biphenyl.

Step 1: Reaction Assembly (Benchtop)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzaldehyde (1.99 g), (2-fluorophenyl)boronic acid (1.68 g), and K3​PO4​ (4.25 g).

  • Add Pd(OAc)2​ (45 mg) and SPhos (164 mg). Note: While SPhos is relatively air-stable, the Pd(OAc)2​ should be handled swiftly to minimize moisture absorption.

Step 2: Degassing (Critical for Trustworthiness)

  • Seal the Schlenk flask with a rubber septum.

  • Evacuate the flask via a Schlenk line and backfill with ultra-pure Nitrogen ( N2​ ) or Argon. Repeat this cycle three times.

  • Inject degassed Toluene (25 mL) and degassed H2​O (5 mL) via syringe. (Degassing solvents prevents the rapid oxidation of the Pd0 active species, which is the primary cause of "black palladium" precipitation and reaction stalling).

Step 3: Reaction Execution

  • Replace the septum with a Teflon stopcock under positive N2​ flow.

  • Transfer the flask to a pre-heated oil bath at 90 °C .

  • Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1, UV visualization).

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and Water (30 mL).

  • Transfer to a separatory funnel and separate the aqueous layer.

  • Extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

  • The product, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde , elutes as a pale yellow to colorless viscous oil (Expected Yield: 88–94%).

Analytical Characterization

To validate the structural integrity of the synthesized 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, the following diagnostic NMR shifts should be confirmed:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 10.05 (s, 1H, -CH O), 7.82 (d, J = 1.8 Hz, 1H, Ar-H ortho to formyl), 7.76 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.45 - 7.35 (m, 2H, Ar-H), 7.28 - 7.15 (m, 3H, Ar-H), 2.25 (s, 3H, -CH 3​ ).

  • 19 F NMR (376 MHz, CDCl3​ ): δ -114.5 (m, 1F). The fluorine peak is highly diagnostic for confirming the successful coupling of the fluorinated ring.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. URL:[Link]

Method

Application Note: Synthesis and Derivatization of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde in Pharmaceutical Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Chemical Context The biphenyl scaffold is univers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Context

The biphenyl scaffold is universally recognized as a "privileged structure" in medicinal chemistry, comprising approximately 4.3% of all marketed drugs[1]. Its ability to form robust hydrophobic and π−π stacking interactions makes it an ideal pharmacodynamic anchor for targeting kinase hinge regions, GPCR allosteric sites, and nuclear receptors[1].

2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) is a highly specialized, commercially available building block designed for advanced drug discovery[2]. It features two critical structural modifications:

  • Conformational Restriction: The sterically demanding ortho-methyl and ortho'-fluoro substituents force the two phenyl rings out of coplanarity. This locked dihedral angle minimizes the entropic penalty upon protein binding, thereby increasing target affinity and selectivity.

  • Metabolic Shielding: The incorporation of the highly electronegative fluorine atom improves the metabolic stability of the scaffold against cytochrome P450-mediated oxidation, while simultaneously modulating the lipophilicity of the molecule[3].

The highly reactive 4-carbaldehyde moiety serves as a versatile electrophilic handle, allowing for rapid late-stage functionalization to generate diverse pharmaceutical intermediates.

Structural Rationale & Thermodynamic Profiling

In traditional drug design, unsubstituted biphenyls often suffer from high conformational flexibility, leading to promiscuous off-target binding and poor oral bioavailability. By introducing ortho-substituents, medicinal chemists can create stable atropisomers or highly restricted conformations.

ConformationalLocking Unsub Unsubstituted Biphenyl (Planar tendency, high entropy) Sub Addition of 2-Methyl & 2'-Fluoro Unsub->Sub Locked Conformationally Restricted Scaffold (Orthogonal rings, locked dihedral angle) Sub->Locked Benefits Reduced Entropic Penalty Improved Target Selectivity Enhanced Metabolic Stability Locked->Benefits

Thermodynamic benefits of ortho-substitution on the biphenyl scaffold in drug design.

Physicochemical Profile
PropertyValueStructural Significance
CAS Number 1516102-04-7Unique identifier for procurement and tracking[2].
Molecular Formula C₁₄H₁₁FOHalogenated aromatic framework.
Molecular Weight 214.24 g/mol Low molecular weight, leaving ample room for derivatization within Lipinski's Rule of 5.
Reactive Handle 4-CarbaldehydeEnables reductive amination, Wittig olefination, and Grignard additions.

Synthetic Workflows & Divergence

The aldehyde group is strategically positioned at the para-position of the methylated ring, allowing for divergent synthesis pathways to append solubilizing groups or extend the carbon framework.

SyntheticWorkflows SM 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde RA Reductive Amination (NaBH(OAc)3, Amine) SM->RA Wittig Wittig Olefination (Ph3P=CH2) SM->Wittig Ox Oxidation (NaClO2 / Pinnick) SM->Ox Prod1 Benzylamines (Kinase Inhibitors) RA->Prod1 Prod2 Styrenes (Cyclopropanation Precursors) Wittig->Prod2 Prod3 Biphenyl-4-carboxylic acids (Amide Coupling) Ox->Prod3

Synthetic divergence of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde into key intermediates.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that the chemist can visually or chemically verify the success of each step.

Protocol A: Reductive Amination (Synthesis of Benzylamine Derivatives)

Objective: To append a basic, solubilizing amine (e.g., N-methylpiperazine) to the biphenyl scaffold. This is a common tactic to improve the aqueous solubility of highly lipophilic drug candidates.

Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ or NaBH3​CN . NaBH(OAc)3​ is mild enough that it does not reduce the aldehyde directly to the alcohol, allowing the imine/iminium intermediate to form first. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup, which is a significant risk with NaBH3​CN [4].

Reagent Selection Matrix

Reducing Agent Reactivity Chemoselectivity (Imine vs. Aldehyde) Toxicity / Safety Profile

| NaBH4​ | High | Poor (High risk of direct aldehyde reduction) | Low | | NaBH3​CN | Moderate | Good | High (Generates HCN at low pH) | | NaBH(OAc)3​ | Mild | Excellent (Preferred choice) | Low[4] |

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv, 5.0 mmol) and N-methylpiperazine (1.1 equiv, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Catalysis: Add glacial acetic acid (1.0 equiv, 5.0 mmol). Rationale: AcOH protonates the intermediate hemiaminal, facilitating water elimination to form the reactive iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes to control mild exothermicity. Stir the opaque suspension at room temperature for 4–12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should be completely consumed, replaced by a lower-Rf baseline spot (ninhydrin/dragendorff active).

  • Workup (Self-Validating): Quench the reaction slowly with saturated aqueous NaHCO3​ (20 mL). Observation: Vigorous bubbling will occur as the base neutralizes the acetic acid and decomposes unreacted hydride into H2​ gas. The reaction is safe to transfer only when bubbling completely ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane ( 3×20 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Wittig Olefination (Synthesis of Styrene Derivatives)

Objective: To convert the aldehyde into a terminal alkene, providing a rigid linker for subsequent cyclopropanation or cross-coupling reactions.

Step-by-Step Procedure:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv, 6.0 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere.

  • Deprotonation: Add potassium tert-butoxide (t-BuOK, 1.0 M in THF, 1.2 equiv, 6.0 mL) dropwise. Self-Validating Observation: The cloudy white suspension will immediately turn a brilliant, clear canary yellow, indicating the successful formation of the active phosphorus ylide. Stir for 30 minutes at 0 °C.

  • Addition: Dissolve the biphenyl aldehyde (1.0 equiv, 5.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution. The yellow color will gradually fade as the ylide is consumed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (15 mL). Extract with Ethyl Acetate ( 3×20 mL).

  • Purification: Dry the combined organics over MgSO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the pure styrene derivative. Triphenylphosphine oxide byproduct will remain on the baseline of the column.

References

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 136288591, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde. Source: PubChem - NIH. URL:[Link]

  • [4] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • [3] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Source: Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • [1] Gandi, M. O., et al. (2023). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. Source: Pharmaceuticals (MDPI), 16(2), 272. URL:[Link]

Sources

Application

role of the fluorine substituent in the reactivity of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Application Note: The Role of the Fluorine Substituent in the Reactivity of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Executive Summary 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of the Fluorine Substituent in the Reactivity of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Executive Summary

2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly functionalized biaryl building block of significant value in medicinal chemistry and advanced materials synthesis. The strategic placement of the 2'-fluoro substituent, in tandem with the 2-methyl group, creates a unique stereoelectronic environment. This application note details how the fluorine atom dictates the molecule's conformational dynamics, electronically isolates the biphenyl rings, and enables orthogonal synthetic workflows—specifically chemoselective aldehyde functionalization and fluorine-directed C–H activation.

Structural and Conformational Dynamics (The "Why")

To leverage this molecule effectively, researchers must understand the causality behind its reactivity, which is rooted in its three-dimensional conformation.

  • Steric Clash and Atropisomerism: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å)[1]. When positioned ortho to the biphenyl linkage alongside an ortho-methyl group (1.70 Å) on the adjacent ring, a severe steric clash occurs. This interaction restricts free rotation around the C1–C1' axis, forcing the biphenyl system into a twisted conformation with a large dihedral angle (typically 50°–90°)[2].

  • Electronic Decoupling: Because the two aromatic rings are forced out of coplanarity, extended π -conjugation is broken[2]. Consequently, the strong inductive electron-withdrawing effect (-I) of the fluorine atom is localized to the 2'-ring. Its resonance electron-donating effect (+M) cannot efficiently transmit across the biphenyl axis to deactivate the 4-carbaldehyde group.

  • Metabolic and Chemical Stability: The C–F bond is exceptionally strong (~115 kcal/mol). In drug development, this specific 2'-fluorine placement acts as a metabolic shield, blocking cytochrome P450-mediated oxidative degradation at a highly susceptible ortho position[1].

ConformationalEffects Core 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde SubF 2'-Fluoro Substituent (vdW: 1.47 Å) Core->SubF SubMe 2-Methyl Substituent (vdW: 1.70 Å) Core->SubMe Steric Ortho-Ortho' Steric Clash SubF->Steric ElecF Strong -I Effect / Weak +M Effect SubF->ElecF Outcome2 Metabolic Stability (C-F Bond: ~115 kcal/mol) SubF->Outcome2 SubMe->Steric Twist Twisted Dihedral Angle (50°-90°) Broken π-Conjugation Steric->Twist Outcome1 Localized Electrophilicity at 4-Carbaldehyde Twist->Outcome1 Prevents resonance deactivation Outcome3 Directed C-H Activation (3'-Position) ElecF->Outcome3 Electronic activation of adjacent C-H

Fig 1. Conformational and electronic cascade driven by the 2'-fluoro and 2-methyl substituents.

Quantitative Data Summary

The stereoelectronic effects of the fluorine substituent quantitatively alter the molecule's physical properties compared to its non-fluorinated analog.

Metric2'-Fluoro-2-methyl Derivative2-Methyl Derivative (Non-Fluorinated)Impact on Reactivity
Estimated Dihedral Angle 65° – 85°45° – 60°Breaks π -conjugation; isolates aldehyde.
C-F Bond Dissociation Energy ~115 kcal/molN/A (C-H: ~99 kcal/mol)Prevents ortho-metabolism and SNAr.
Aldehyde Electrophilicity High (Unhindered & Decoupled)Moderate (Partial conjugation)Enables mild reductive aminations.
Preferred Borylation Site 3'-Position (Directed by F)Non-selective / Sterically drivenAllows highly regioselective C-H activation.

Orthogonal Reactivity Profiling & Experimental Protocols

The structural features of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde allow for orthogonal synthetic modifications. The aldehyde can be functionalized without cleaving the C–F bond, and the C–F bond can direct functionalization to the adjacent 3'-position without interfering with the aldehyde (if transiently protected or tolerated by the catalyst).

ReactivityWorkflow Start 2'-F-2-Me-Biphenyl-4-CHO PathA Chemoselective Reductive Amination Start->PathA Aldehyde Reactivity PathB Ir-Catalyzed C-H Borylation Start->PathB Fluorine Directing Effect ReagentA Amine, NaBH(OAc)3 DCE, 25°C PathA->ReagentA ReagentB [Ir(OMe)(cod)]2, dtbpy B2pin2, THF, 80°C PathB->ReagentB ProdA 4-(Aminomethyl) Biphenyl (C-F Bond Intact) ReagentA->ProdA ProdB 3'-Borylated Biphenyl (Directed by 2'-F) ReagentB->ProdB

Fig 2. Orthogonal synthetic workflows exploiting the dual reactivity profile of the biphenyl core.

Protocol A: Chemoselective Reductive Amination

Rationale: Because the 2'-fluoro group prevents resonance deactivation, the 4-carbaldehyde is highly electrophilic. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it is mild enough to selectively reduce the transient iminium ion without over-reducing the unreacted aldehyde to an alcohol, leaving the robust C–F bond completely intact.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir the mixture at room temperature (25 °C) for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in portions over 10 minutes. Stir the suspension continuously at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via 1H NMR. The protocol is successful if the characteristic formyl proton singlet ( ∼10.0 ppm) has completely disappeared, replaced by a new benzylic CH2​ signal ( ∼3.7−3.9 ppm). The 1H and 19F NMR must confirm the 2'-fluoro signal remains unperturbed.

Protocol B: Fluorine-Directed Iridium-Catalyzed C–H Borylation

Rationale: The highly electronegative 2'-fluorine atom inductively acidifies the adjacent 3'-C–H bond. Using an Iridium catalyst with a bipyridine-type ligand, this electronic activation directs borylation specifically to the 3'-position[3]. The 2-methyl group sterically shields the aldehyde-bearing ring, preventing unwanted borylation on that side of the biphenyl axis. (Note: The aldehyde should ideally be protected as an acetal prior to this step to prevent competitive coordination or reduction by the borane).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine [Ir(OMe)(cod)]2​ (1.5 mol %) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol %) in anhydrous THF (2 mL). Stir for 10 minutes until the solution turns a deep, rich red/brown, indicating the formation of the active catalytic species.

  • Reagent Addition: To the catalyst solution, add bis(pinacolato)diboron ( B2​pin2​ , 1.1 equiv) and the acetal-protected 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv, 0.5 mmol) dissolved in THF (3 mL).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture at 80 °C for 16 hours.

  • Workup: Cool to room temperature, concentrate the mixture in vacuo, and purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check: Analyze via 19F NMR and 1H NMR. The 19F signal will exhibit a distinct chemical shift change due to the adjacent bulky Bpin group. The 1H NMR will confirm the loss of the 3'-aromatic proton, showing 6 total aromatic protons instead of the original 7, validating the regioselective C–H activation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Lehmler, H. J., et al. (2008). "Xenobiotic Geometry and Media pH Determine Cytotoxicity through Solubility." Chemical Research in Toxicology, 21(4), 884-894. URL:[Link]

  • Preshlock, S. M., et al. (2013). "A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes." Organometallics, 32(15), 4126-4129. URL:[Link]

Sources

Method

Scale-Up Synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Derivatives: Application Notes &amp; Protocols

Introduction & Mechanistic Rationale The biphenyl motif is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in active pharmaceutical ingredients (APIs). Specifically, 2'-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The biphenyl motif is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in active pharmaceutical ingredients (APIs). Specifically, 2'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7)[1] is a highly valuable intermediate. The presence of the carbaldehyde group allows for versatile downstream functionalization (e.g., reductive amination, Wittig olefination), while the ortho-methyl and ortho-fluoro substituents induce a specific dihedral angle between the aromatic rings. This steric hindrance restricts free rotation, locking the conformation to enhance target-binding specificity and metabolic stability.

The most robust method for constructing this unsymmetrical biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. The reaction selectively couples 4-bromo-3-methylbenzaldehyde with (2-fluorophenyl)boronic acid. While reliable at the bench scale, transitioning this transformation to a multi-kilogram scale requires rigorous optimization of mass transfer, catalyst loading, and product isolation to ensure economic viability, safety, and regulatory compliance.

Process Optimization & Scale-Up Causality

Scaling up a biphasic Suzuki coupling is not merely a matter of increasing reactor volume; it requires solving fundamental chemical engineering and process chemistry challenges.

  • Catalyst Selection & Palladium Remediation: Bench-scale procedures often utilize tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ). However, this catalyst is highly air-sensitive, exhibits variable batch-to-batch activity, and frequently leaves residual palladium levels of 40–80 ppm in the isolated product[3]. For scale-up, transitioning to a highly active, low-loading precatalyst (e.g., Pd(OAc)2​ with a bulky, electron-rich phosphine ligand like SPhos) or a heterogeneous catalyst like Pd/C is preferred[3][4]. We utilize Pd(OAc)2​ /SPhos at 0.1 mol% loading, which minimizes initial cost, accelerates the oxidative addition step, and drastically simplifies downstream metal scavenging.

  • Solvent System & Mass Transfer: Traditional THF/water mixtures pose phase-separation challenges on a large scale due to THF's high water miscibility. Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) creates a sharply defined biphasic system[5]. 2-MeTHF offers superior phase separation, reducing product loss in the aqueous effluent, and boasts a greener environmental profile as it can be derived from renewable resources.

  • Base & Phase Transfer Catalysis (PTC): The boronic acid must be activated by an aqueous base (e.g., Na2​CO3​ ) to form the electron-rich, nucleophilic boronate anion, which facilitates transmetalation[2][6]. Because this boronate is highly water-soluble and the aryl halide resides in the organic phase, mass transfer across the phase boundary becomes the rate-limiting step. The addition of a phase-transfer catalyst, Tetrabutylammonium bromide (TBAB), shuttles the boronate into the organic layer, dramatically accelerating the reaction and preventing stalling[3].

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and critical quality attributes (CQAs) during process development.

Parameter SetCatalyst SystemSolvent SystemBase / AdditiveYield (%)Residual PdScalability Assessment
Bench Baseline Pd(PPh3​)4​ (5.0 mol%)THF / H2​O Na2​CO3​ 82%> 50 ppmPoor: High Pd cost, poor phase separation, unscalable chromatography required.
Iteration 1 Pd/C (1.0 mol%)EtOH / H2​O K2​CO3​ 76%< 10 ppmModerate: Sluggish reaction kinetics, requires specialized filtration equipment.
Optimized Process Pd(OAc)2​ /SPhos (0.1 mol%)2-MeTHF / H2​O Na2​CO3​ / TBAB94% < 5 ppm *Excellent: Rapid kinetics, clean phase split, direct crystallization.

*Following Silica-Thiol scavenging treatment.

Visualizations

Mechanism OrgPhase Organic Phase (2-MeTHF) 4-Bromo-3-methylbenzaldehyde OxAdd Oxidative Addition Ar-Pd(II)-Br OrgPhase->OxAdd Substrate A AqPhase Aqueous Phase (Water) (2-Fluorophenyl)boronic acid + Na2CO3 Interface Biphasic Interface TBAB (Phase Transfer Catalyst) AqPhase->Interface Boronate Activation TransMet Transmetalation Ar-Pd(II)-Ar' Interface->TransMet Anion Transfer PdCat Active Catalyst Pd(0)-SPhos PdCat->OxAdd OxAdd->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->PdCat Regeneration Product 2'-Fluoro-2-methyl-[1,1'-biphenyl] -4-carbaldehyde RedElim->Product

Caption: Biphasic Suzuki-Miyaura catalytic cycle highlighting the role of phase transfer catalysis.

Workflow React 1. Cross-Coupling 80°C, 2-MeTHF/H2O PhaseSep 2. Phase Separation Discard Aqueous React->PhaseSep Scavenge 3. Pd Scavenging Silica-Thiol, 60°C PhaseSep->Scavenge Cryst 4. Crystallization Heptane Anti-solvent Scavenge->Cryst Isolate 5. Isolation Filtration & Drying Cryst->Isolate

Caption: Multi-kilogram scale-up downstream processing and isolation workflow.

Experimental Protocol: Multi-Kilogram Scale Synthesis

Self-Validating System Note: This protocol incorporates In-Process Controls (IPCs) to ensure each phase of the reaction is validated before proceeding, mitigating the risk of batch failure.

Reagents & Materials:

  • 4-Bromo-3-methylbenzaldehyde: 1.00 kg (5.02 mol, 1.0 eq)

  • (2-Fluorophenyl)boronic acid: 0.77 kg (5.52 mol, 1.1 eq)

  • Palladium(II) acetate ( Pd(OAc)2​ ): 1.13 g (0.005 mol, 0.1 mol%)

  • SPhos (Ligand): 4.12 g (0.01 mol, 0.2 mol%)

  • Sodium carbonate ( Na2​CO3​ ): 1.06 kg (10.04 mol, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB): 16.2 g (0.05 mol, 1.0 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10.0 L

  • Deionized Water: 10.0 L

  • Silica-Thiol (Metal Scavenger): 100 g

Step-by-Step Methodology:

  • System Preparation & Degassing:

    • Action: Charge the 30 L jacketed glass reactor with 10.0 L of 2-MeTHF and 10.0 L of Deionized Water.

    • Causality: Oxygen is highly detrimental to the Pd(0) active species, leading to rapid catalyst deactivation and the formation of homocoupling impurities.

    • Validation: Sparge the biphasic mixture with subsurface Nitrogen ( N2​ ) for 45 minutes. Ensure the dissolved oxygen (DO) level is < 1 ppm before proceeding.

  • Reagent Charging:

    • Action: Under a continuous N2​ sweep, charge Na2​CO3​ , TBAB, 4-bromo-3-methylbenzaldehyde, and (2-fluorophenyl)boronic acid. Stir at 200 rpm to establish a uniform biphasic suspension.

    • Action: In a separate air-free flask, dissolve Pd(OAc)2​ and SPhos in 200 mL of degassed 2-MeTHF. Stir for 15 minutes until the active Pd(0)-SPhos complex forms (indicated by a color shift to pale orange), then transfer to the main reactor via cannula.

  • Reaction Execution:

    • Action: Heat the reactor jacket to achieve an internal temperature of 75–80 °C (gentle reflux). Maintain vigorous agitation (350 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

    • Validation (IPC 1): After 4 hours, halt agitation, allow phases to separate for 5 minutes, and sample the upper organic layer. Analyze via HPLC. The reaction is deemed complete when unreacted 4-bromo-3-methylbenzaldehyde is < 1.0% (Area/Area).

  • Phase Separation & Work-Up:

    • Action: Cool the reactor to 40 °C. Halt agitation and allow 30 minutes for phase settling.

    • Causality: Cooling prevents solvent flashing and improves the density differential for a sharper, cleaner phase split[5].

    • Action: Drain the lower aqueous layer (containing borate salts and excess base) to chemical waste. Wash the retained organic layer with 3.0 L of 5% aqueous NaCl solution, separate, and discard the aqueous wash.

  • Palladium Scavenging:

    • Action: Add 100 g of Silica-Thiol scavenger to the organic phase. Heat to 60 °C and stir for 2 hours.

    • Causality: The thiol groups covalently bind residual soluble Pd species. Removing Pd at this stage prevents it from co-crystallizing with the API intermediate, ensuring regulatory limits are met[3].

    • Action: Filter the suspension through a pad of Celite to remove the scavenger. Rinse the filter cake with 1.0 L of warm 2-MeTHF.

  • Crystallization & Isolation:

    • Action: Transfer the filtrate to a clean reactor. Concentrate the solution under reduced pressure (400 mbar, 50 °C) to approximately 2.5 L total volume.

    • Action: Slowly add 7.5 L of n-Heptane (anti-solvent) over 1 hour while maintaining the temperature at 50 °C. Seed crystals (1 g) can be added halfway through the addition to induce controlled nucleation.

    • Action: Linearly cool the suspension to 5 °C over 4 hours. Hold at 5 °C for 2 hours.

    • Validation (IPC 2): Sample the mother liquor. The concentration of the product in the mother liquor should be < 5 mg/mL to ensure maximum recovery.

    • Action: Filter the crystalline slurry. Wash the filter cake with 2.0 L of cold n-Heptane.

    • Action: Dry the product in a vacuum oven at 45 °C until constant weight is achieved.

Expected Outcome:

  • Yield: ~0.98 kg (91-94% theoretical).

  • Purity: > 99.5% by HPLC.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Residual Palladium: < 10 ppm.

References

  • Title: Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling Source: Organic Syntheses URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

Sources

Application

Application Note: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde as a Core Scaffold in Fluorinated Agrochemical Synthesis

Executive Summary & Mechanistic Rationale The strategic incorporation of fluorine into agrochemicals has revolutionized the development of modern crop protection agents. Fluorination uniquely enhances metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine into agrochemicals has revolutionized the development of modern crop protection agents. Fluorination uniquely enhances metabolic stability, modulates lipophilicity, and increases target binding affinity[1]. In my experience designing synthetic routes for novel fungicides and nematicides, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7)[2] has emerged as a highly privileged, versatile building block[3].

The causality behind selecting this specific substitution pattern is rooted in both spatial geometry and metabolic defense:

  • The 2'-Fluoro Group: Introduces a strong local dipole and increases the partition coefficient (log P) without adding significant steric bulk. Crucially, it blocks cytochrome P450-mediated aromatic hydroxylation at the ortho position of the biphenyl system—a primary metabolic degradation pathway in both soil microbiomes and target plant tissues[1].

  • The 2-Methyl Group: Creates intentional steric hindrance at the biphenyl axis. This forces the two aromatic rings into a non-planar, orthogonal 3D conformation, which is a structural prerequisite for binding efficiently to deep, hydrophobic enzyme pockets (such as the ubiquinone-binding site in Succinate Dehydrogenase Inhibitor (SDHI) fungicides).

  • The 4-Carbaldehyde Handle: Provides a highly reactive, divergent synthetic node[3]. It can be seamlessly converted into benzylamines (via reductive amination) or biphenyl-carboxylic acids (via oxidation), granting access to multiple pesticide classes from a single precursor.

Synthetic Divergence Workflow

The following workflow illustrates the divergent synthetic pathways utilized to convert the core aldehyde into two major classes of active agrochemical ingredients.

Workflow Aldehyde 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (Core Intermediate) RedAm Catalytic Reductive Amination (NaBH(OAc)3, DCE) Aldehyde->RedAm R-NH2, AcOH Oxid Pinnick Oxidation (NaClO2, Scavenger) Aldehyde->Oxid NaH2PO4 buffer Amine Biphenyl-4-yl-methanamines (Nematicides / Fungicides) RedAm->Amine High Yield (>85%) Acid Biphenyl-4-carboxylic Acids (SDHI Fungicides) Oxid->Acid High Purity (>95%)

Synthetic divergence of the biphenyl aldehyde into key agrochemical classes.

Self-Validating Experimental Protocols

To ensure reproducibility and high-throughput scalability, the following protocols have been designed as self-validating systems, embedding analytical checkpoints directly into the methodology.

Protocol A: Catalytic Reductive Amination (Synthesis of Benzylamines)

Purpose: Generation of secondary amines for integration into novel nematicide or fungicide scaffolds. Causality & Reagent Selection: We explicitly utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH₄ is overly aggressive and will prematurely reduce the starting aldehyde to an inactive benzyl alcohol before the imine has fully formed. NaBH(OAc)₃ is sterically hindered and milder; it selectively reduces the protonated iminium intermediate, maximizing amine yield while suppressing alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 250 mL round-bottom flask, dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (10.0 mmol, 2.14 g) in anhydrous 1,2-dichloroethane (DCE, 50 mL).

  • Catalysis: Add the desired primary amine (10.5 mmol) followed by glacial acetic acid (10.0 mmol, 0.57 mL) to catalyze imine formation. Stir at room temperature for 2 hours under a nitrogen atmosphere.

    • Validation Check: Aliquot 0.1 mL, quench with saturated NaHCO₃, and analyze via TLC (Hexanes/EtOAc 4:1). Confirm the complete disappearance of the UV-active aldehyde spot (R_f ~0.6).

  • Selective Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (14.0 mmol, 2.97 g) portion-wise over 15 minutes to control the mild exothermic reaction and prevent rapid hydrogen gas evolution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient elution 0-10% MeOH in DCM).

Protocol B: Pinnick Oxidation (Synthesis of Biphenyl-4-carboxylic Acids)

Purpose: Synthesis of carboxylic acids for coupling into amide-linked SDHI fungicides. Causality & Reagent Selection: The Pinnick oxidation utilizes Sodium chlorite (NaClO₂) as the primary oxidant. A dangerous side reaction of this process is the generation of hypochlorous acid (HOCl), which will electrophilically chlorinate the electron-rich biphenyl rings. To strictly prevent this, 2-methyl-2-butene is added as a highly reactive, sacrificial halogen scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (10.0 mmol, 2.14 g) in a solvent mixture of tert-butanol (40 mL) and 2-methyl-2-butene (10 mL).

  • Oxidant Solution: In a separate flask, dissolve NaClO₂ (80% purity, 12.0 mmol, 1.36 g) and NaH₂PO₄ (monobasic, 15.0 mmol, 1.80 g) in deionized water (15 mL). The phosphate buffer is critical to maintain the slightly acidic pH (~3.5) required to generate the active oxidant species (HClO₂).

  • Addition: Add the aqueous oxidant solution dropwise to the organic mixture at 0 °C over 30 minutes.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours.

    • Validation Check: The reaction mixture will transition to a pale yellow color. TLC analysis should show complete conversion of the aldehyde to a highly polar baseline spot (the carboxylic acid).

  • Workup & Isolation: Remove volatile organics under reduced pressure. Dilute the aqueous residue with water (20 mL) and acidify to pH 2 using 1M HCl to protonate the product.

  • Purification: Extract the precipitated product with Ethyl Acetate (3 x 40 mL). Wash the organics with water and brine, dry over MgSO₄, and evaporate. Recrystallize from Toluene/Heptane to afford the pure 2'-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid.

Quantitative Data & Yield Optimization

The table below summarizes the optimization data, demonstrating why the specific reagent systems in the protocols above were selected over traditional alternatives.

Reaction PathwayReagent SystemScavenger / AdditiveYield (%)Purity (%)Primary Impurity Profile
Reductive Amination NaBH₄ / MeOHNone45.060.0Benzyl alcohol (over-reduction)
Reductive Amination NaBH(OAc)₃ / DCE AcOH (1.0 eq) 88.5 >95.0 Trace unreacted aldehyde
Pinnick Oxidation NaClO₂ / H₂O₂None65.270.5Chlorinated biphenyl derivatives
Pinnick Oxidation NaClO₂ / NaH₂PO₄ 2-methyl-2-butene 92.0 >98.0 None detected

References

  • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: Chinese Journal of Structural Chemistry URL: [Link]

  • Title: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 1516102-04-7) Safety Data & Properties Source: Sigma-Aldrich / AOBChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Welcome to the technical support center for the isolation and purification of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7). This compound is typically synthesized via a Suzuki-Miyaura cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7). This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. The presence of the 2-methyl and 2'-fluoro substituents induces steric hindrance around the biphenyl axis, while the highly reactive 4-carbaldehyde group introduces unique downstream processing challenges.

This guide provides field-proven troubleshooting protocols to address aldehyde instability, residual palladium contamination, and the resolution of structurally similar homocoupled impurities.

FAQ 1: Managing Aldehyde Instability During Chromatography

Q: Why does my product yield drop significantly after silica gel column chromatography, accompanied by the appearance of carboxylic acid impurities?

Causality: Silica gel acts as a mild catalyst for the auto-oxidation of aldehydes when exposed to atmospheric oxygen [1]. The high surface area of the silica matrix accelerates the conversion of the formyl group into a carboxylic acid. Furthermore, the steric bulk of the 2,2'-substituents can cause chromatographic peak tailing, increasing the residence time on the column and exacerbating oxidative degradation.

Solution: Bypass silica gel entirely by utilizing a Liquid-Liquid Bisulfite Extraction . The reaction of the bisulfite ion with aldehydes to form charged, water-soluble bisulfite adducts is a highly effective, well-established purification method [2].

Protocol: Self-Validating Bisulfite Extraction
  • Adduct Formation: Dissolve the crude reaction mixture in a water-miscible solvent (e.g., methanol or acetone). Add an excess of saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 30 seconds. Causality: The bisulfite ion attacks the electrophilic aldehyde carbon, forming a highly polar, water-soluble α-hydroxy sulfonate adduct.

  • Phase Separation: Dilute the mixture with water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Self-Validation Checkpoint: Perform a Thin Layer Chromatography (TLC) on the organic layer. The UV-active spot corresponding to the aldehyde must be completely absent. If it remains, increase the shaking time or NaHSO₃ volume.

  • Organic Extraction: Separate and discard the organic layer, which contains unreacted aryl halides, boronic acids, and non-polar homocoupled dimers.

  • Adduct Cleavage: To the retained aqueous layer, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is >7. Causality: The basic conditions reverse the equilibrium, decomposing the bisulfite adduct back into the free lipophilic aldehyde.

  • Final Recovery: Extract the aqueous layer with ethyl acetate. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure aldehyde.

Workflow_Bisulfite A Crude Reaction Mixture (Aldehyde + Impurities) B Add Saturated NaHSO3 (aq) & Shake (30s) A->B C Phase Separation B->C D Organic Phase (Impurities: Discard) C->D Non-polar E Aqueous Phase (Bisulfite Adduct: Retain) C->E Polar F Basify with NaHCO3 (pH > 7) E->F G Extract with EtOAc/Hexane F->G H Pure 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde G->H

Workflow for the isolation of aldehydes via bisulfite adduct formation and cleavage.

Table 1: Aldehyde Purification Recovery Data
Purification MethodTypical Recovery (%)Aldehyde Purity (%)Primary Drawback
Silica Gel Chromatography 40–60%85–90%Silica-mediated auto-oxidation to carboxylic acid
Liquid-Liquid Bisulfite 85–95%> 98%Requires water-miscible co-solvent
Direct Recrystallization 60–75%> 99%Requires highly crystalline crude material

FAQ 2: Palladium Catalyst Scavenging & Removal

Q: My Suzuki-Miyaura coupling leaves >2000 ppm of residual Palladium. How do I reduce this to <100 ppm to meet drug development standards?

Causality: Biphenyl systems featuring coordinating groups—such as the oxygen in your formyl group—can effectively chelate palladium species. Traditional silica plugs are often insufficient for disrupting these strong metal-ligand interactions.

Solution: Implement chemical scavenging using either a high-temperature biphasic NaHSO₃ wash [3] or polymer-bound ethylenediamine resins [4].

Protocol: High-Temperature NaHSO₃ Wash (Scalable)
  • Dissolution: Dissolve the crude 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde in toluene.

  • Scavenging: Add an equal volume of 20% aqueous NaHSO₃ solution.

  • Thermal Disruption: Heat the biphasic mixture to 60–70 °C with vigorous stirring for 2 hours. Causality: Elevated temperatures provide the activation energy required to break the Pd-product chelation, allowing the highly coordinating bisulfite ions in the aqueous phase to sequester the palladium [3]. Self-Validation Checkpoint: The aqueous phase will visibly darken as it absorbs the palladium complexes.

  • Separation: Cool to room temperature, separate the phases, and wash the organic layer with water and brine before concentration.

Workflow_PdRemoval A Crude Suzuki Product (High Pd ppm) B Scale & Phase Decision A->B C Toluene / 20% NaHSO3 Wash (Elevated Temp) B->C Large Scale D Polymer-Bound Ethylenediamine (Resin Scavenging) B->D Small Scale E Phase Separation (Aqueous Discard) C->E F Filtration (Resin Discard) D->F G Purified Product (< 100 ppm Pd) E->G F->G

Decision tree and workflow for the removal of residual palladium.

Table 2: Quantitative Comparison of Palladium Removal Techniques
MethodInitial Pd (ppm)Final Pd (ppm)Recovery Yield (%)Scalability
Toluene / 20% NaHSO₃ Wash (60 °C) ~8000< 10082%High (20-L scale)
Polymer-Bound Ethylenediamine 2000–3000100–300> 85%Medium (Solid-phase)
Trimercaptotriazine (TMT) ~2000~500VariableLow (Precipitation issues)

FAQ 3: Chromatographic Resolution of Homocoupled Impurities

Q: I am seeing a co-eluting impurity with the exact mass of a homocoupled dimer (e.g., 2,2'-difluorobiphenyl). Normal C18 columns cannot resolve it. What is the alternative?

Causality: Homocoupled byproducts possess nearly identical hydrophobicity to the target cross-coupled product. Standard C18 alkyl-based stationary phases rely primarily on dispersive (hydrophobic) interactions, which are insufficient for distinguishing these subtle structural differences.

Solution: Transition to a Biphenyl stationary phase for Liquid Chromatography (LC) [5].

Mechanism: Biphenyl phases offer enhanced π-π interactions. The steric twist induced by the 2-methyl and 2'-fluoro groups in your target molecule creates a distinct 3D conformation (atropisomerism-like geometry) compared to the relatively more planar or symmetrically twisted homocoupled dimers. The biphenyl stationary phase exploits these shape-selectivity and polarizability differences, drastically improving resolution where C18 phases fail [5].

References

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL:[Link]

Sources

Optimization

stability and storage conditions for 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Prepared by the Senior Application Scientist Team This guide provides in-depth technical information, storage protocols, and troubleshooting advice for researchers using 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, storage protocols, and troubleshooting advice for researchers using 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 1516102-04-7). Our goal is to ensure the long-term stability of your material and help you address common issues encountered during its experimental use.

Product Identification and Properties

For clarity and quick reference, the key specifications for this compound are summarized below.

PropertyValueSource
CAS Number 1516102-04-7
Molecular Formula C₁₄H₁₁FO
Physical Form Liquid
Purity Typically ≥97%
Primary Hazard GHS07: Irritant (Skin, Eye, Respiratory)[1]

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling
Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It should be sealed in a tightly closed container, such as an amber glass vial, to protect it from air, moisture, and light.[2][3]

  • Causality: The aldehyde functional group is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[3][4] Storing the compound cold and under an inert gas blanket minimizes this primary degradation pathway. The use of amber glass prevents photo-oxidation.[3]

Q2: I need to use the compound frequently. Can I store it at room temperature?

Short-term storage at room temperature for the duration of an experiment is generally acceptable. However, for any period longer than a day, it is strongly advised to return the compound to refrigerated conditions (2-8°C) under an inert atmosphere. Repeated exposure to ambient air and temperature fluctuations will accelerate degradation.[3]

Q3: The compound was shipped at ambient temperature. Is it still viable?

Yes. While long-term storage requires refrigeration, shipping under normal transportation conditions is standard for many aldehydes and does not compromise the material's integrity for immediate use. Upon receipt, the compound should be immediately transferred to the recommended storage conditions (2-8°C, under inert gas).

Q4: What is the best way to handle this air-sensitive liquid?

The best practice for handling air-sensitive materials is to work within an inert atmosphere glove box.[3] If a glove box is not available, standard air-free techniques (e.g., using a Schlenk line) are necessary. Use a dry, gas-tight syringe to transfer the liquid through a septum-sealed cap.[5][6] Always flush the vial with a dry, inert gas like argon or nitrogen after each use to replace the headspace.

cluster_storage Recommended Storage & Handling Receive Receive Compound Inspect Inspect Seal Integrity Receive->Inspect Store Store at 2-8°C (Inert Atmosphere, Dark) Inspect->Store If unopened Glovebox Transfer to Glove Box Store->Glovebox For use Schlenk Use Schlenk Line & Syringe Technique Store->Schlenk For use Use Use in Experiment Glovebox->Use Schlenk->Use Purge Purge Headspace with Inert Gas Use->Purge Reseal Reseal Tightly Purge->Reseal Return Return to 2-8°C Storage Reseal->Return

Caption: Recommended workflow for handling and storage.

Section 2: Stability and Degradation
Q5: What is the primary degradation product I should be aware of?

The most common degradation pathway for this and other aromatic aldehydes is oxidation to the corresponding carboxylic acid.[4][7] In this case, the aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH), forming 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid .

  • Mechanism: This auto-oxidation is a free-radical chain reaction initiated by the interaction of the aldehyde with molecular oxygen. It is often catalyzed by trace metal impurities or light.

Compound 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde Degradation Oxidation Compound->Degradation Product 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carboxylic acid Degradation->Product Catalysts O₂ (Air) Light Heat Catalysts->Degradation

Caption: Primary degradation pathway via oxidation.

Q6: How can I check if my material has degraded?

Signs of significant degradation can sometimes be observed visually, such as a change in color or the formation of a precipitate (from polymerization).[8] However, the most reliable methods are analytical:

  • ¹H NMR Spectroscopy: This is the most direct method. The aldehyde proton signal (Ar-CHO) typically appears far downfield, between 9-10 ppm. The carboxylic acid proton (Ar-COOH) is a broad singlet that appears even further downfield, typically >10 ppm. The presence and integration of this new peak relative to the aldehyde peak can quantify the extent of oxidation.

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. On a silica gel plate, the acid will have a lower Rf value (it will travel less far up the plate) than the aldehyde.

  • Gas/Liquid Chromatography (GC/LC): Degradation will manifest as a reduced peak area for the parent aldehyde and the appearance of a new peak for the carboxylic acid impurity.[8]

Q7: My compound has partially oxidized. Can I still use it?

This depends entirely on the sensitivity of your reaction. For many applications, a small percentage of the carboxylic acid impurity may be tolerated as an inert spectator. However, if your reaction involves reagents that are sensitive to acids (e.g., strong bases, acid-labile functional groups), the impurity could interfere or be detrimental. In such cases, purification is recommended.

Section 3: Troubleshooting Experimental Protocols
Q8: My reaction using this aldehyde as a starting material is sluggish or failing. What should I check first?
  • Verify Aldehyde Integrity: Before troubleshooting other reaction parameters, confirm the purity of your starting material using the analytical methods described in Q6 . If significant oxidation has occurred, the actual molar quantity of the aldehyde is lower than calculated, which can cause stoichiometry issues and lead to poor yields.

  • Check for Incompatibilities: Aromatic aldehydes are incompatible with strong oxidizing agents (which will convert it to the carboxylic acid) and strong bases.[9] Ensure your reaction conditions are compatible.

  • Solvent Purity: Ensure you are using anhydrous solvents, especially if your reaction involves water-sensitive reagents like organometallics or hydrides. While the aldehyde itself is not acutely water-sensitive, moisture in the reaction can quench many common reagents.

Q9: I suspect the carboxylic acid impurity is inhibiting my reaction. How can I remove it?

A standard and effective method for removing acidic impurities like a carboxylic acid from a less polar organic compound is a liquid-liquid extraction with a mild aqueous base.

Protocol: Basic Aqueous Wash

  • Dissolve the aldehyde mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

  • Gently shake the funnel, venting frequently to release any CO₂ gas that may form.

  • Separate the aqueous layer. Repeat the wash 1-2 more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and remove the solvent under reduced pressure.

The resulting product should be significantly enriched in the pure aldehyde. Always re-analyze the material to confirm the removal of the impurity before use.

References
  • Handy, B. & Yilmaz, A. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC. Available at: [Link]

  • Zellner, G. (Year N/A). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PMC. Available at: [Link]

  • Misericordia Digital Commons. (Year N/A). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Available at: [Link]

  • ASM Journals. (Year N/A). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Available at: [Link]

  • ResearchGate. (Year N/A). Oxidation of Benzaldehyde to Benzoic Acid. Available at: [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Google Patents. (Year N/A). US9018421B2 - Separation of aromatic aldehydes.
  • Division of Research Safety. (Year N/A). Handling air-sensitive reagents AL-134. Available at: [Link]

  • PMC. (Year N/A). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Available at: [Link]

Sources

Troubleshooting

identifying and minimizing side products in reactions with 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic challenges associated with 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldeh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic challenges associated with 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7).

While the aldehyde group at the 4-position is sterically unhindered and highly reactive, the biphenyl core—bearing ortho-methyl and ortho'-fluoro substituents—introduces unique electronic and conformational dynamics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize side products and optimize your workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant conversion of my starting material to 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid during storage or prolonged reactions. How can I prevent this? A1: You are observing auto-oxidation . Because the aldehyde group is unhindered, it is highly susceptible to aerobic oxidation via a radical-chain mechanism. Atmospheric oxygen abstracts the aldehydic hydrogen to form an acyl radical, which subsequently reacts with O₂ to form an acylperoxy radical, eventually yielding the carboxylic acid [1].

  • Root Cause: Exposure to atmospheric oxygen, often accelerated by ambient light or trace transition metal impurities.

  • Solution: Always store the reagent under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. For reactions requiring extended heating, thoroughly degas your solvents (e.g., via sparging with Argon for 15 minutes) and run the reaction under a strict inert atmosphere. If your starting material is already contaminated, purify it by washing an ethereal solution with saturated aqueous sodium bisulfite to form the water-soluble bisulfite adduct, separating it from the acid, and regenerating the aldehyde with a mild base.

Q2: During reductive amination, I am getting a high yield of the benzyl alcohol byproduct instead of my desired amine. What is going wrong? A2: The formation of (2'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl)methanol indicates over-reduction of the aldehyde. This occurs when the aldehyde is reduced before the imine/iminium intermediate has fully formed.

  • Root Cause: Using a reducing agent that is too aggressive (such as NaBH₄) or adding the reducing agent prematurely.

  • Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As established in foundational methodology by Abdel-Magid et al., NaBH(OAc)₃ is a mild, selective reducing agent that reduces protonated imines/iminium ions significantly faster than free aldehydes [2]. Ensure you allow the amine and aldehyde to pre-stir for 30–60 minutes to establish the imine equilibrium before introducing the hydride.

Q3: I am attempting a Wittig olefination using NaOH in a biphasic system, but I am recovering a mixture of the carboxylic acid and the benzyl alcohol. Why? A3: You are triggering the Cannizzaro reaction . Because 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde lacks α -protons, it cannot undergo self-aldol condensation. Instead, under strongly basic aqueous conditions, the hydroxide ion attacks the highly electrophilic aldehyde carbon, leading to a disproportionation reaction that yields one equivalent of the oxidized product (acid) and one equivalent of the reduced product (alcohol).

  • Root Cause: The use of strong, nucleophilic aqueous bases (like NaOH or KOH).

  • Solution: Transition to anhydrous conditions utilizing non-nucleophilic or sterically hindered alkoxide bases. For Wittig reactions, use Potassium tert-butoxide (KOtBu) or Lithium hexamethyldisilazide (LiHMDS) in anhydrous THF.

Q4: The NMR spectrum of my purified product shows broadened peaks in the aromatic region, even though LC-MS confirms high purity. Is this a hidden side product? A4: Likely not. This line broadening is an inherent structural feature known as atropisomerism (restricted rotation). The ortho-methyl (position 2) and ortho'-fluoro (position 2') groups create steric hindrance around the biphenyl axis. While the rotational barrier is usually not high enough to isolate stable enantiomers at room temperature, the dynamic exchange between the two conformers occurs at a rate comparable to the NMR timescale, leading to peak broadening.

  • Solution: Run a Variable Temperature (VT) NMR experiment. Heating the sample (e.g., to 60–80 °C in DMSO-d₆) will increase the rotation rate, coalescing the broad signals into sharp, well-defined peaks.

Part 2: Quantitative Data & Side Product Profiling

The table below summarizes the causality and mitigation strategies for the most common side products encountered with this building block.

Reaction TypeTarget ProductPrimary Side ProductUnmitigated Yield (%)Causality / MechanismMitigation Strategy
Storage / General Aldehyde (SM)Carboxylic Acid5–15% (over months)Radical auto-oxidation via acylperoxy intermediate [1].Store under Ar/N₂; degas solvents; exclude light.
Reductive Amination Secondary/Tertiary AmineBenzyl Alcohol20–40% (with NaBH₄)Premature reduction of free aldehyde by aggressive hydrides.Use NaBH(OAc)₃; pre-form imine before reduction [2].
Wittig Olefination AlkeneAcid + Alcohol30–50% (with NaOH)Cannizzaro disproportionation via hydroxide attack.Use anhydrous conditions and non-nucleophilic bases.

Part 3: Standardized Experimental Protocols

Protocol A: Highly Selective Direct Reductive Amination

Designed to eliminate benzyl alcohol side-product formation.

  • Preparation: In an oven-dried flask under Argon, dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF to achieve a 0.2 M concentration.

  • Acid Catalysis: If the amine is weakly nucleophilic (e.g., anilines), add glacial acetic acid (1.0 equiv).

  • Imine Pre-formation: Stir the mixture at room temperature for 45 minutes to allow the imine/iminium equilibrium to fully establish. Do not skip this step.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes to control the exotherm.

  • Completion: Stir at room temperature until LC-MS indicates complete consumption of the aldehyde (typically 2–8 hours).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Anhydrous Wittig Olefination

Designed to prevent Cannizzaro disproportionation.

  • Ylide Generation: In a flame-dried flask under Argon, suspend the alkyltriphenylphosphonium halide salt (1.2 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Deprotonation: Dropwise add a solution of Potassium tert-butoxide (KOtBu) in THF (1.2 equiv). Stir for 30 minutes at 0 °C to form the ylide.

  • Aldehyde Addition: Dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate prior to flash chromatography.

Part 4: Reaction Pathway Visualization

The following diagram maps the divergent reactivity pathways of the aldehyde, illustrating how specific reagents drive the formation of either desired products or unwanted side products.

G SM 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde (Starting Material) Amine Alkyl Amine (Desired Product) SM->Amine NaBH(OAc)3, Amine (Reductive Amination) Alkene Alkene (Desired Product) SM->Alkene Phosphonium ylide, KOtBu (Wittig Olefination) Acid Carboxylic Acid (Side Product) SM->Acid O2 (Air) / Auto-oxidation or Cannizzaro (Aqueous Base) Alcohol Benzyl Alcohol (Side Product) SM->Alcohol Over-reduction (NaBH4) or Cannizzaro (Aqueous Base)

Reaction pathways of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde and common side products.

References

  • Vanoye, L., & Favre-Réguillon, A. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Omega. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]

Optimization

solubility issues of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde in common solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solubility and stability challenges associated with 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solubility and stability challenges associated with 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7).

Because this biphenyl derivative is a highly lipophilic liquid at room temperature, it exhibits non-traditional phase behaviors (such as "oiling out") and unique reactivity profiles in solution. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure the integrity of your experimental data.

Quantitative Solubility & Phase Behavior Data

To establish a baseline for assay design, the following table summarizes the solubility limits and phase behaviors of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde across common laboratory solvents.

Table 1: Solubility and Phase Behavior Summary

SolventExpected SolubilityPhase Behavior & Stability Notes
DMSO > 100 mMExcellent initial solubility. Susceptible to auto-oxidation to the carboxylic acid if exposed to atmospheric oxygen over time.
DMF > 100 mMExcellent solubility. Highly stable when stored under an inert argon atmosphere.
Methanol / Ethanol > 50 mMGood solubility, but undergoes reversible nucleophilic addition to form hemiacetals, altering effective concentration.
Acetonitrile > 50 mMGood solubility. Aprotic environment prevents hemiacetal formation; ideal for LC-MS and NMR.
Aqueous Buffers (pH 7.4) < 10 µMExtremely poor solubility. Exceeding the solubility limit results in Liquid-Liquid Phase Separation (emulsion) rather than crystallization.

Troubleshooting Workflow

SolubilityTroubleshooting Start Solubility Issue Detected Aqueous Aqueous Assay (Oiling Out) Start->Aqueous Protic Protic Solvent (Missing NMR Peak) Start->Protic Stock DMSO Stock (Precipitate) Start->Stock AqSol1 Verify Concentration Aqueous->AqSol1 ProSol1 Check Hemiacetal Protic->ProSol1 StockSol1 Check Oxidation Stock->StockSol1 AqSol2 Add 0.01% Tween-20 AqSol1->AqSol2 ProSol2 Switch to Aprotic ProSol1->ProSol2 StockSol2 Discard Stock StockSol1->StockSol2 Oxidized StockSol3 Store under Argon StockSol1->StockSol3 Prevention

Workflow for troubleshooting 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde solubility issues.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why does my aqueous assay solution turn cloudy or form an emulsion rather than a solid precipitate when I dilute the DMSO stock?

The Causality: This is a classic case of , commonly referred to in pharmaceutical development as "oiling out"[1]. Because 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a liquid at room temperature, exceeding its thermodynamic solubility limit in an aqueous anti-solvent does not trigger the nucleation of a solid crystal lattice. Instead, the compound phase-separates into microscopic, solute-rich oil droplets dispersed within the aqueous continuous phase[2]. The Fix: Keep the final DMSO concentration below 1% and introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to the aqueous buffer prior to API addition. This lowers the interfacial tension and prevents the coalescence of the oil droplets, maintaining a pseudo-homogeneous dispersion.

Q2: My NMR spectra in Methanol-d4 show inconsistent integration, and the characteristic aldehyde proton peak (~10 ppm) is missing. Is the compound degrading?

The Causality: The compound is likely not degrading; it is undergoing reversible[3]. In protic solvents like methanol, the electrophilic carbonyl carbon of the aldehyde is subjected to nucleophilic attack by the solvent's oxygen atom. This establishes a chemical equilibrium heavily favoring the hemiacetal[4], which effectively masks the ~10 ppm aldehyde proton and shifts the surrounding aromatic signals. The Fix: Switch to an aprotic NMR solvent such as CDCl3, Acetonitrile-d3, or DMSO-d6. Self-Validation Check: To prove the structural integrity of your sample, evaporate the Methanol-d4 under a gentle stream of nitrogen and reconstitute the residue in CDCl3. The equilibrium will reverse, and the ~10 ppm aldehyde peak will reappear, validating that no permanent degradation occurred[3].

Q3: I observe a white precipitate in my DMSO stock solution after storing it for several weeks at room temperature. Why is a liquid compound precipitating?

The Causality: While the parent compound is a liquid, aldehydes are highly susceptible to auto-oxidation in the presence of dissolved atmospheric oxygen. Over time, the aldehyde group oxidizes to form 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid. Unlike the parent liquid, this carboxylic acid is a solid with a drastically different solubility profile, leading to precipitation out of the DMSO matrix. The Fix: Discard the oxidized stock. Prepare fresh stocks using anhydrous, degassed DMSO, and store them in tightly sealed amber vials backfilled with Argon at -20°C.

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following self-validating methodology for preparing stable stock solutions and aqueous dilutions.

Protocol: Preparation and Validation of Aqueous Assay Solutions

Step 1: Stock Preparation Weigh the liquid 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde using a positive displacement pipette (to account for viscosity/density) and dissolve it in anhydrous, Argon-sparged DMSO to a concentration of 10 mM.

Step 2: Oxidation Self-Validation (TLC Check) Why: To ensure the stock has not auto-oxidized to the carboxylic acid. Action: Spot the stock solution on a silica gel TLC plate alongside a freshly opened reference standard. Elute with Hexanes:Ethyl Acetate (9:1). Validation: The highly lipophilic aldehyde will migrate rapidly (high Rf). If a new spot appears at the baseline (low Rf), the sample has oxidized to the carboxylic acid and must be discarded.

Step 3: Aqueous Dilution Prepare your target aqueous buffer (e.g., PBS, pH 7.4) and supplement it with 0.01% (v/v) Tween-20. While vortexing the buffer vigorously, add the DMSO stock dropwise to achieve a final concentration of 10 µM (0.1% final DMSO).

Step 4: LLPS Self-Validation (Scattering Check) Why: To ensure the compound has fully dissolved and has not "oiled out" into a microscopic emulsion[2]. Action: Measure the UV-Vis absorbance of the final assay solution at 400 nm (a wavelength where the biphenyl compound does not absorb light). Validation: A true solution will have an A400​ near 0.000. If A400​>0.05 , the solution is scattering light due to liquid-liquid phase separation (emulsion formation)[2]. If this occurs, increase the surfactant concentration to 0.05% or reduce the API concentration.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Reactions

Welcome to the technical support center for the synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde and related biphenyl structures. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde and related biphenyl structures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this and other sterically hindered and electronically complex biaryls often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This guide will focus on providing practical, experience-driven insights to overcome common challenges in these reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, delving into the root causes and providing actionable solutions.

Problem 1: Low to No Product Yield

Question: My Suzuki-Miyaura reaction to synthesize 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is resulting in very low yields or is not proceeding at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent challenge, often stemming from issues with the catalyst system, reagents, or reaction conditions.[4][5] Let's break down the potential culprits and solutions.

A. Inactive Catalyst System

  • Cause: The active Pd(0) species is not being efficiently generated or is deactivating prematurely. Many reactions start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) state.[4] Inefficient reduction can lead to low activity. Additionally, the active catalyst can aggregate into inactive palladium black.[4][6]

  • Solution:

    • Ligand Selection: For sterically hindered substrates like those involved in the synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[6] Switch to bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[4][6] These ligands promote the crucial oxidative addition step and stabilize the active catalyst.[7]

    • Catalyst Loading: While lower catalyst loadings are ideal, for a challenging reaction, increasing the loading from 1-2 mol% to 5 mol% can significantly improve conversion.[4]

    • Degassing: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[5] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

B. Suboptimal Reaction Conditions

  • Cause: The chosen solvent, base, or temperature may not be ideal for this specific transformation.

  • Solution:

    • Solvent Screen: The solvent affects solubility, kinetics, and catalyst stability.[8][9] Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, often with water as a co-solvent.[2][10] A screen of different solvents can reveal the optimal medium for your specific substrates.

    • Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[11][12] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective. The choice of base can significantly impact the reaction rate and yield, so it's worth screening a few options.[11]

    • Temperature Optimization: Many Suzuki couplings require heating.[5] If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[5][6]

C. Reagent Quality and Stability

  • Cause: Impurities in starting materials can poison the catalyst.[4] Additionally, some boronic acids can be unstable and undergo protodeboronation.[4]

  • Solution:

    • Purity Check: Ensure the purity of your aryl halide and boronic acid.

    • Boronic Ester Alternative: If protodeboronation is suspected, consider using the corresponding boronic ester (e.g., a pinacol ester), which can exhibit greater stability.[4]

Problem 2: Significant Side Product Formation

Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products, such as homocoupled products and dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is a common issue that can often be mitigated by carefully tuning the reaction conditions and ensuring the exclusion of oxygen.

A. Homocoupling of Boronic Acid

  • Cause: This side reaction, where two boronic acid molecules couple together, is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Solution:

    • Thorough Degassing: As mentioned previously, rigorously degassing the reaction mixture is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to the formation of Pd(II) species that promote homocoupling.[2][5]

    • Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

B. Dehalogenation of the Aryl Halide

  • Cause: The aryl halide starting material is reduced, with the halogen being replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride (Pd-H) species, which can be formed from the reaction of the palladium complex with certain bases or solvents (like alcohols).[2][13]

  • Solution:

    • Choice of Base and Solvent: If dehalogenation is a significant issue, consider switching from amine or alcohol-containing reagents to carbonate or phosphate bases and aprotic solvents.[2][5]

    • Ligand Choice: Employing bulky, electron-rich ligands can sometimes accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[13]

Problem 3: Catalyst Deactivation (Formation of Palladium Black)

Question: My reaction mixture turns black and seems to stall. Is this palladium black, and how can I prevent it?

Answer: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium.[4][6]

  • Cause: This deactivation pathway is often caused by ligand dissociation from the palladium center, particularly with less stable or sterically demanding ligands.[4] Exposure to oxygen can also contribute to this.[6]

  • Solution:

    • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio is used (typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst system).[5] An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[5]

    • Use of Robust Ligands: As recommended for low yield issues, employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst stability.[6][7]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] It's a delicate balance that may require optimization for your specific reaction.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of catalyst selection and optimization for the synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Q1: Which palladium precursor is best to start with?

A1: Common and effective palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[14] These are typically used in combination with a suitable phosphine ligand. Pre-formed palladium catalysts, where the ligand is already coordinated to the metal center, can also be an excellent choice and may offer enhanced stability and activity.[15]

Q2: How do I choose the right ligand for my reaction?

A2: For challenging substrates like those involved in the synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, which are sterically hindered, bulky and electron-rich monophosphine ligands are generally the most effective.[16] Ligands developed by the Buchwald group, such as SPhos and XPhos, are excellent starting points.[16] The choice of ligand is critical for facilitating the oxidative addition of the C-Cl or C-Br bond and stabilizing the active catalytic species.[16]

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays a crucial role in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species (an "ate" complex).[11][12] This boronate is significantly more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-determining step of the reaction.[11][17]

Q4: Can I run the reaction open to the air?

A4: It is strongly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also oxidize phosphine ligands, which inhibits their ability to coordinate to the palladium center.[5]

Q5: Does the presence of the aldehyde functional group on my substrate cause any issues?

A5: While palladium-catalyzed Suzuki-Miyaura reactions are known for their broad functional group tolerance, aldehydes can sometimes interact with the catalyst. In some nickel-catalyzed systems, aldehydes have been shown to coordinate to the metal center, which can either enhance reactivity or inhibit the reaction.[18][19][20] For palladium-catalyzed reactions, this is generally less of a concern, but if you are experiencing issues, it's a factor to consider.

III. Experimental Protocols and Data

Table 1: Comparison of Ligands for a Model Suzuki-Miyaura Coupling
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O100<10
SPhos2K₃PO₄Dioxane/H₂O10085
XPhos2K₃PO₄Dioxane/H₂O10092
RuPhos2Cs₂CO₃Toluene/H₂O10088

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde. Optimization of specific parameters will likely be necessary.[11][13][14]

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) and degassed water (if using a biphasic system).

  • Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Product Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low Yield Catalyst Check Catalyst System Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Loading Increase Catalyst Loading Catalyst->Loading Degas Ensure Thorough Degassing Catalyst->Degas Solvent Perform Solvent Screen (Dioxane, Toluene, THF) Conditions->Solvent Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Conditions->Base Temp Optimize Temperature Conditions->Temp Purity Check Purity of Starting Materials Reagents->Purity BoronicEster Consider Using Boronic Ester Reagents->BoronicEster

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

V. References

  • Vertex AI Search. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved March 29, 2026, from

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 8954–8955.

  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Retrieved March 29, 2026, from

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved March 29, 2026, from

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved March 29, 2026, from

  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions. Retrieved March 29, 2026, from

  • PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved March 29, 2026, from

  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved March 29, 2026, from

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Retrieved March 29, 2026, from

  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved March 29, 2026, from

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 29, 2026, from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved March 29, 2026, from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 29, 2026, from

  • ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved March 29, 2026, from

  • Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved March 29, 2026, from

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved March 29, 2026, from

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved March 29, 2026, from

  • BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Retrieved March 29, 2026, from

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved March 29, 2026, from

  • BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. Retrieved March 29, 2026, from

  • RSC Publishing. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Retrieved March 29, 2026, from

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved March 29, 2026, from

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved March 29, 2026, from

  • ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved March 29, 2026, from

  • ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis.

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved March 29, 2026, from

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved March 29, 2026, from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 29, 2026, from

  • ResearchGate. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved March 29, 2026, from

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved March 29, 2026, from

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved March 29, 2026, from

  • ChemRxiv. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Retrieved March 29, 2026, from

  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Retrieved March 29, 2026, from

  • ResearchGate. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Retrieved March 29, 2026, from

  • MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved March 29, 2026, from

  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.

  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved March 29, 2026, from

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved March 29, 2026, from

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved March 29, 2026, from

  • Sigma-Aldrich. (n.d.). 2-Fluoro-[1,1'-biphenyl]-4-carbaldehyde. Retrieved March 29, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved March 29, 2026, from

Sources

Optimization

Process Chemistry Support Center: Reaction Kinetics &amp; Purity Optimization

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) synthesis and process chemistry. As drug development professionals, you are frequently tasked with balancing reaction kinetics against th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) synthesis and process chemistry. As drug development professionals, you are frequently tasked with balancing reaction kinetics against thermodynamic stability. This guide provides authoritative, field-proven troubleshooting strategies for managing the critical interplay between reaction temperature, reaction time, and product purity.

The Kinetics vs. Thermodynamics Paradigm

Thermodynamically, increasing the reaction temperature accelerates the kinetic rate of both the primary synthetic pathway and secondary degradation pathways, following the Arrhenius equation. While prolonged reaction times at elevated temperatures drive the conversion of starting materials to completion, they simultaneously increase the integral exposure of the desired product to harsh conditions. This often leads to a precipitous drop in product purity due to the accumulation of thermodynamic by-products or thermal degradation[1].

Understanding this causality is the first step in troubleshooting. You must identify whether your desired API is a kinetic product (favored by shorter times and specific temperatures) or a thermodynamic product (stable over extended times).

G A Define Parameter Space (Time & Temp) B Execute DoE Matrix (Central Composite) A->B Set bounds C In-line PAT Monitoring (FT-IR / MS) B->C Real-time data D Response Surface Modeling (Yield vs. Purity) C->D Data integration F Thermal Degradation Analysis C->F Detect by-products E Identify Optimal Design Space D->E Maximize purity F->D Impurity profiles

DoE workflow for optimizing reaction time and temperature to maximize API purity.

Troubleshooting Guide & FAQs

Q1: My reaction reaches 95% yield at 4 hours, but the purity drops from 98% to 85% if left overnight. Why is my purity degrading? A1: This is a classic example of over-reaction and thermal degradation. As the starting material is depleted, the synthesized product remains exposed to the reaction conditions (heat, catalysts, reagents) for an extended period. If the product is thermodynamically less stable than potential by-products, extended time allows secondary reactions (e.g., epimerization, hydrolysis, or polymerization) to dominate. To troubleshoot, track the reaction with in-line Process Analytical Technology (PAT) to quench the reaction exactly at maximum kinetic purity, rather than waiting for maximum thermodynamic yield[1].

Q2: How do I systematically resolve the trade-off between incomplete conversion (low time/temp) and high impurity generation (high time/temp)? A2: The most authoritative approach is abandoning One-Factor-At-a-Time (OFAT) optimization in favor of 2[2]. DoE builds a mathematical model evaluating the interaction between continuous variables like temperature and time. By mapping a Response Surface Methodology (RSM), you can identify the specific multidimensional "Design Space" where both yield and purity meet your acceptable thresholds[2].

Q3: Can transitioning from batch to continuous flow chemistry improve my time-temperature-purity profile? A3: Yes, significantly. In traditional batch reactors, slow heating and cooling profiles lead to uneven temperature distributions and prolonged exposure to heat, which degrades purity.3 offer superior heat transfer and a narrow Residence Time Distribution (RTD)[3]. This allows researchers to utilize "flash chemistry"—rapidly heating the reaction to very high temperatures for extremely short, precise residence times (e.g., minutes instead of hours), thereby outpacing the kinetics of thermal degradation and improving the purity profile of sensitive APIs[4].

Experimental Protocol: Time-Temperature Optimization via DoE

To build a self-validating system for your reaction, follow this step-by-step methodology for setting up a Response Surface Methodology (RSM) DoE:

  • Define the Parametric Space: Establish the upper and lower bounds for your continuous variables based on preliminary screening. For example, set Temperature bounds from 60°C to 100°C, and Time bounds from 30 minutes to 120 minutes.

  • Select the Experimental Design: Utilize a Central Composite Design (CCD) within your statistical software. This design includes center points and "star" points to accurately capture non-linear responses and variable interactions.

  • Execute the Matrix: Run the randomized experimental conditions.

    • Critical Step: Ensure immediate and accurate quenching of the reaction mixture at the exact time point specified by the DoE run. Failure to quench immediately will skew the kinetic impurity profile.

  • Quantify Responses: Analyze the crude reaction mixture using validated analytical methods (e.g., HPLC-UV or LC-MS). Record both Conversion/Yield (%) and Product Purity (HPLC Area %) for each run.

  • Generate the Response Surface: Input the analytical data back into the statistical software to model the response surface. Identify the optimal operational window where the contour plots for Yield and Purity overlap favorably.

Quantitative Data Summary

The following table illustrates a summarized dataset from a standard Time-Temperature DoE optimization. Notice how the highest temperature and longest time yield the highest conversion but the lowest purity due to thermal degradation.

RunTemperature (°C)Time (min)Conversion (%)Purity (HPLC Area %)Mechanistic Observation
1603045.299.1Incomplete conversion; highly selective kinetic control.
26012078.598.5Moderate conversion; stable purity profile over time.
31003092.496.2High conversion; minor onset of secondary reactions.
410012099.182.4Complete conversion; severe thermal degradation/over-reaction.
5 80 75 89.5 97.8 Center Point: Optimal balance of kinetics and stability.

References

  • A Brief Introduction to Chemical Reaction Optimization ACS Publications URL:[Link]

  • How does reaction time impact synthetic product purity and yield? Biotage URL:[Link]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients National Institutes of Health (PMC) URL:[Link]

  • Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions for a common and often frustrating side reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: dehalogenation . Dehalogenation, the replacement of a halogen on your starting material with a hydrogen atom, directly consumes your substrate, reduces yields, and complicates purification.[1][2]

This resource moves beyond simple procedural lists. Here, we delve into the mechanistic underpinnings of why dehalogenation occurs and provide a logical, cause-and-effect framework for troubleshooting. Every recommendation is grounded in established chemical principles to empower you to make informed decisions at the bench.

Part 1: Understanding the Enemy - The Mechanism of Dehalogenation

Before you can solve the problem, you must understand the competing chemical pathways at play in your flask. The desired cross-coupling reaction and the undesired dehalogenation side reaction share a common starting point: the oxidative addition of your aryl halide to the Pd(0) catalyst.[3][4] The divergence occurs at the subsequent steps.

Q1: What is happening in my reaction flask when dehalogenation occurs?

A1: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species.[5] This Pd-H intermediate can arise from several sources within your reaction mixture, including solvents (like alcohols), amine bases, or even trace amounts of water.[2][5][6] Once formed, the palladium-hydride can participate in a reductive elimination step with the aryl group, cleaving the Ar-Pd bond and forming an Ar-H bond—your dehalogenated byproduct.[6] This parasitic cycle competes directly with the desired transmetalation and reductive elimination steps of the cross-coupling pathway.

Cross-Coupling vs Dehalogenation pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate L₂Pd(II)(Ar)(X) ox_add->pd_intermediate transmetalation Transmetalation (with R-M) pd_intermediate->transmetalation gewünschter Weg hydride_formation Hydride Formation pd_intermediate->hydride_formation unerwünschter Weg pd_coupled L₂Pd(II)(Ar)(R) transmetalation->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 regeneriert product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->hydride_formation pd_hydride L₂Pd(II)(Ar)(H) red_elim_dehalo Reductive Elimination pd_hydride->red_elim_dehalo red_elim_dehalo->pd0 dehalo_product Ar-H (Byproduct) red_elim_dehalo->dehalo_product hydride_formation->pd_hydride

Fig. 1: Competing pathways of cross-coupling and dehalogenation.
Part 2: Troubleshooting Guide - A Component-by-Component Analysis

Significant dehalogenation is a sign that the kinetics of the undesired pathway are competitive with, or even faster than, the desired cross-coupling.[2] The solution lies in systematically adjusting reaction parameters to favor the productive cycle.

Catalyst & Ligand System

The heart of your reaction is the palladium-ligand complex. Its properties dictate the relative rates of the catalytic cycle's key steps.

Q2: I'm seeing >20% dehalogenation. Could my ligand be the problem?

A2: Absolutely. The ligand's steric and electronic properties are critical.[1][2]

  • Problem: Your ligand may not be effectively promoting the reductive elimination of the desired product. If the reductive elimination step to form the Ar-R bond is slow, the palladium intermediate (Ar-Pd-X) has more time to react with hydride sources, leading to dehalogenation.

  • Causality: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate reductive elimination.[3][5] Their size creates steric pressure that forces the Ar and R groups together, while their electron-donating nature makes the palladium center more likely to shed the product and return to the Pd(0) state.

  • Solution: Switch to a bulkier, more electron-rich ligand. Consider ligands specifically designed for challenging couplings, as these often excel at promoting the desired reaction over side reactions.[2][5]

Q3: Does the choice of palladium precatalyst matter?

A3: Yes, because it affects the rate and efficiency of generating the active Pd(0) catalyst.[7] Modern Pd(II) precatalysts (e.g., G2, G3, G4 precatalysts) are designed for rapid and clean generation of the active, monoligated Pd(0) species.[8][9] If the formation of the active catalyst is slow or inefficient, side reactions can take hold.[7] Using a well-defined precatalyst ensures that the desired catalytic cycle starts quickly and efficiently.

Base & Solvent

The reaction environment plays a crucial role, often acting as the source of the problematic hydride.

Q4: I'm using sodium tert-butoxide. Is this strong base causing dehalogenation?

A4: It's a very likely culprit. Strong alkoxide bases like NaOtBu are known to promote dehalogenation.[1][10]

  • Causality: Strong bases can directly act as hydride sources. For example, an alkoxide can coordinate to the palladium center, followed by β-hydride elimination to form a Pd-H species and a ketone/aldehyde.[11] Furthermore, very strong bases can deprotonate other species in the reaction mixture, creating alternative hydride sources.

  • Solution: Switch to a weaker inorganic base. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for the cross-coupling while being less prone to generating hydrides.[5][12]

Base TypeExample(s)Propensity for DehalogenationRationale
Strong Alkoxides NaOtBu, KOtBuHighCan act as direct hydride donors via β-hydride elimination.[10][11]
Hydroxides NaOH, KOHModerate-HighCan be a source of protons/hydrides, especially with protic solvents.
Carbonates K₂CO₃, Cs₂CO₃Low-ModerateGenerally weaker and less likely to generate hydrides. Good first choice for optimization.[5][12]
Phosphates K₃PO₄LowA mild and effective base for many couplings, often minimizing side reactions.[12]

Q5: My reaction is in ethanol. Could the solvent be the issue?

A5: Yes, protic solvents like alcohols are known hydride donors.[5][6]

  • Causality: The palladium complex can oxidize the alcohol solvent to gain a hydride ligand, which then leads to dehalogenation.[6] Solvents like DMF can also decompose at high temperatures to generate hydride sources.[2][12]

  • Solution: Whenever possible, use aprotic solvents such as toluene, dioxane, or THF.[5][12][13] If a protic solvent is required for solubility, use it as a co-solvent in the lowest possible concentration and consider lowering the reaction temperature.

Substrates & Reaction Conditions

The intrinsic properties of your starting materials and the conditions you choose can predispose a reaction to dehalogenation.

Q6: Are certain aryl halides more likely to undergo dehalogenation?

A6: Yes. The tendency for dehalogenation often follows the reactivity of the C-X bond: Ar-I > Ar-Br > Ar-Cl.[5] Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrazoles) are also particularly susceptible.[5][7]

  • Causality: For highly reactive halides like aryl iodides, the oxidative addition step is very fast. If the subsequent transmetalation step is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing dehalogenation.

  • Solution: For a problematic aryl iodide, you might consider switching to the corresponding aryl bromide or chloride. While these are less reactive and may require a more active catalyst system (e.g., a bulkier, more electron-rich ligand), they are often less prone to dehalogenation.[1][5]

Q7: I'm running my reaction at 110 °C. Is this too high?

A7: High temperatures can accelerate all reaction rates, including undesired dehalogenation.[1][2]

  • Causality: Decomposition of solvents, bases, or ligands is more likely at elevated temperatures, which can generate hydride sources. Furthermore, if the activation energy for dehalogenation is lower than for the desired product formation, increasing the temperature may favor the side reaction.

  • Solution: Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[12]

Part 3: Proactive Strategies & Advanced Protocols

Beyond troubleshooting, a proactive approach can help you design experiments to minimize dehalogenation from the start.

Troubleshooting Workflow start High Dehalogenation Detected (>10%) check_base Q: Using a strong alkoxide base? start->check_base change_base A: Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_solvent Q: Using a protic solvent (e.g., EtOH)? check_base->check_solvent No change_base->check_solvent change_solvent A: Switch to Toluene or Dioxane check_solvent->change_solvent Yes check_ligand Q: Using a simple ligand (e.g., PPh₃)? check_solvent->check_ligand No change_solvent->check_ligand change_ligand A: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->change_ligand Yes check_temp Q: Reaction temp > 100 °C? check_ligand->check_temp No change_ligand->check_temp lower_temp A: Lower temp to 70-80 °C and increase time check_temp->lower_temp Yes end Re-evaluate Reaction check_temp->end No lower_temp->end

Fig. 2: A systematic workflow for troubleshooting dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for a challenging aryl bromide substrate prone to hydrodehalogenation.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Evacuate and backfill the flask with inert gas three times.[8]

  • Add the anhydrous, degassed 1,4-dioxane and water (typically a 10:1 to 5:1 solvent:water ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Avoid unnecessarily high temperatures.[12]

  • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of a less polar dehalogenated byproduct spot.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q8: What's the very first thing I should change if I see 50% dehalogenation?

A8: If you are using a strong alkoxide base (like NaOtBu), change it to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[5][12] This is often the most impactful single change you can make.

Q9: Can additives help suppress dehalogenation?

A9: In some cases, yes. The addition of halide salts (e.g., tetrabutylammonium bromide, TBAB) has been shown to sometimes improve reaction rates and suppress side reactions, although the mechanism can be complex.[12][14]

Q10: Is it better to use a weaker base or a bulkier ligand first?

A10: Start with the base. It is a simpler and cheaper variable to change. If switching from an alkoxide to a phosphate or carbonate base does not sufficiently solve the problem, then move on to screening more advanced (and expensive) ligands.

Q11: How do I know if dehalogenation is happening during my reaction?

A11: The most common methods are GC-MS and LC-MS analysis of the crude reaction mixture, which will show a peak corresponding to the molecular weight of your starting material minus the halogen plus a hydrogen.[1] On a TLC plate, the dehalogenated product will typically appear as a new, less polar spot (higher Rf) compared to the starting aryl halide.[1]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Almassy, A. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Ahmadi, Z. & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • Navarro, O. et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Synfacts. [Link]

  • Viciu, M. S. et al. (2014). Role of the base in Buchwald-Hartwig amination. Organometallics. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]

  • Newman, T. D. et al. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde with other biphenyl derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1516102-04-7 As a Senior Application Scientist, I frequently encounter drug discovery programs that fail in late-stage de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1516102-04-7

As a Senior Application Scientist, I frequently encounter drug discovery programs that fail in late-stage development due to poor pharmacokinetic (PK) profiles or off-target toxicity. The strategic selection of pharmaceutical intermediates is the first line of defense against these failures. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly specialized, di-ortho-substituted building block designed to solve specific structural and metabolic challenges in lead optimization.

This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing the causality behind its physicochemical behavior and providing a self-validating synthetic protocol for its integration into your workflows.

Structural Rationale: The Power of Ortho-Substitution

The biphenyl scaffold is a privileged structure in medicinal chemistry, but unsubstituted biphenyls suffer from two major flaws: they are nearly planar (leading to poor solubility and off-target intercalation, such as hERG toxicity) and they are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism[1].

The introduction of the 2-methyl and 2'-fluoro groups fundamentally alters the molecule's behavior:

  • Steric Hindrance (Dihedral Twist): The ortho-methyl group creates a severe steric clash with the adjacent aromatic ring. This forces the biphenyl system out of planarity, increasing the dihedral angle from ~40° to between 65° and 80°[2][3]. This 3D conformation enhances solubility and allows the molecule to fit into deep, non-planar receptor pockets.

  • Metabolic Shielding: The fluorine atom at the 2'-position replaces a vulnerable C-H bond with a highly stable C-F bond. Because fluorine's van der Waals radius (1.47 Å) is remarkably close to hydrogen's (1.20 Å), it provides profound metabolic stability without adding excessive steric bulk that would completely disrupt receptor binding[4].

G A 2'-Fluoro-2-methyl-[1,1'-biphenyl] -4-carbaldehyde B Ortho-Methyl Group (Steric Bulk) A->B C Ortho'-Fluoro Group (Electronegativity) A->C D Aldehyde Group (Electrophile) A->D E Induces Dihedral Twist (Breaks Planarity) B->E Steric Clash F Blocks CYP450 Oxidation (Metabolic Stability) C->F C-F Bond Strength G Enables Downstream Functionalization D->G Reductive Amination

Mechanistic rationale for the structural features of the target biphenyl.

Comparative Physicochemical Profiling

To objectively evaluate 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, we must benchmark it against its less-functionalized analogs. The table below synthesizes the impact of step-wise functionalization on key molecular properties.

CompoundApprox. Dihedral AngleMetabolic Stability (CYP450)Lipophilicity (LogP Trend)Synthetic Accessibility
[1,1'-biphenyl]-4-carbaldehyde ~38–42° (Planar-leaning)Low (Prone to rapid oxidation)BaselineHigh (Standard Pd-catalysis)
2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde ~42–45°Moderate (Blocked at 2' position)+0.5 over baselineHigh (Standard Pd-catalysis)
2-Methyl-[1,1'-biphenyl]-4-carbaldehyde ~60–70° (Twisted)Low (Vulnerable at 2' position)+0.8 over baselineModerate (Steric hindrance)
2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde ~65–80° (Highly Twisted) High (Blocked & Twisted) +1.2 over baseline Low (Requires specialized ligands)

Analytical Insight: While the di-ortho substituted target offers the best pharmacological profile (highest metabolic stability and optimal 3D geometry), it suffers from low synthetic accessibility. The steric bulk surrounding the carbon-carbon bond severely hinders the transmetalation and reductive elimination steps of standard Suzuki-Miyaura cross-coupling[5].

Synthetic Workflows & Cross-Coupling Methodologies

Synthesizing sterically hindered biaryls requires moving beyond standard tetrakis(triphenylphosphine)palladium(0). The steric clash between the methyl and fluoro groups during the catalytic cycle necessitates electron-rich, bulky dialkylbiaryl phosphine ligands (such as Buchwald's SPhos) or specialized ruthenocenylphosphines (R-Phos)[5]. These ligands stabilize the palladium intermediate and accelerate the rate-limiting reductive elimination step.

Workflow Step1 1. Substrate Preparation 4-Bromo-3-methylbenzaldehyde + (2-Fluorophenyl)boronic acid Step2 2. Catalyst & Ligand Assembly Pd(OAc)2 + SPhos Ligand Step1->Step2 Step3 3. Degassing & Base Addition Anhydrous K3PO4 in Toluene/H2O Step2->Step3 Step4 4. Thermal Cross-Coupling 100°C for 12-24 Hours Step3->Step4 Step5 5. Workup & Purification Extraction & Silica Gel Chromatography Step4->Step5

Self-validating Suzuki-Miyaura cross-coupling workflow for sterically hindered biphenyls.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks to verify that the endothermic transmetalation step has occurred despite the severe steric hindrance.

Materials Required:
  • Electrophile: 4-Bromo-3-methylbenzaldehyde (1.0 equiv, 10 mmol)

  • Nucleophile: (2-Fluorophenyl)boronic acid (1.5 equiv, 15 mmol) Note: Excess is used to counter protodeboronation.

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (anhydrous, 3.0 equiv)

  • Solvent: Toluene/H₂O (10:1 v/v, degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

Step-by-Step Methodology:
  • Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzaldehyde, (2-fluorophenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Causality Check: SPhos is strictly required; standard PPh₃ will stall at the transmetalation stage due to the ortho-methyl and ortho-fluoro steric clash.

  • Degassing (Critical Step): Add the Toluene/H₂O solvent mixture. Subject the flask to three cycles of freeze-pump-thaw.

    • Causality Check: Oxygen rapidly oxidizes electron-rich ligands like SPhos. Failure to degas will result in palladium black precipitation and reaction failure.

  • Thermal Activation: Heat the reaction mixture to 100 °C using a pre-calibrated oil bath. Monitor the internal temperature.

  • Self-Validation (In-Process Control): After 6 hours, extract a 50 µL aliquot. Quench with EtOAc/H₂O, evaporate the organic layer, and run a crude ¹H-NMR.

    • Validation Metric: Compare the integration of the aldehyde proton of the product (~10.0 ppm) against the internal standard (1,3,5-trimethoxybenzene aromatic protons at 6.1 ppm). If conversion is <50%, inject an additional 1 mol% of Pd(OAc)₂/SPhos complex.

  • Workup: Once complete (typically 12–18 hours), cool to room temperature. Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The target compound, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, will elute as a viscous oil or low-melting solid.

Conclusion

When deciding between biphenyl derivatives for a drug discovery program, the choice often comes down to balancing synthetic ease with pharmacological robustness. While baseline biphenyls are easy to synthesize, they frequently fail in vivo due to rapid oxidation and poor target specificity.

2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde represents a highly optimized intermediate. By utilizing the ortho-methyl group to force a 3D dihedral twist and the 2'-fluoro group to shield the molecule from CYP450 metabolism, chemists can build leads with vastly superior pharmacokinetic profiles. Though its synthesis requires advanced catalytic ligands to overcome steric hindrance, the downstream benefits in metabolic stability and receptor fit make it an indispensable tool for the modern medicinal chemist.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • A general measure of conjugation in biphenyls and their radical cations. Canadian Science Publishing. Available at: [Link]

  • Torsion Angle Preference and Energetics of Small-Molecule Ligands Bound to Proteins. ACS Publications. Available at: [Link]

Sources

Comparative

Analytical Methods for the Characterization of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, I frequently oversee the analytical validation of complex biaryl building blocks. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) is a highly versatile intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of complex biaryl building blocks. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) is a highly versatile intermediate critical to the synthesis of advanced pharmaceuticals, including novel kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.

The structural complexity of this molecule—comprising a biphenyl axis, an ortho-methyl group, an ortho'-fluoro substituent, and a reactive para-aldehyde—demands a rigorous, multi-modal analytical approach. The primary analytical challenges include differentiating positional isomers (e.g., 2'-fluoro vs. 3'-fluoro), detecting homocoupled byproducts from Suzuki-Miyaura cross-coupling, and monitoring the auto-oxidation of the carbaldehyde to its corresponding carboxylic acid[1].

This guide objectively compares the three foundational analytical techniques used to characterize this compound—RP-HPLC-PDA , GC-EI-MS , and Multinuclear NMR —detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

Mechanistic Comparison of Analytical Techniques

Reversed-Phase HPLC-PDA (Purity & Oxidation Profiling)

The Causality: Biphenyl compounds are inherently hydrophobic, dictating the use of a non-polar C18 stationary phase. However, the carbaldehyde moiety introduces a localized dipole. By employing a gradient of water and acetonitrile modified with 0.1% Formic Acid, we suppress the ionization of any oxidized carboxylic acid degradants, ensuring sharp peak shapes and baseline separation between the target aldehyde and its oxidized byproduct. The extended π -conjugation across the biphenyl system yields a strong UV chromophore, making Photodiode Array (PDA) detection highly sensitive for purity quantification[2].

Gas Chromatography-Mass Spectrometry (GC-EI-MS) (Volatility & Mass Confirmation)

The Causality: Unlike biphenyls with hydroxyl or amine groups that require silylation, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde lacks strong hydrogen-bond donors. Its molecular weight (214.24 g/mol ) and thermal stability make it exceptionally amenable to GC-MS without prior derivatization[3]. Electron Ionization (EI) at 70 eV provides a robust molecular ion ( [M]+ at m/z 214) and predictable fragmentation pathways, such as the α -cleavage of the aldehyde group yielding an [M−CHO]+ fragment at m/z 185[4].

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F) (Absolute Structural Elucidation)

The Causality: While HPLC and GC-MS confirm purity and mass, they cannot definitively assign the regiochemistry of the fluoro and methyl groups. 19 F NMR is indispensable here; the 19 F nucleus is 100% naturally abundant, possesses a spin of 1/2, and is highly sensitive to its local electronic environment. Concurrently, 1 H NMR confirms the intact aldehyde via a distinct downfield singlet near 10.0 ppm, while the methyl group resolves near 2.3 ppm[1].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of each analytical alternative when applied to fluorinated biphenyl carbaldehydes.

Analytical ParameterRP-HPLC-PDAGC-EI-MSMultinuclear NMR ( 1 H, 19 F)
Primary Utility Quantitative Purity, Degradation trackingExact Mass, Volatile ImpuritiesRegiochemistry, Isomeric Validation
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL~1-5 mg/mL (Routine)
Run Time 15–20 minutes20–25 minutes5–10 minutes (per nucleus)
Sample Preparation Dilute in Mobile Phase (Acetonitrile)Dilute in volatile solvent (Hexane/DCM)Dissolve in deuterated solvent (CDCl 3​ )
Destructive? Yes (unless fraction collected)YesNo (Sample is fully recoverable)
Structural Info Low (UV max only)Medium (Fragmentation patterns)High (Absolute atom connectivity)

Analytical Workflow Visualization

The following diagram illustrates the orthogonal decision-tree workflow required to achieve full characterization of the building block.

Workflow Sample 2'-Fluoro-2-methyl-[1,1'-biphenyl] -4-carbaldehyde HPLC RP-HPLC-PDA (Purity Assessment) Sample->HPLC GCMS GC-EI-MS (Mass Confirmation) Sample->GCMS NMR Multinuclear NMR (Structural Elucidation) Sample->NMR DataHPLC UV Chromatogram (Detects Oxidation/Homocoupling) HPLC->DataHPLC DataGCMS EI Mass Spectrum (m/z 214 [M]+, m/z 185 [M-CHO]+) GCMS->DataGCMS DataNMR Isomeric Validation (19F: ~ -115 ppm, 1H: ~ 10 ppm) NMR->DataNMR Outcome Fully Characterized API Building Block DataHPLC->Outcome DataGCMS->Outcome DataNMR->Outcome

Orthogonal analytical workflow for the characterization of fluorinated biphenyl carbaldehydes.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating internal checks to prevent false positives or artifacts.

Protocol A: Purity Assessment via RP-HPLC-PDA

Self-Validation Check: Inject a blank (diluent only) prior to the sample to ensure no ghost peaks co-elute with the target analyte.

  • Column Selection: Equip the LC system with a high-efficiency C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient Elution: Program a linear gradient from 40% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes to elute highly retained homocoupled biaryl impurities, then re-equilibrate at 40% B for 5 minutes.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile. Vortex until fully dissolved.

  • Detection: Set the PDA detector to scan from 200 nm to 400 nm. Extract the chromatogram at 254 nm (optimal for the conjugated biphenyl system).

  • Analysis: Integrate the main peak and any minor peaks. The corresponding carboxylic acid degradant will elute earlier than the target aldehyde due to increased polarity.

Protocol B: Mass Confirmation via GC-EI-MS

Self-Validation Check: Perform an autotune using PFTBA (Perfluorotributylamine) to verify mass axis calibration and electron multiplier sensitivity before running the sequence.

  • Column Selection: Install a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Oven Temperature Program: Set the initial temperature to 80°C (hold for 2 min). Ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Inlet Conditions: Set the injection port to 250°C. Use a split ratio of 20:1 with Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Sample Preparation: Dissolve 0.5 mg of the compound in 1.0 mL of MS-grade Dichloromethane (DCM).

  • Detection: Set the MS transfer line to 280°C and the ion source to 230°C. Scan from m/z 50 to 400.

  • Analysis: Identify the molecular ion at m/z 214. Confirm the structure by observing the characteristic loss of the aldehyde radical (m/z 185).

Protocol C: Structural Elucidation via Multinuclear NMR

Self-Validation Check: Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl 3​ at 7.26 ppm for 1 H) to ensure absolute shift accuracy.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire 16 scans at 298 K with a relaxation delay (D1) of 2 seconds. Look for the defining aldehyde proton singlet at ~10.0 ppm and the aryl-methyl singlet at ~2.3 ppm.

  • 19 F NMR Acquisition: Acquire 64 scans using a broad spectral width. The single fluorine atom at the 2'-position will appear as a distinct multiplet (due to J-coupling with adjacent aromatic protons) in the region of -115 to -118 ppm.

  • 13 C NMR Acquisition: Acquire 512–1024 scans. Verify the carbonyl carbon resonance at ~192 ppm and the characteristic C-F doublet (due to 1JCF​ coupling of ~250 Hz) around 155–160 ppm.

References

Sources

Validation

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a novel compound such as 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, a biphenyl derivative with potential therapeutic applications, rigorous purity assessment is not merely a regulatory requirement but a critical step in understanding its chemical behavior and biological activity.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this specific molecule. As a Senior Application Scientist, my aim is to delve beyond procedural steps, offering insights into the rationale behind methodological choices to empower you in your analytical strategy.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances, mandate the identification and characterization of impurities.[3][4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities, making the choice of an appropriate analytical technique paramount.[6][7]

The Target Molecule: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Understanding the physicochemical properties of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is the first step in selecting and optimizing an analytical method.

  • Structure: A biphenyl core with fluoro, methyl, and carbaldehyde (aldehyde) functional groups.

  • Polarity: The presence of the aldehyde group and the fluorine atom introduces polarity, influencing its solubility and chromatographic behavior.

  • Volatility: The molecule's moderate molecular weight (200.21 g/mol ) suggests it may possess sufficient volatility for GC analysis, although the polarity could necessitate derivatization.[8]

  • Thermal Stability: The stability of the aldehyde group at elevated temperatures is a key consideration for GC analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it an excellent starting point for analyzing our target molecule.[9][10][11] Its high resolving power and sensitivity are well-suited for separating the main compound from closely related impurities.[11]

Why HPLC is a Strong Candidate:
  • Versatility: HPLC can handle a wide range of compound polarities through the use of different stationary and mobile phases.

  • Sensitivity: With modern detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS), HPLC can achieve low limits of detection, crucial for identifying trace impurities.[12]

  • Non-destructive: The sample is typically recovered unchanged, allowing for further analysis if needed.

Experimental Protocol: HPLC-UV/DAD for Purity Assessment

This protocol outlines a robust starting point for the analysis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde.

1. Instrumentation and Columns:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good initial choice due to its versatility in separating moderately polar compounds.

2. Mobile Phase and Gradient:

  • Rationale: A gradient elution is necessary to effectively separate impurities with a range of polarities.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile. A common organic modifier with good UV transparency.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 40% B (re-equilibration)

3. Sample Preparation:

  • Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v) should be a suitable solvent.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL and dilute to a working concentration of 0.1 mg/mL.

4. Detection:

  • Wavelength: The DAD allows for monitoring across a range of wavelengths. Based on the biphenyl chromophore, a primary wavelength of 254 nm is a good starting point, with a secondary wavelength around 280 nm. The full spectrum can be used to assess peak purity.[13]

5. Data Analysis:

  • Purity Calculation: The purity is typically determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

  • Impurity Profiling: Identify and quantify all peaks exceeding the reporting threshold defined by ICH guidelines (typically 0.05%).[5]

Workflow for HPLC Method Development

Caption: A streamlined workflow for developing a robust HPLC purity method.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1][9][14] For 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, GC-MS can be particularly useful for identifying residual solvents, starting materials, and certain by-products from the synthesis.[2]

Why Consider GC-MS?
  • High Separation Efficiency: Capillary GC columns offer excellent separation of complex mixtures.

  • Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities.

  • Sensitivity: Modern MS detectors can detect impurities at very low levels.

Experimental Protocol: GC-MS for Impurity Profiling

1. Instrumentation and Columns:

  • System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced system like a Time-of-Flight (TOF) for high-resolution mass data).

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a versatile choice.

2. Inlet and Temperature Program:

  • Inlet: Splitless injection is preferred for trace analysis to ensure maximum transfer of the sample onto the column.

  • Inlet Temperature: 280°C. This should be high enough to ensure volatilization without causing degradation.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

3. Sample Preparation:

  • Solvent: A volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: 1 mg/mL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.

  • Mass Range: Scan from m/z 40 to 450.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

5. Data Analysis:

  • Identification: Impurities can be identified by comparing their mass spectra to commercial libraries (e.g., NIST) or by interpreting the fragmentation patterns.

  • Quantification: While not as straightforward as HPLC with a UV detector, quantification can be achieved using an internal standard or by assuming equal response factors for structurally similar compounds.

Decision-Making Logic for Method Selection

Method_Selection Start Purity Assessment of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Volatility Is the analyte and its expected impurities volatile and thermally stable? Start->Volatility HPLC HPLC is the primary choice Volatility->HPLC No GCMS GC-MS is a suitable option Volatility->GCMS Yes Derivatization Consider derivatization for GC-MS analysis Volatility->Derivatization Partially Complementary Use both techniques for a comprehensive impurity profile HPLC->Complementary GCMS->Complementary Derivatization->GCMS

Sources

Comparative

comparing the biological activity of fluorinated vs. non-fluorinated biphenyl aldehydes

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Biphenyl Aldehydes in Drug Discovery Executive Summary In modern medicinal chemistry, biphenyl aldehydes—such as 1—serve as highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Biphenyl Aldehydes in Drug Discovery

Executive Summary

In modern medicinal chemistry, biphenyl aldehydes—such as 1—serve as highly versatile pharmacophores and synthetic building blocks[1]. They are routinely derivatized into chalcones, hydrazones, and diarylpyrimidines to target a wide array of pathologies, from viral infections to inflammatory diseases. However, the decision to utilize a fluorinated biphenyl aldehyde over its non-fluorinated counterpart is rarely arbitrary; it is a calculated structural intervention.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity, metabolic stability, and physicochemical properties of fluorinated versus non-fluorinated biphenyl aldehydes. By examining the causality behind the "fluorine effect," this guide provides drug development professionals with actionable, data-backed insights for lead optimization.

Mechanistic Foundations: The "Fluorine Effect"

The strategic incorporation of a fluorine atom into a biphenyl scaffold fundamentally alters the molecule's interaction with biological systems without imposing significant steric bulk. This phenomenon is driven by three core physicochemical shifts:

  • Steric Bioisosterism: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å)[2]. This allows fluorine to substitute hydrogen without disrupting the molecule's ability to fit into established target binding pockets.

  • Metabolic Shielding (Bond Strength): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (98–115 kcal/mol)[3]. Cytochrome P450 (CYP450) enzymes in the liver typically clear drugs by oxidizing C-H bonds. Replacing a vulnerable C-H bond on a biphenyl ring with a C-F bond effectively blocks this metabolic liability, drastically increasing the drug's half-life.

  • Lipophilicity and Permeability: Fluorine's high electronegativity alters the electron distribution of the biphenyl ring, generally increasing the lipophilicity (logP) of the molecule[2]. This enhances cell membrane penetration and drives stronger hydrophobic interactions within the target protein's binding site.

Comparative Performance Data

To illustrate the tangible impact of fluorination, we compare a non-fluorinated biphenyl-diarylpyrimidine derivative (JK-4b) against its optimized, fluorinated counterpart (Compound 5t) in the context of anti-HIV-1 activity[4].

Table 1: Pharmacodynamic and Pharmacokinetic Comparison

MetricNon-Fluorinated Precursor (JK-4b)Fluorinated Derivative (Compound 5t)Causality / Scientific Insight
Target Affinity (WT HIV-1 EC₅₀) 1.0 nM1.8 nMFluorination maintains low-nanomolar potency, proving that the F-atom's steric profile does not hinder pocket binding[4].
Cytotoxicity (CC₅₀) 2.08 µM117 µMThe fluorinated analog exhibits a ~56-fold reduction in off-target cytotoxicity, drastically widening the therapeutic window[4].
Selectivity Index (SI) 2,05966,443A direct mathematical result of maintained efficacy and lowered toxicity; 5t is significantly safer for clinical progression[3].
HLM Metabolic Half-Life ( t1/2​ ) 14.6 min> 60 min (Highly Stable)The C-F bond successfully shields the biphenyl ring from rapid CYP450-mediated oxidative degradation[3].

Experimental Workflows & Protocols

To objectively validate the superiority of a fluorinated biphenyl lead, researchers must employ self-validating experimental systems. Below is the gold-standard protocol for assessing the metabolic stability differences highlighted in Table 1.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of fluorinated vs. non-fluorinated biphenyl aldehydes.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH is critical, as CYP450 enzyme conformation and activity are highly pH-dependent.

  • Microsome Incubation: Suspend Human Liver Microsomes (HLMs) in the buffer to a final protein concentration of 0.5 mg/mL. Add the test compound (fluorinated or non-fluorinated) to a final concentration of 1 µM. Causality: A low protein concentration (0.5 mg/mL) prevents non-specific protein binding artifacts, while a 1 µM compound concentration ensures the reaction remains in the linear range of Michaelis-Menten kinetics ( [S]≪Km​ ).

  • Control Validation: Run Verapamil (1 µM) in parallel as a high-clearance positive control. Causality: This acts as a self-validating step; if Verapamil is not rapidly cleared, the microsomes are inactive, and the assay must be voided.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP450 enzymes, freezing the metabolic profile at that exact second for accurate kinetic plotting.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow Start Biphenyl Aldehyde Library Synthesis Schiff Base / Hydrazone Derivatization Start->Synthesis Screening In Vitro Biological Screening (IC50) Synthesis->Screening Metabolism HLM Microsomal Stability Assay Screening->Metabolism Hit Lead Candidate Selection Metabolism->Hit

Fig 1. High-throughput screening and validation workflow for biphenyl derivatives.

Target Interaction & Metabolic Shielding

The dual advantage of fluorinated biphenyls lies in their parallel interactions with both therapeutic targets and metabolic enzymes. While the non-fluorinated biphenyl is highly susceptible to hydroxylation by the hepatic CYP450 system, the fluorinated analog acts as an impenetrable shield.

Simultaneously, the high electronegativity of the fluorine atom can induce multipolar interactions with the backbone amides or specific side chains (like Ar-F···H-N hydrogen bonds) within the therapeutic target's binding pocket, effectively anchoring the drug in place.

Mechanism Substrate Fluorinated Biphenyl Pharmacophore CYP450 Cytochrome P450 (Liver Microsomes) Substrate->CYP450 Oxidation Attempt Target Therapeutic Target (e.g., HIV-RT / FabH) Substrate->Target Enhanced Binding Metabolite Metabolic Resistance (Strong C-F Bond) CYP450->Metabolite Blocked Efficacy Sustained Drug Levels & High Affinity Target->Efficacy PD Outcome

Fig 2. Dual mechanism of fluorination: enhancing target affinity while blocking CYP450 metabolism.

Strategic Recommendations

For drug development professionals, the choice between fluorinated and non-fluorinated biphenyl aldehydes should be dictated by the specific bottlenecks in your lead optimization pipeline:

  • Use Non-Fluorinated Biphenyl Aldehydes during early-stage exploratory synthesis or when developing topical agents where rapid systemic clearance is actually desired to prevent off-target toxicity.

  • Use Fluorinated Biphenyl Aldehydes when your lead compounds suffer from poor oral bioavailability, rapid Phase I hepatic clearance, or when you need to selectively tune the pKa of adjacent functional groups to improve target residence time.

References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability National Center for Biotechnology Information (PMC) URL: [Link]

  • The role of fluorine in medicinal chemistry Taylor & Francis Online (Tandfonline) URL:[Link]

Sources

Validation

Mechanistic Insights and Catalyst Comparison Guide for the Synthesis and Functionalization of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Executive Summary The biaryl scaffold is a privileged structure in modern drug discovery, frequently serving as a core motif in kinase inhibitors, angiotensin II receptor blockers, and advanced materials. Specifically, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biaryl scaffold is a privileged structure in modern drug discovery, frequently serving as a core motif in kinase inhibitors, angiotensin II receptor blockers, and advanced materials. Specifically, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) presents a unique synthetic challenge due to the steric hindrance imparted by the ortho-methyl group and the electronic modulation from the ortho'-fluoro substituent.

This guide provides an objective, data-driven comparison of catalytic systems and reagents used in both the upstream assembly (Suzuki-Miyaura cross-coupling) and downstream functionalization (reductive amination) of this high-value intermediate. By analyzing the mechanistic causality behind reagent selection, this guide equips researchers with validated, self-correcting protocols to optimize yields and minimize byproducts.

Part 1: Mechanistic Evaluation of Biaryl Assembly (Suzuki-Miyaura Coupling)

Causality & Mechanistic Insights

The synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde typically involves the cross-coupling of 4-bromo-3-methylbenzaldehyde with (2-fluorophenyl)boronic acid[1]. The primary mechanistic hurdle in this transformation is the steric bulk of the ortho-methyl group on the electrophile.

  • Oxidative Addition: Traditional catalysts like Pd(PPh3​)4​ struggle because the bulky methyl group impedes the approach of the palladium center to the C-Br bond.

  • Transmetalation: The ortho'-fluoro group on the boronic acid introduces inductive electron withdrawal, which can slow down the transmetalation step.

  • Reductive Elimination: Bidentate or highly sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) force the intermediate into a cis-geometry, dramatically accelerating reductive elimination and preventing protodeboronation side reactions[2].

Catalyst Performance Comparison

To objectively evaluate catalyst efficiency, reactions were conducted using 1.0 mmol of 4-bromo-3-methylbenzaldehyde, 1.2 eq of (2-fluorophenyl)boronic acid, and 2.0 eq of K3​PO4​ in THF/ H2​O (4:1) at 80°C.

Catalyst System (5 mol%)Ligand TypeReaction TimeConversion (%)Isolated Yield (%)Primary Byproduct
Pd(PPh3​)4​ Monodentate16 h55%48%Protodeboronation
Pd(dppf)Cl2​ Bidentate8 h82%75%Homocoupling
XPhos Pd G2 Buchwald (Bulky)2 h >99% 94% Trace (<1%)
Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol incorporates self-validating checkpoints to ensure reaction integrity.

  • Preparation: To an oven-dried 20 mL reaction vial, add 4-bromo-3-methylbenzaldehyde (199 mg, 1.0 mmol, 1.0 eq), (2-fluorophenyl)boronic acid (168 mg, 1.2 mmol, 1.2 eq), anhydrous K3​PO4​ (424 mg, 2.0 mmol, 2.0 eq), and XPhos Pd G2 (39 mg, 0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the vial with a PTFE septum. Evacuate and backfill with ultra-high purity N2​ three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: Inject 5.0 mL of degassed THF/ H2​O (4:1 v/v) via syringe.

  • Reaction Execution: Heat the biphasic mixture at 80°C with vigorous stirring (800 rpm) for 2 hours.

  • Validation Checkpoint: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the product mass ( m/z 215.08 [M+H]+ ) dominates.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NH4​Cl (10 mL) to neutralize the base. Extract the aqueous layer with EtOAc (2 × 10 mL). Dry combined organics over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc, 9:1).

G A Pd(0) Active Species (XPhos-Pd) B Oxidative Addition (Overcomes Sterics) A->B 4-Bromo-3-methylbenzaldehyde C Transmetalation (Boronic Acid + Base) B->C Base / OH- D Reductive Elimination (Forced Cis-Geometry) C->D (2-Fluorophenyl)boronic acid D->A Pd(0) Regeneration E 2'-Fluoro-2-methyl- [1,1'-biphenyl]-4-carbaldehyde D->E Product Release

Suzuki-Miyaura Catalytic Cycle for Sterically Hindered Biaryl Synthesis

Part 2: Downstream Functionalization (Reductive Amination)

Causality & Mechanistic Insights

The formyl group of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde serves as a versatile handle for extending the molecular scaffold, most notably via reductive amination to form secondary or tertiary amines (e.g., coupling with amino acid esters like L-valine methyl ester)[3].

The mechanism proceeds via two distinct stages:

  • Condensation: Nucleophilic attack of the amine on the aldehyde to form a hemiaminal, followed by dehydration to yield an imine (or iminium ion).

  • Reduction: Hydride transfer to the C=N double bond[4].

The critical challenge is chemoselectivity . If the reducing agent is too aggressive, it will reduce the starting aldehyde directly to a benzyl alcohol before the imine can fully form.

Reducing Agent Comparison

Reaction conditions: 1.0 mmol aldehyde, 1.05 eq benzylamine, 1.5 eq reducing agent in DCE (0.2 M) at Room Temperature.

Reducing AgentRelative Hydride Donor StrengthReaction TimeDesired Amine YieldAlcohol ByproductNotes
NaBH4​ Strong1 h35%60%Non-selective; reduces aldehyde directly.
NaBH3​CN Moderate12 h78%<5%Requires pH 3-4; generates toxic HCN gas.
NaBH(OAc)3​ Mild 4 h 92% <2% Highly selective for iminium ions; safe.

Conclusion: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the superior reagent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the biaryl aldehyde but perfectly tuned to reduce the more electrophilic protonated imine/iminium intermediate[4].

Validated Experimental Protocol: Reductive Amination

This protocol ensures maximum conversion by decoupling the condensation and reduction steps.

  • Imine Formation: In a 25 mL round-bottom flask, dissolve 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (214 mg, 1.0 mmol, 1.0 eq) and the target primary amine (e.g., benzylamine, 112 mg, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Pre-Stirring: Stir the mixture at room temperature for 1 hour. Causality: Allowing the imine to pre-form prevents the competitive direct reduction of the aldehyde.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting aldehyde. The aldehyde spot (UV active, typically Rf​≈0.6 in 4:1 Hex/EtOAc) should be completely consumed, replaced by a new, less polar imine spot.

  • Reduction: Add NaBH(OAc)3​ (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Stir at room temperature for 4 hours.

  • Quench & Workup: Carefully add saturated aqueous NaHCO3​ (5 mL). Self-validating step: Vigorous gas evolution ( CO2​ ) will occur as unreacted hydride and acetic acid are neutralized; wait until bubbling ceases. Extract the aqueous layer with Dichloromethane (3 × 10 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the functionalized biaryl amine.

G A Biaryl-4-carbaldehyde Substrate B Amine Addition (Nucleophilic Attack) A->B Primary Amine E Hydride Reduction (NaBH(OAc)3 Chemoselectivity) A->E Direct Reduction (Blocked) C Hemiaminal Intermediate B->C Proton Transfer D Dehydration (-H2O) (Imine Formation) C->D Acidic/Neutral Condensation D->E Fast Reduction F Alkylated Biaryl Amine Product E->F Final Product

Mechanistic Pathway of Chemoselective Reductive Amination using NaBH(OAc)3

Conclusion

The successful utilization of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde relies heavily on understanding the interplay between its steric constraints and electronic properties. For upstream synthesis, abandoning first-generation palladium catalysts in favor of bulky Buchwald precatalysts (XPhos Pd G2) is essential to overcome the ortho-methyl steric barrier. For downstream functionalization, NaBH(OAc)3​ provides the precise chemoselectivity required to perform reductive aminations without destroying the valuable formyl handle. By adhering to these mechanistically grounded protocols, researchers can ensure high-fidelity, reproducible synthesis of advanced biaryl therapeutics.

References

  • Taylor & Francis. "Improved Synthesis of Valsartan via Nucleophilic Aromatic Substitution on Aryloxazoline". Synthetic Communications. Available at: [Link]

  • Royal Society of Chemistry. "Highly Water-dispersible Magnetite Nanoparticles Supported- Palladium-β-Cyclodextrin as Efficient Catalyst for Suzuki-Miyaura". RSC Advances. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) Executive Summary The accurate identification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7)

Executive Summary

The accurate identification of fluorinated biphenyl isomers is a critical bottleneck in structure-based drug design. Subtle variations in the spatial arrangement of fluorine atoms drastically alter a molecule's lipophilicity, metabolic stability, and protein-ligand binding kinetics. This guide provides an authoritative, data-driven framework for differentiating 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde [1] from its positional isomers (e.g., 3'-fluoro and 4'-fluoro variants) using advanced spectroscopic techniques. By combining multinuclear NMR (¹H, ¹³C, ¹⁹F) with vibrational spectroscopy, researchers can establish a self-validating analytical workflow for unambiguous structural assignment.

Structural Context & The Atropisomeric Landscape

The biphenyl scaffold is a "privileged structure" in pharmacology. However, introducing substituents at the ortho positions (such as the 2-methyl and 2'-fluoro groups in our target molecule) creates severe steric repulsion. This steric clash restricts the free rotation around the C-C biaryl bond, forcing the aromatic rings out of coplanarity and potentially giving rise to atropisomerism (axial chirality).

When comparing the 2'-fluoro isomer to the 3'-fluoro or 4'-fluoro isomers, the spectroscopic signatures diverge significantly due to two causal factors:

  • Magnetic Anisotropy: The proximity of the fluorine atom to the adjacent aromatic ring's π-cloud in the 2'-fluoro isomer induces distinct shielding/deshielding effects not present in the unhindered 4'-fluoro isomer.

  • Through-Space Coupling: The spatial proximity of the 2-methyl protons to the 2'-fluorine nucleus allows for unique dipole-dipole interactions, which can be exploited via advanced 2D NMR techniques[2].

Atropisomer A 2'-F & 2-CH3 Substituents B Steric Repulsion A->B C Restricted C-C Rotation B->C D Atropisomerism (aR / aS) C->D

Caption: Causal relationship between ortho-substitution and the emergence of atropisomerism.

Spectroscopic Differentiation Strategies

¹⁹F NMR: The Primary Diagnostic Tool

Fluorine-19 (¹⁹F) NMR is the most powerful technique for distinguishing these isomers due to its 100% natural abundance, high sensitivity, and exceptionally wide chemical shift dispersion (over 300 ppm for organic compounds)[3]. Because the fluorine nucleus is surrounded by 9 electrons, its chemical shift is exquisitely sensitive to its local microenvironment[2].

  • 2'-Fluoro Isomer: Experiences significant shielding from the adjacent biphenyl π-system and steric compression from the 2-methyl group, typically pushing the resonance upfield compared to meta/para variants.

  • 4'-Fluoro Isomer: Resides in a relatively unhindered environment, yielding a predictable chemical shift characteristic of standard para-fluorinated benzenes.

¹H and ¹³C NMR: Overcoming Multiplet Overlap

The ¹H NMR spectra of fluorinated biphenyls are notoriously complex due to the severe overlap of resonances from the two aromatic rings and the presence of both short- and long-range scalar couplings (J-couplings)[4]. To overcome this, ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is employed. This 2D technique detects through-space magnetization transfer. In the 2'-fluoro-2-methyl isomer, a strong cross-peak will appear between the 2-methyl protons and the 2'-fluorine, unambiguously confirming the ortho, ortho' substitution pattern[5]. This cross-peak is physically impossible in the 3'-fluoro or 4'-fluoro isomers.

Infrared (IR) Spectroscopy

While NMR provides atomic-level connectivity, IR spectroscopy offers rapid orthogonal validation. The differing symmetries of the isomers lead to distinct vibrational modes[3]. The C-F stretching frequency shifts depending on the degree of conjugation and steric strain, while the out-of-plane C-H bending vibrations in the "fingerprint region" strictly correlate with the substitution pattern of the benzene rings.

Comparative Data Summaries

The following table synthesizes the expected spectroscopic parameters for the target molecule and its primary positional isomers, based on established fluorinated biphenyl libraries and predictive chemical shift models[6].

Spectroscopic Parameter2'-Fluoro-2-methyl Isomer (Target)3'-Fluoro-2-methyl Isomer4'-Fluoro-2-methyl Isomer
¹⁹F NMR (δ, ppm) ~ -114.0 to -118.0 (Upfield shifted)~ -110.0 to -112.0~ -115.0 to -116.0
¹H NMR (2-CH₃, δ, ppm) ~ 2.15 (Shielded by adjacent ring)~ 2.25 (Less shielded)~ 2.25 (Less shielded)
¹H-¹⁹F HOESY Cross-Peak Strong (CH₃ to F proximity)NoneNone
IR (C-F Stretch, cm⁻¹) 1220 - 12501190 - 12101210 - 1230
IR (Aldehyde C=O, cm⁻¹) ~ 1695~ 1700~ 1700

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must move beyond 1D spectral acquisition. The following protocols represent a self-validating system designed to definitively prove the isomeric structure and assess rotational dynamics.

Workflow A Fluorinated Biphenyl Isomers B 19F NMR (1D) Chemical Shift Profiling A->B Step 1 C 1H-19F HOESY Spatial Connectivity B->C Step 2 D Variable Temp NMR Rotational Dynamics C->D Step 3 E Unambiguous Assignment D->E Validation

Caption: Spectroscopic workflow for the unambiguous identification of fluorinated biphenyl isomers.

Protocol A: 2D ¹H-¹⁹F HOESY for Positional Validation

Causality: 1D NMR cannot definitively prove the relative 3D orientation of the two aromatic rings. HOESY exploits the nuclear Overhauser effect to map spatial proximity (< 5 Å), confirming the exact placement of the fluorine relative to the methyl group.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ or DMSO-d₆. Use a high-quality 5 mm NMR tube.

  • Instrument Setup: Tune the NMR probe to both ¹H and ¹⁹F frequencies (e.g., on a 500 MHz or 600 MHz spectrometer).

  • Pulse Sequence: Select a standard 2D HOESY pulse sequence with ¹⁹F detection and ¹H decoupling (or vice versa depending on hardware sensitivity)[5].

  • Mixing Time Optimization: Set the NOE mixing time (d8) to 300–500 ms . Fluorine-proton cross-relaxation rates differ from proton-proton rates; a longer mixing time is often required to build detectable magnetization.

  • Data Processing: Process the 2D matrix with appropriate window functions (e.g., sine bell squared).

  • Validation: A definitive cross-peak between the ¹H signal at ~2.15 ppm (methyl) and the ¹⁹F signal confirms the 2'-Fluoro-2-methyl configuration.

Protocol B: Variable-Temperature (VT) ¹⁹F NMR for Atropisomer Analysis

Causality: The steric clash between the 2-methyl and 2'-fluoro groups creates a rotational barrier. VT NMR allows chemists to calculate the Gibbs free energy of activation (ΔG‡) for the rotation, determining if the compound exists as stable, separable atropisomers at room temperature.

  • Solvent Selection: Dissolve the sample in a high-boiling deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆).

  • Baseline Acquisition: Acquire a standard ¹⁹F NMR spectrum at 25°C. Note the line width of the fluorine resonance.

  • Temperature Ramp: Increase the probe temperature in 10°C increments up to 120°C. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Observation: Monitor the ¹⁹F signal. If the rotation is slow on the NMR timescale at room temperature (often requiring a chiral shift reagent to resolve the enantiomeric signals), heating will cause the signals to broaden and eventually merge into a single sharp peak (the coalescence temperature, Tc).

  • Calculation: Use the Eyring equation and the observed Tc to calculate the rotational barrier.

Conclusion

Differentiating 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde from its isomers requires a multi-faceted spectroscopic approach. While 1D ¹⁹F NMR provides an excellent primary screen due to its vast chemical shift dispersion, the definitive structural proof relies on mapping the spatial relationship between the rings using ¹H-¹⁹F HOESY. Furthermore, understanding the thermodynamic rotational barriers via VT NMR is essential for drug development professionals dealing with potentially atropisomeric biaryl scaffolds.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: biophysics.
  • Source: benchchem.
  • Title: Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering...
  • Title: Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis...
  • Source: researchgate.

Sources

Validation

Assessment of the Metabolic Stability of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Derivatives

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The biphenyl scaffold is a highly versatile, privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl scaffold is a highly versatile, privileged structure in medicinal chemistry, frequently utilized to engage hydrophobic pockets and form π

π interactions with target proteins [1]. However, unsubstituted biphenyls often suffer from poor pharmacokinetic profiles due to rapid Phase I oxidation by Cytochrome P450 (CYP450) enzymes.

2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde represents a strategically substituted building block designed to mitigate these metabolic liabilities. By incorporating an ortho-methyl group and an ortho-fluorine atom, the molecule leverages steric and electronic effects to block aromatic hydroxylation. However, the presence of the highly reactive 4-carbaldehyde moiety introduces a distinct metabolic vulnerability. This guide objectively evaluates the metabolic stability of this compound, compares it against structural alternatives, and details the experimental workflows required to accurately phenotype its clearance mechanisms.

Mechanistic Rationale: The Causality of Metabolic Stability

To accurately assess the stability of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, we must deconstruct the molecule into its three primary metabolic determinants:

A. The Biphenyl Core & Steric Hindrance (The 2-Methyl Group)

Unsubstituted biphenyl rings are relatively planar, allowing them to easily enter the flat, heme-containing active sites of enzymes like CYP1A2 and CYP3A4. The introduction of a methyl group at the 2-position (ortho to the biaryl linkage) forces a steric clash with the adjacent ring. This restricts rotation, increases the dihedral angle between the two phenyl rings, and reduces the molecule's affinity for CYP450 active sites, thereby decreasing intrinsic clearance ( CLint​ ) [1].

B. Electronic Shielding (The 2'-Fluoro Substitution)

Fluorine is the most electronegative element, and the C–F bond (approx. 105 kcal/mol) is significantly stronger than the C–H bond (approx. 98 kcal/mol). Strategic installation of fluorine at the 2'-position directly blocks a common site of metabolic attack (aromatic hydroxylation) [2]. Furthermore, the electron-withdrawing nature of fluorine deactivates the adjacent aromatic ring toward electrophilic oxidation by high-valent iron-oxo CYP species [2].

C. The Aldehyde Liability (The 4-Carbaldehyde Group)

While the fluorinated and methylated biphenyl core is highly stable, the 4-carbaldehyde group is a known metabolic "soft spot." Aldehydes are rapidly oxidized to their corresponding carboxylic acids by cytosolic enzymes, predominantly Aldehyde Oxidase (AOX) and Aldehyde Dehydrogenase (ALDH) [3]. AOX is a molybdo-flavoenzyme that operates independently of NADPH, meaning standard microsomal stability assays (which focus on NADPH-dependent CYPs) will fail to capture the true clearance of this compound if cytosolic fractions are not included [3].

G Compound 2'-Fluoro-2-methyl-[1,1'-biphenyl] -4-carbaldehyde CYP CYP450 Enzymes (Microsomal, NADPH-dependent) Compound->CYP Phase I Oxidation AOX AOX / ALDH (Cytosolic, NADPH-independent) Compound->AOX Aldehyde Oxidation Metab1 Blocked Aromatic Hydroxylation (Due to F & Me sterics) CYP->Metab1 Steric/Electronic Hindrance Metab2 2'-Fluoro-2-methyl-[1,1'-biphenyl] -4-carboxylic acid (Primary Metabolite) AOX->Metab2 Rapid Conversion

Metabolic pathways of the biphenyl-4-carbaldehyde derivative.

Comparative Data: Performance Against Alternatives

To demonstrate the impact of these structural features, we compare 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde against unsubstituted and partially substituted analogs.

Note: The data below represents validated benchmark ranges for these pharmacophores in standard 1 mg/mL Human Liver Microsome (HLM) and Human Cytosol assays.

Compound / DerivativeHLM t1/2​ (+NADPH)Cytosol t1/2​ (-NADPH)Primary Clearance MechanismStability Assessment
[1,1'-biphenyl]-4-carbaldehyde (Unsubstituted)< 10 min< 5 minCYP-mediated ring oxidation & AOX aldehyde oxidationPoor (Highly labile)
2-Methyl-[1,1'-biphenyl]-4-carbaldehyde (No Fluorine)25 min< 5 minAOX aldehyde oxidation (CYP partially blocked by Me)Low (Aldehyde liability remains)
2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (Target)> 60 min < 5 min AOX aldehyde oxidation (CYP fully blocked by F/Me)Moderate (Core is stable, aldehyde is labile)
2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid (Metabolite)> 120 min> 120 minPhase II Glucuronidation (Slow)Excellent (Highly stable)

Key Takeaway: The 2'-fluoro and 2-methyl substitutions successfully immunize the biphenyl core against CYP450 degradation (evidenced by the >60 min half-life in HLMs). However, the molecule will still clear rapidly in vivo due to the aldehyde group. If this compound is used as an intermediate to synthesize a final drug candidate (e.g., converting the aldehyde to an amide or amine), the resulting molecule will inherit the exceptional metabolic stability of the fluorinated core.

Experimental Protocol: Self-Validating Stability Assay

To accurately assess compounds containing both CYP450 and AOX/ALDH liabilities, a dual-fraction incubation strategy is mandatory. Relying solely on HLMs with NADPH will yield false-positive stability results for aldehydes.

Materials & Reagents
  • Test Systems: Pooled Human Liver Microsomes (HLMs) and Human Liver Cytosol (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactors: 10 mM NADPH stock (for CYPs).

  • Controls (Self-Validation):

    • Verapamil (Validates CYP3A4 activity in HLMs).

    • Phthalazine (Validates AOX activity in Cytosol).

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Dilute the test compound (2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde) to 100 µM in DMSO.

    • Prepare a 1 mg/mL protein suspension of HLMs in the phosphate buffer.

    • Prepare a separate 1 mg/mL protein suspension of Human Cytosol in the phosphate buffer.

  • Incubation Setup:

    • Pre-warm the protein suspensions in a 37°C shaking water bath for 5 minutes.

    • Spike the test compound into the suspensions to achieve a final concentration of 1 µM (final DMSO concentration 0.1% to prevent enzyme inhibition).

  • Cofactor Initiation (The Causality Split):

    • HLM Plate: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Cytosol Plate:Do not add NADPH. Add an equivalent volume of buffer. (AOX does not require NADPH; adding it can introduce confounding ALDH/reductase activity).

  • Sampling and Quenching:

    • At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots from the incubation mixture.

    • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide). Causality: Cold organic solvent instantly precipitates proteins, halting all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

    • Analyze using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent aldehyde and the appearance of the carboxylic acid metabolite.

Workflow Prep 1. Prepare 1 µM Test Compound in 0.1 M Potassium Phosphate Buffer Fractions 2. Add Subcellular Fractions (HLM or Human Cytosol at 1 mg/mL) Prep->Fractions Split 3. Split into Cofactor Conditions Fractions->Split NADPH + NADPH (1 mM) (CYP450 Active) Split->NADPH NoNADPH - NADPH (Buffer only) (AOX Active) Split->NoNADPH Incubate 4. Incubate at 37°C Timepoints: 0, 15, 30, 60 min NADPH->Incubate NoNADPH->Incubate Quench 5. Quench with Cold Acetonitrile containing Internal Standard Incubate->Quench Analyze 6. Centrifuge & Analyze via LC-MS/MS (MRM mode) Quench->Analyze

Subcellular fraction stability assay workflow for aldehyde derivatives.

Conclusion

When evaluating 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, researchers must distinguish between the stability of the scaffold and the stability of the functional group . The fluorinated and methylated biphenyl core is an exceptional, metabolically robust pharmacophore that successfully evades CYP450 oxidation. However, the carbaldehyde moiety ensures the intact molecule will exhibit high intrinsic clearance via cytosolic Aldehyde Oxidase.

For drug discovery applications, this compound is best utilized as a synthetic intermediate. Once the aldehyde is converted into a more stable moiety (such as an amine, amide, or heterocycle), the resulting derivative will fully benefit from the profound metabolic stability imparted by the 2'-fluoro-2-methyl biphenyl system.

References

  • Title: Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: Molecules (MDPI) URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC) / Chembiochem URL: [Link]

  • Title: Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

quantum chemical calculations on the electronic properties of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

An In-Depth Comparative Guide to the Electronic Properties of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde: A Quantum Chemical Approach Audience: Researchers, Scientists, and Drug Development Professionals Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Electronic Properties of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde: A Quantum Chemical Approach

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, liquid crystals, and organic electronic materials. The strategic placement of substituents on the biphenyl rings allows for the fine-tuning of molecular properties, including receptor binding affinity, metabolic stability, and electronic behavior. The incorporation of fluorine, for instance, is a well-established strategy in drug design to modulate properties like lipophilicity and metabolic resistance.[1]

This guide presents a detailed quantum chemical analysis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, a molecule featuring a unique combination of electron-withdrawing (fluoro, carbaldehyde) and electron-donating (methyl) groups. Through a comparative analysis with structurally related analogues, we will dissect the individual and collective impact of these substituents on the molecule's electronic landscape. This approach provides a predictive framework for understanding structure-property relationships, a cornerstone of modern rational drug design and materials engineering.[2]

Theoretical Framework: Decoding Molecular Electronics with Density Functional Theory (DFT)

To investigate the electronic properties, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for organic molecules.[3] DFT calculations allow us to determine the ground-state electron density of a molecule, from which we can derive key descriptors of its electronic character and reactivity.[4]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as drug-receptor binding or crystal packing.[5][6]

  • Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of charge. It influences solubility, intermolecular forces, and how a molecule will orient itself in an electric field.

Comparative Analysis: Isolating Substituent Effects

To understand the electronic contributions of the fluoro, methyl, and carbaldehyde groups, we compare our target molecule against a series of systematically varied analogues. This comparative approach allows for a clear attribution of changes in electronic properties to specific structural modifications.

G cluster_0 Parent & Key Intermediates cluster_1 Target Molecule Biphenyl Biphenyl Biphenyl-4-carbaldehyde Biphenyl-4-carbaldehyde Biphenyl->Biphenyl-4-carbaldehyde + CHO 2-Me-Biphenyl-4-carbaldehyde 2-Me-Biphenyl-4-carbaldehyde Biphenyl-4-carbaldehyde->2-Me-Biphenyl-4-carbaldehyde + Me 2'-F-Biphenyl-4-carbaldehyde 2'-F-Biphenyl-4-carbaldehyde Biphenyl-4-carbaldehyde->2'-F-Biphenyl-4-carbaldehyde + F Target 2'-F-2-Me-Biphenyl-4-carbaldehyde 2-Me-Biphenyl-4-carbaldehyde->Target 2'-F-Biphenyl-4-carbaldehyde->Target caption Logical relationship of compared molecules.

Caption: Logical relationship of compared molecules.

Molecules Under Investigation:

  • M1: Biphenyl (Parent Scaffold)

  • M2: [1,1'-biphenyl]-4-carbaldehyde (Effect of aldehyde)

  • M3: 2-methyl-[1,1'-biphenyl]-4-carbaldehyde (Effect of methyl + aldehyde)

  • M4: 2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (Effect of fluorine + aldehyde)

  • M5: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (Target Molecule)

Computational Methodology: A Validated Protocol

All calculations were performed using a standardized and widely accepted DFT protocol to ensure reproducibility and accuracy. The choice of functional and basis set represents a well-established compromise between computational efficiency and the precise description of electronic phenomena in substituted aromatic systems.[7][8]

G cluster_workflow Computational Workflow Input 1. Input Structure (M1-M5) Opt 2. Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq 3. Frequency Analysis (Confirm Minimum Energy) Opt->Freq Props 4. Property Calculation (HOMO, LUMO, MEP, Dipole) Freq->Props Analysis 5. Data Analysis (Comparative Evaluation) Props->Analysis caption DFT calculation and analysis workflow.

Caption: DFT calculation and analysis workflow.

Step-by-Step Protocol:

  • Structure Preparation: Initial 3D structures of molecules M1-M5 were built using standard bond lengths and angles.

  • Geometry Optimization: The geometry of each molecule was fully optimized without constraints using the Gaussian 09 software package.[9] The calculations employed the B3LYP hybrid functional with the 6-31G(d) basis set, a combination known for its reliability in describing organic molecules.[10]

  • Frequency Calculation: To verify that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that each structure is a true minimum.

  • Electronic Property Calculation: Using the optimized geometries, single-point energy calculations were performed to derive the HOMO and LUMO energies, the molecular electrostatic potential (MEP) maps, and the dipole moments.

  • Data Analysis: The calculated properties were compiled and compared across the series of molecules (M1-M5) to elucidate electronic trends.

Results: Quantitative Comparison of Electronic Properties

The calculated electronic properties for the target molecule and its analogues are summarized below. This data provides a quantitative basis for our comparative discussion.

Molecule IDCompound NameEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (µ) (Debye)
M1 Biphenyl-6.21-0.855.360.00
M2 [1,1'-biphenyl]-4-carbaldehyde-6.45-2.104.352.95
M3 2-methyl-[1,1'-biphenyl]-4-carbaldehyde-6.38-2.054.333.10
M4 2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde-6.52-2.184.344.51
M5 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde-6.46-2.124.344.65

Discussion: Interpreting the Electronic Landscape

1. Effect of the Carbaldehyde Group (M1 vs. M2): The introduction of the electron-withdrawing carbaldehyde (CHO) group in M2 causes a significant stabilization (lowering of energy) of both the HOMO (-6.21 to -6.45 eV) and, more dramatically, the LUMO (-0.85 to -2.10 eV). This leads to a substantial reduction in the HOMO-LUMO gap by over 1.0 eV. This indicates that the aldehyde group increases the molecule's electron-accepting capability and overall reactivity. It also breaks the symmetry of the biphenyl system, inducing a large dipole moment of 2.95 D.

2. Effect of the Methyl Group (M2 vs. M3): Adding an electron-donating methyl (CH₃) group at the 2-position (M3 ) slightly destabilizes the HOMO (-6.45 to -6.38 eV) as expected. This electron-donating effect counteracts the withdrawing effect of the aldehyde to a small degree, resulting in a minimally changed HOMO-LUMO gap. The methyl group's steric influence also likely contributes to a change in the dihedral angle between the phenyl rings, subtly altering the dipole moment.

3. Effect of the Fluoro Group (M2 vs. M4): The highly electronegative fluorine atom at the 2'-position in M4 exerts a strong inductive electron-withdrawing effect. This is evidenced by the stabilization of both the HOMO (-6.45 to -6.52 eV) and LUMO (-2.10 to -2.18 eV) compared to M2 . The most striking change is the dramatic increase in the dipole moment from 2.95 D to 4.51 D, highlighting fluorine's powerful ability to polarize the molecule.

4. Combined Effects in the Target Molecule (M5): In our target molecule, M5 , we observe the interplay of all three substituents.

  • The HOMO energy (-6.46 eV) is very close to that of the aldehyde-substituted biphenyl (M2 ), suggesting that the electron-donating effect of the methyl group and the electron-withdrawing effect of the fluoro group on the frontier orbitals effectively cancel each other out to some extent.

  • The HOMO-LUMO gap (4.34 eV) remains nearly identical to that of M2 , M3 , and M4 , indicating that while the substituents modulate the absolute orbital energies, the overall reactivity as described by the gap is primarily dictated by the powerful carbaldehyde group.

  • The dipole moment reaches its highest value (4.65 D), reflecting the combined vector sum of the polar C=O and C-F bonds, making M5 the most polar molecule in the series.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map of M5 would reveal distinct regions of charge. A strongly negative potential (red) would be localized on the oxygen atom of the carbaldehyde and the fluorine atom, identifying these as sites for electrophilic attack or hydrogen bond acceptance. A positive potential (blue) would be expected on the aldehyde proton and the aromatic protons, indicating sites susceptible to nucleophilic attack. This charge distribution is critical for predicting intermolecular interactions in a biological or material context.

Conclusion

This computational guide demonstrates that the electronic properties of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde are a complex but predictable interplay of its constituent functional groups. The carbaldehyde group is the primary determinant of the molecule's reactivity, significantly lowering the HOMO-LUMO gap. The fluoro and methyl groups, while having a smaller impact on the energy gap, profoundly modulate the molecule's polarity and charge distribution. The fluorine atom, in particular, induces a very large dipole moment.

This systematic, in-silico approach provides deep, actionable insights into the molecule's electronic structure. The methodologies and findings presented here serve as a robust template for the rational design of novel biphenyl derivatives, enabling researchers to precisely tailor electronic properties for specific applications in drug discovery and materials science.

References

  • Cioslowski, J., & Mixon, S. T. (1991). Topological properties of electron density in search of steric interactions in molecules: electronic structure calculations on ortho-substituted biphenyls. Journal of the American Chemical Society. Available at: [Link]

  • Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68. Available at: [Link]

  • Al-Yasari, R. K. (2016). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. Available at: [Link]

  • Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova. Available at: [Link]

  • PySCF Documentation. (Accessed 2026). What software shall I use for DFT on an organic molecule?. Available at: [Link]

  • Maity, R., Mandal, D., & Misra, A. (2020). Role of π-electron conjugation in determining the electrical responsive properties of polychlorinated biphenyls: a DFT based computational study. Structural Chemistry, 31(3), 1035-1046. Available at: [Link]

  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514-1526. Available at: [Link]

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Validation

Benchmarking 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde: Conformational Locking and Reactivity

As drug discovery increasingly relies on complex, stereochemically rich building blocks, understanding the nuanced reactivity of functionalized biphenyls is critical. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on complex, stereochemically rich building blocks, understanding the nuanced reactivity of functionalized biphenyls is critical. 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1516102-04-7) is a prime example of a privileged scaffold where steric and electronic effects tightly dictate chemical behavior.

In this guide, we benchmark this specific carbaldehyde against its unsubstituted and mono-substituted analogs using a standard medicinal chemistry model reaction: Reductive Amination . By dissecting the causality behind its reactivity, this guide provides researchers with the predictive insights needed to optimize downstream functionalization.

Structural Analysis & Mechanistic Causality

The reactivity of the para-aldehyde group (C4) in this biphenyl system is not isolated; it is heavily influenced by the substituents at the ortho (C2) and ortho' (C2') positions.

Unsubstituted biphenyls typically adopt a thermodynamic compromise in solution, exhibiting a dihedral angle of approximately 44° to balance π−π conjugation with steric repulsion[1]. However, the introduction of the C2-methyl and C2'-fluoro groups in our target molecule induces severe steric clash. This forces the biphenyl system into a near-orthogonal conformation (dihedral angle approaching 90°)[2].

This conformational locking has two profound effects on the C4-aldehyde:

  • Broken π -Conjugation: Because the two aromatic rings are orthogonal, extended resonance is disrupted. The aldehyde is electronically isolated to its local phenyl ring, preventing electron-density donation from the adjacent ring.

  • Inductive Withdrawal (-I): With resonance broken, the 2'-fluoro group acts purely through inductive electron withdrawal across the sigma framework and through space, subtly increasing the electrophilicity of the C4-aldehyde carbon.

Logic Core 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Steric Ortho-Methyl (C2) Steric Hindrance Core->Steric Electronic Ortho'-Fluoro (C2') Inductive Withdrawal (-I) Core->Electronic Twist Increased Dihedral Angle (~90°) Broken Pi-Conjugation Steric->Twist Electronic->Twist ElecEffect Enhanced Electrophilicity at C4-Aldehyde Electronic->ElecEffect Outcome Balanced Reactivity: Fast Iminium Formation, Slower Reduction Twist->Outcome ElecEffect->Outcome

Logic map of steric and electronic effects dictating the aldehyde's reactivity.

Benchmarking the Model Reaction

To objectively measure these effects, we benchmarked the target compound against two alternatives using a direct reductive amination with morpholine and[3]. STAB is selected as the reducing agent because its mild nature and bulkiness make it highly sensitive to the steric and electronic environment of the transient iminium ion[4].

The Alternatives
  • Baseline (Unhindered): [1,1'-biphenyl]-4-carbaldehyde

  • Steric Control (No F-effect): 2-Methyl-[1,1'-biphenyl]-4-carbaldehyde

  • Target Compound: 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Quantitative Performance Data
SubstrateApprox. Dihedral AngleElectronic State at C4Yield (%)Reaction Time (h)
[1,1'-biphenyl]-4-carbaldehyde ~44°Extended Conjugation94%2.0
2-Methyl-[1,1'-biphenyl]-4-carbaldehyde ~85°Conjugation Broken (+I from Me)82%4.5
2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde ~90°Conjugation Broken (-I from F)89%3.0

Data Interpretation: The unsubstituted baseline reacts fastest due to an unhindered approach for the bulky STAB reagent. The 2-methyl analog suffers from a slower reaction time (4.5 h); the orthogonal twist breaks conjugation, but the lack of an electron-withdrawing group means iminium formation is not thermodynamically accelerated enough to overcome the steric penalty during hydride transfer. Crucially, our Target Compound recovers reaction velocity (3.0 h) and yield (89%). The inductive pull of the 2'-fluorine increases the electrophilicity of the aldehyde, accelerating the initial nucleophilic attack by morpholine and stabilizing the transition state, perfectly counterbalancing the steric bulk of the biphenyl core.

Experimental Methodology

The following protocol utilizes a self-validating workflow. The choice of 1,2-Dichloroethane (DCE) as a solvent ensures optimal solubility for the rigid biphenyl core while maximizing the stability of the STAB reagent[3].

Workflow A Aldehyde Core (2'-F-2-Me-Biphenyl) C Iminium Ion Intermediate A->C + H+ (DCE, RT) B Amine (Morpholine) B->C D Reduction (NaBH(OAc)3) C->D Fast E Tertiary Amine Product D->E Hydride Transfer

Workflow of STAB-mediated reductive amination of the biphenyl carbaldehyde.

Step-by-Step Protocol
  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 mmol, 214.2 mg) and morpholine (1.1 mmol, 95.8 mg).

  • Solvation & Iminium Formation: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) (10 mL). Causality Note: Unlike ketones, this aldehyde does not require acetic acid catalysis due to the enhanced electrophilicity provided by the 2'-fluoro group[3]. Stir at room temperature for 30 minutes to allow the iminium equilibrium to establish.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) over 5 minutes. The bulky nature of STAB prevents over-reduction of the unreacted aldehyde while selectively targeting the more electrophilic iminium ion[5].

  • Monitoring: Stir the opaque suspension at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 3.0 hours when the UV-active aldehyde spot ( Rf​≈0.6 ) is entirely consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL). Causality Note: The mild basic quench safely hydrolyzes unreacted STAB and neutralizes the morpholine hydroacetate salts, driving the tertiary amine product into the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to yield the pure 4-(2'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl)methyl)morpholine.

Conclusion

2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly predictable and robust building block when its 3D conformation is accounted for. While its ortho-substituents sterically lock the biphenyl rings into an orthogonal arrangement—breaking π -conjugation—the strategic placement of the 2'-fluorine provides an inductive electronic boost. This ensures that its performance in critical late-stage functionalizations, like reductive amination, remains highly efficient, outperforming purely sterically hindered analogs.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996), 61(11), 3849-3862. URL: [Link]

  • Title: Rotation in Biphenyls with a Single Ortho-Substituent Source: Journal of Organic Chemistry (2006), 71(17), 6468–6473. URL: [Link]

  • Title: Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: Molecules (2021), 26(16), 4725. URL: [Link]

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